molecular formula C13H9Cl2NO2 B028810 N-(2,6-Dichlorophenyl)anthranilic acid CAS No. 13625-57-5

N-(2,6-Dichlorophenyl)anthranilic acid

Cat. No.: B028810
CAS No.: 13625-57-5
M. Wt: 282.12 g/mol
InChI Key: FAFKIFYBYASEDL-UHFFFAOYSA-N
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Description

N-(2,6-Dichlorophenyl)anthranilic acid, also known as this compound, is a useful research compound. Its molecular formula is C13H9Cl2NO2 and its molecular weight is 282.12 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Benzoates - Aminobenzoates - ortho-Aminobenzoates - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2,6-dichloroanilino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Cl2NO2/c14-9-5-3-6-10(15)12(9)16-11-7-2-1-4-8(11)13(17)18/h1-7,16H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAFKIFYBYASEDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NC2=C(C=CC=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10159750
Record name N-(2,6-Dichlorophenyl)anthranilic acid
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URL https://comptox.epa.gov/dashboard/DTXSID10159750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13625-57-5
Record name N-(2,6-Dichlorophenyl)anthranilic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013625575
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(2,6-Dichlorophenyl)anthranilic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10159750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of N-(2,6-Dichlorophenyl)anthranilic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(2,6-Dichlorophenyl)anthranilic acid, a key chemical entity in the landscape of non-steroidal anti-inflammatory drugs (NSAIDs), presents a fascinating subject for in-depth study. This technical guide provides a comprehensive overview of its core chemical properties, supported by available quantitative data, detailed experimental protocols, and visual representations of its primary mechanism of action. As a derivative of anthranilic acid and a structural analog of several fenamate drugs, its physicochemical characteristics are pivotal to its pharmacokinetic and pharmacodynamic profiles. This document serves as a vital resource for researchers engaged in drug discovery and development, offering a consolidated repository of technical information to facilitate further investigation and application.

Chemical and Physical Properties

This compound, also known by its systematic IUPAC name 2-(2,6-dichloroanilino)benzoic acid and as a metabolite of Diclofenac, possesses a molecular formula of C₁₃H₉Cl₂NO₂ and a molecular weight of 282.12 g/mol .[1][2] Its structure, featuring a dichlorinated phenyl ring linked to an anthranilic acid moiety, underpins its chemical behavior and biological activity.

Quantitative Data Summary

While specific experimental data for this compound is not extensively published, the following table summarizes available data for the compound and its close structural relatives to provide a comparative reference.

PropertyThis compoundN-Phenylanthranilic Acid (for comparison)Anthranilic Acid (for comparison)
Molecular Formula C₁₃H₉Cl₂NO₂[1][2]C₁₃H₁₁NO₂C₇H₇NO₂[3]
Molecular Weight 282.12 g/mol [1][2]213.23 g/mol 137.14 g/mol
Melting Point (°C) Data not available182-185[4]144-148
Boiling Point (°C) Data not available353.22 (rough estimate)[4]Sublimes at 200[3]
Solubility Data not availableDMSO: 125 mg/mL[4]Ethanol: Soluble
pKa Data not availablepKa₁: 2.86, pKa₂: 4.69pKa₁: 2.17 (amino), pKa₂: 4.85 (carboxyl)[3]

Synthesis and Experimental Protocols

The primary synthetic route to this compound is the Ullmann condensation reaction.[2] This method involves the copper-catalyzed coupling of an aryl halide with an amine.

Ullmann Condensation for this compound

Principle: This reaction facilitates the formation of a C-N bond between 2-chlorobenzoic acid and 2,6-dichloroaniline in the presence of a copper catalyst and a base.[2][5]

Experimental Protocol (General Procedure):

  • Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine equimolar amounts of 2-chlorobenzoic acid and 2,6-dichloroaniline.

  • Solvent and Catalyst Addition: Add a high-boiling polar solvent such as N-methylpyrrolidone (NMP) or dimethylformamide (DMF). Introduce a catalytic amount of a copper(I) salt, such as copper(I) iodide (CuI), and a stoichiometric amount of a base, typically potassium carbonate (K₂CO₃).

  • Reaction Conditions: Heat the reaction mixture to a high temperature, often in the range of 160-200°C, and maintain under an inert atmosphere (e.g., nitrogen or argon) with vigorous stirring.[2]

  • Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting materials are consumed.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Acidify the mixture with an aqueous acid solution (e.g., HCl) to precipitate the product.

    • Collect the crude product by vacuum filtration and wash with water to remove inorganic salts.

    • Further purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound.

Logical Workflow for Ullmann Condensation:

G Reactants 2-Chlorobenzoic Acid + 2,6-Dichloroaniline Reaction Heating (160-200°C) Inert Atmosphere Reactants->Reaction Solvent_Catalyst High-boiling Solvent (e.g., NMP) Cu(I) Catalyst (e.g., CuI) Base (e.g., K2CO3) Solvent_Catalyst->Reaction Workup Acidification Filtration Washing Reaction->Workup Purification Recrystallization Workup->Purification Product This compound Purification->Product

Caption: Workflow for the Ullmann condensation synthesis.

Spectroscopic Analysis Protocols

Characterization of this compound relies on standard spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: ¹H and ¹³C NMR spectroscopy are used to elucidate the molecular structure by analyzing the chemical environment of the hydrogen and carbon atoms, respectively.

Experimental Protocol (General):

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Instrument Setup: Acquire the spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition: Record the ¹H and ¹³C NMR spectra, referencing them to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

Principle: IR spectroscopy identifies the functional groups present in the molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of the bonds.

Experimental Protocol (General):

  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a thin disc. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify characteristic absorption bands for functional groups such as N-H, C=O (carboxylic acid), C-Cl, and aromatic C-H and C=C bonds.

UV-Visible (UV-Vis) Spectroscopy

Principle: UV-Vis spectroscopy provides information about the electronic transitions within the molecule and can be used for quantitative analysis.

Experimental Protocol (General):

  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or methanol).

  • Data Acquisition: Record the absorption spectrum over a wavelength range of approximately 200-400 nm.

  • Data Analysis: Determine the wavelength(s) of maximum absorbance (λmax).

Mechanism of Action: COX Inhibition

As a non-steroidal anti-inflammatory drug (NSAID), this compound is presumed to exert its therapeutic effects primarily through the inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.

Signaling Pathway of COX Inhibition:

G cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_inflammation cluster_drug MembranePhospholipids Membrane Phospholipids ArachidonicAcid Arachidonic Acid MembranePhospholipids->ArachidonicAcid Phospholipase A2 COX_Enzymes COX-1 & COX-2 ArachidonicAcid->COX_Enzymes Prostaglandins Prostaglandins (PGG2, PGH2) COX_Enzymes->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Pain Pain Prostaglandins->Pain Fever Fever Prostaglandins->Fever NSAID This compound NSAID->COX_Enzymes Inhibition

Caption: Inhibition of the Cyclooxygenase (COX) pathway.

By blocking the active site of the COX enzymes, this compound prevents the synthesis of prostaglandins, thereby reducing the inflammatory response, alleviating pain, and lowering fever.

Conclusion

References

The Synthesis of N-(2,6-Dichlorophenyl)anthranilic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-(2,6-Dichlorophenyl)anthranilic acid is a key synthetic intermediate, primarily recognized for its role in the production of diclofenac, a widely used nonsteroidal anti-inflammatory drug (NSAID). Its discovery and the development of its synthesis routes are rooted in the broader exploration of fenamic acid derivatives for anti-inflammatory properties in the mid-20th century. This technical guide provides an in-depth overview of the core synthesis methodologies for this compound, with a focus on the prevalent Ullmann condensation reaction and its modern advancements. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Core Synthesis Methodology: The Ullmann Condensation

The most established and widely utilized method for the synthesis of this compound is the Ullmann condensation. This reaction involves the copper-catalyzed coupling of an o-halobenzoic acid with 2,6-dichloroaniline. The general scheme for this reaction is presented below.

Ullmann_Condensation cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Product o_halobenzoic_acid o-Halobenzoic Acid (X = Cl, Br, I) target_molecule This compound o_halobenzoic_acid->target_molecule dichloroaniline 2,6-Dichloroaniline dichloroaniline->target_molecule catalyst Copper Catalyst (Cu, CuO, Cu(OAc)2, etc.) catalyst->target_molecule catalysis base Base (e.g., K2CO3) base->target_molecule solvent Solvent (e.g., DMF, DMSO) solvent->target_molecule heat Heat heat->target_molecule

Figure 1: General scheme of the Ullmann condensation for this compound synthesis.

Experimental Protocols

Protocol 1: Classical Ullmann Condensation

This protocol is a generalized procedure based on classical Ullmann reaction conditions for the synthesis of N-aryl anthranilic acids.[1][2]

Materials:

  • o-Chlorobenzoic acid

  • 2,6-Dichloroaniline

  • Anhydrous potassium carbonate

  • Cupric oxide (CuO)

  • Ethanol (95%)

  • Dilute hydrochloric acid

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine o-chlorobenzoic acid (1 equivalent), 2,6-dichloroaniline (1-1.2 equivalents), anhydrous potassium carbonate (1.5-2 equivalents), and a catalytic amount of cupric oxide (e.g., 0.1 equivalents).

  • Add a suitable high-boiling solvent, such as dimethylformamide (DMF) or N,N-dimethylacetamide (DMAc), to the flask.

  • Heat the reaction mixture to reflux and maintain the temperature for 6-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the cooled reaction mixture into a beaker containing ice-water.

  • Acidify the aqueous mixture with dilute hydrochloric acid to precipitate the crude this compound.

  • Collect the precipitate by vacuum filtration and wash it with cold water.

  • Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the purified product.

Protocol 2: Modified Ullmann Condensation in Ionic Liquid

This protocol describes an improved, environmentally friendlier Ullmann condensation using an ionic liquid as the solvent.[3]

Materials:

  • Potassium 2-bromobenzoate

  • 2,6-Dichloroaniline

  • Copper(II) acetate (Cu(OAc)₂)

  • Tetrabutylphosphonium chloride ([TBP]Cl)

  • Water

  • Dilute sulfuric acid

Procedure:

  • In a reaction vessel, combine potassium 2-bromobenzoate (1 equivalent), 2,6-dichloroaniline (1 equivalent), and a catalytic amount of copper(II) acetate in tetrabutylphosphonium chloride ([TBP]Cl) ionic liquid.

  • Heat the mixture to 170°C and maintain this temperature for the duration of the reaction, monitoring progress by TLC.

  • Upon completion, cool the reaction mixture and add water.

  • Acidify the mixture with dilute sulfuric acid to precipitate the product.

  • Filter the precipitate, wash with water, and dry to yield this compound.

Quantitative Data Summary

The following tables summarize quantitative data for the synthesis of N-aryl anthranilic acids under various conditions, providing a basis for comparison of different methodologies.

Table 1: Comparison of Ullmann Condensation Conditions for N-Aryl Anthranilic Acid Synthesis

Starting MaterialsCatalystBaseSolventTemperature (°C)Time (h)Yield (%)Reference
o-Chlorobenzoic acid, Substituted anilinesCupric oxideAnhydrous K₂CO₃-Reflux6-8Good[1][2]
Potassium 2-bromobenzoate, Substituted anilinesCopper acetate-[TBP]Cl (Ionic Liquid)170-High[3]
Anthranilic acids, Aryl bromidesCuI (20 mol%)K₂CO₃DMSO9024-[4]
Anthranilic acids, Aryl bromidesCuI (20 mol%)K₂CO₃iso-Amyl alcoholMicrowave178[4]
Anthranilic acids, Aryl bromidesCuI (20 mol%)K₂CO₃DMF (10% H₂O)Microwave-82[4]
2-Chlorobenzoic acids, Aniline derivativesCopperK₂CO₃2-Ethoxyethanol--Up to 99[5][6][7]

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and purification of this compound via the classical Ullmann condensation.

experimental_workflow start Start: Weigh Reactants (o-chlorobenzoic acid, 2,6-dichloroaniline, K2CO3, CuO) reaction Reaction Setup: Combine reactants in a flask with solvent and reflux for 6-8 hours. start->reaction cooling Cooling: Allow the reaction mixture to cool to room temperature. reaction->cooling precipitation Precipitation: Pour the mixture into ice-water and acidify with dilute HCl. cooling->precipitation filtration Filtration: Collect the crude product by vacuum filtration. precipitation->filtration washing Washing: Wash the precipitate with cold water. filtration->washing recrystallization Recrystallization: Dissolve the crude product in a hot solvent (e.g., ethanol) and allow to cool slowly to form crystals. washing->recrystallization final_product Final Product: Collect purified crystals by filtration, dry, and characterize. recrystallization->final_product

References

The Historical Context of N-(2,6-Dichlorophenyl)anthranilic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2,6-Dichlorophenyl)anthranilic acid, a member of the fenamate class of non-steroidal anti-inflammatory drugs (NSAIDs), represents a significant milestone in the mid-20th century's quest for potent and effective anti-inflammatory agents. Its development is intrinsically linked to the broader history of anthranilic acid derivatives and the burgeoning understanding of inflammation's biochemical underpinnings, particularly the role of prostaglandins. This technical guide provides a comprehensive historical and technical overview of this compound, focusing on its discovery, early synthesis, initial pharmacological evaluations, and the evolving understanding of its mechanism of action.

Historical Development

The journey to this compound began with the exploration of anthranilic acid derivatives as potential therapeutic agents. Scientists at Parke-Davis, led by Claude Winder, were instrumental in the development of the fenamate class of NSAIDs in the 1960s. This research initiative led to the discovery of several clinically important compounds, including mefenamic acid, flufenamic acid, and meclofenamic acid. The core hypothesis driving this research was that modifications to the N-aryl substituent of anthranilic acid could significantly modulate anti-inflammatory potency.

This compound emerged from these systematic structure-activity relationship (SAR) studies. A pivotal 1983 publication by Kaltenbronn and colleagues from Parke-Davis detailed the synthesis and anti-inflammatory evaluation of a large series of N-arylanthranilic acids.[1] This research highlighted the potent activity of compounds with specific substitutions on the N-aryl ring, including the 2,6-dichloro substitution.

Synthesis: The Ullmann Condensation

The primary method for the synthesis of this compound and other fenamates during this era was the Ullmann condensation reaction. This copper-catalyzed nucleophilic aromatic substitution reaction involves the coupling of an aryl halide with an amine.

Experimental Protocol: Ullmann Condensation for N-aryl Anthranilic Acids

The following protocol is a representative example of the methods used for the synthesis of N-aryl anthranilic acids, including this compound, during the mid-20th century.

Reactants:

  • o-Chlorobenzoic acid

  • Substituted aniline (e.g., 2,6-dichloroaniline)

  • Anhydrous potassium carbonate

  • Cupric oxide (catalyst)

  • Solvent (e.g., high-boiling point inert solvent)

Procedure:

  • A mixture of o-chlorobenzoic acid, the appropriately substituted aniline, anhydrous potassium carbonate, and a catalytic amount of cupric oxide in a suitable high-boiling solvent is prepared.

  • The reaction mixture is heated to reflux for a period of 6 to 8 hours. The progress of the reaction is monitored by thin-layer chromatography.

  • Upon completion, the reaction mixture is cooled, and the solid product is precipitated by acidification with a dilute solution of hydrochloric acid.

  • The crude product is collected by filtration, washed with water, and then recrystallized from a suitable solvent such as ethanol to yield the purified N-aryl anthranilic acid derivative.[2]

G o-Chlorobenzoic Acid o-Chlorobenzoic Acid Ullmann Condensation Ullmann Condensation o-Chlorobenzoic Acid->Ullmann Condensation 2,6-Dichloroaniline 2,6-Dichloroaniline 2,6-Dichloroaniline->Ullmann Condensation This compound This compound Ullmann Condensation->this compound

Caption: Synthesis of this compound via Ullmann Condensation.

Early Pharmacological Evaluation

The initial screening of this compound and its analogues relied on in vivo and in vitro assays to determine their anti-inflammatory, analgesic, and antipyretic properties.

In Vivo Anti-Inflammatory Assays

A common method used to assess the anti-inflammatory activity of these compounds was the carrageenan-induced rat paw edema test. This assay induces a localized, acute inflammation, and the reduction in paw swelling by a test compound is a measure of its anti-inflammatory efficacy.

Experimental Protocol: Carrageenan-Induced Rat Paw Edema

  • Animal Model: Adult albino rats of either sex are used.

  • Induction of Edema: A subcutaneous injection of a 1% solution of carrageenan is administered into the sub-plantar region of the rat's hind paw.

  • Drug Administration: The test compound, suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose), is administered orally at a specific dose (e.g., 50 mg/kg body weight) one hour prior to the carrageenan injection. A control group receives only the vehicle. A standard reference drug, such as phenylbutazone, is also tested concurrently for comparison.

  • Measurement of Edema: The volume of the paw is measured using a plethysmometer at various time points (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Calculation of Inhibition: The percentage inhibition of edema is calculated for each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the drug-treated group.

Compound Dose (mg/kg) % Inhibition of Edema (representative) Reference Drug % Inhibition of Edema (Reference)
N-substituted anthranilic acid derivative50>50%Phenylbutazone~45-47%

Note: This table represents typical results for potent N-substituted anthranilic acid derivatives from the era, as specific historical data for this compound is not available.

Another key in vivo assay mentioned in the work by Parke-Davis researchers was the anti-UV-erythema test in guinea pigs, which was used to demonstrate the high anti-inflammatory activity of this series of compounds.[1]

Mechanism of Action: Inhibition of Prostaglandin Synthesis

The understanding of the mechanism of action of NSAIDs, including the fenamates, evolved significantly during the latter half of the 20th century. The seminal work of John Vane in the early 1970s, for which he was awarded the Nobel Prize, elucidated that aspirin-like drugs inhibit the biosynthesis of prostaglandins.[4] Prostaglandins are lipid compounds derived from arachidonic acid that are key mediators of inflammation, pain, and fever.

The enzyme responsible for the conversion of arachidonic acid to prostaglandins was initially termed "prostaglandin synthetase" and is now known as cyclooxygenase (COX). It was later discovered that there are at least two isoforms of this enzyme, COX-1 and COX-2.

Early In Vitro Assays for Prostaglandin Synthetase Inhibition

Early in vitro assays to measure the inhibition of prostaglandin synthesis were crucial in characterizing the potency of new NSAIDs. These assays typically used tissue homogenates, such as from sheep seminal vesicles, which are a rich source of the COX enzyme.

Experimental Protocol: In Vitro Prostaglandin Synthetase Inhibition Assay (Historical Perspective)

  • Enzyme Preparation: A microsomal fraction containing prostaglandin synthetase is prepared from sheep seminal vesicles.

  • Incubation: The enzyme preparation is incubated with arachidonic acid (the substrate) in the presence and absence of the test inhibitor (e.g., a fenamate) at various concentrations.

  • Quantification of Prostaglandins: The amount of prostaglandins produced is quantified. Early methods often relied on bioassays, where the contraction of a smooth muscle preparation (e.g., rabbit jejunum or guinea pig ileum) in response to the prostaglandins in the incubate was measured. Later, radioimmunoassays and chromatographic methods were developed for more specific and sensitive quantification.

  • Calculation of Inhibition: The concentration of the inhibitor that causes a 50% reduction in prostaglandin synthesis (IC50) is determined.

G cluster_0 Cell Membrane cluster_1 Inflammatory Cascade Phospholipids Phospholipids Arachidonic Acid Arachidonic Acid Phospholipids->Arachidonic Acid Phospholipase A2 COX-1 / COX-2 COX-1 / COX-2 Arachidonic Acid->COX-1 / COX-2 Prostaglandins Prostaglandins COX-1 / COX-2->Prostaglandins Inflammation, Pain, Fever Inflammation, Pain, Fever Prostaglandins->Inflammation, Pain, Fever This compound This compound This compound->COX-1 / COX-2 Inhibition

Caption: Mechanism of action of this compound via COX inhibition.

Conclusion

This compound stands as a testament to the power of systematic medicinal chemistry in the development of novel therapeutics. Born from the pioneering research on fenamates at Parke-Davis, its history is a reflection of the broader advancements in the understanding of inflammation and the development of in vivo and in vitro assays to quantify anti-inflammatory activity. The Ullmann condensation provided the synthetic means to explore a wide range of structural analogues, leading to the identification of potent compounds like this compound. The subsequent elucidation of the prostaglandin synthesis pathway and the role of cyclooxygenase provided a clear mechanism of action for this class of drugs. This historical context continues to inform the development of new and more selective anti-inflammatory agents today.

References

An In-depth Technical Guide to N-(2,6-Dichlorophenyl)anthranilic acid (CAS: 13625-57-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2,6-Dichlorophenyl)anthranilic acid, also known as 2-((2,6-dichlorophenyl)amino)benzoic acid, is an aromatic organic compound with the CAS number 13625-57-5. It belongs to the fenamate class of non-steroidal anti-inflammatory drugs (NSAIDs) and is structurally related to diclofenac, for which it is also a known metabolite.[1][2] This technical guide provides a comprehensive overview of its chemical properties, synthesis, biological activities, and relevant experimental protocols, designed to support research and drug development efforts. The compound has garnered interest for its diverse pharmacological profile, extending beyond its anti-inflammatory properties to include potential applications in oncology and virology.

Chemical and Physical Properties

This compound is a crystalline solid. Its chemical structure consists of an anthranilic acid moiety N-substituted with a 2,6-dichlorophenyl group.

PropertyValueReference
CAS Number 13625-57-5[1]
Molecular Formula C₁₃H₉Cl₂NO₂[1]
Molecular Weight 282.12 g/mol [1]
IUPAC Name 2-((2,6-dichlorophenyl)amino)benzoic acid[1]
Synonyms Diclofenac Carboxylic Acid, this compound[1][2]
Appearance White to off-white solid[1]
Melting Point 216-218 °C[2]
SMILES C1=CC=C(C(=C1)C(=O)O)NC2=C(C=CC=C2Cl)Cl[2]
InChI Key FAFKIFYBYASEDL-UHFFFAOYSA-N[3]

Synthesis

The primary synthetic route to this compound is the Ullmann condensation reaction. This method involves the copper-catalyzed coupling of an aryl halide with an amine.

General Synthesis Workflow

G Reactants 2-Chlorobenzoic Acid + 2,6-Dichloroaniline Reaction_Setup Reaction Setup: - Add reactants, copper catalyst, and base to a solvent. - Create an inert atmosphere (e.g., N2 or Ar). Reactants->Reaction_Setup Heating Heating and Stirring: - Heat the mixture to reflux with continuous stirring. Reaction_Setup->Heating Workup Reaction Workup: - Cool the reaction mixture. - Acidify to precipitate the product. Heating->Workup Purification Purification: - Filter the crude product. - Recrystallize from a suitable solvent (e.g., ethanol/water). Workup->Purification Product This compound Purification->Product

Figure 1: General workflow for the synthesis of this compound.
Detailed Experimental Protocol: Ullmann Condensation

This protocol describes a representative lab-scale synthesis of this compound.

Materials:

  • 2-Chlorobenzoic acid

  • 2,6-Dichloroaniline

  • Anhydrous potassium carbonate (K₂CO₃)

  • Copper (I) oxide (Cu₂O) or other copper catalyst

  • N,N-Dimethylformamide (DMF) or another high-boiling point solvent

  • Hydrochloric acid (HCl)

  • Ethanol

  • Deionized water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-chlorobenzoic acid (1 equivalent), 2,6-dichloroaniline (1.1 equivalents), and anhydrous potassium carbonate (1.5 equivalents).

  • Add a catalytic amount of copper (I) oxide (e.g., 0.1 equivalents).

  • Add a suitable solvent, such as DMF, to the flask.

  • Reaction: Heat the mixture to reflux (typically 150-170 °C) with vigorous stirring under an inert atmosphere (e.g., nitrogen or argon) for several hours (reaction progress can be monitored by TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into an excess of water and acidify with concentrated hydrochloric acid to a pH of approximately 2-3 to precipitate the crude product.

  • Purification: Collect the precipitate by vacuum filtration and wash with water. The crude product can be purified by recrystallization from a solvent mixture such as ethanol/water to yield this compound as a crystalline solid.[4][5]

Biological Activities and Mechanism of Action

This compound exhibits a range of biological activities, primarily stemming from its ability to inhibit various enzymes.

Anti-inflammatory Activity: COX Inhibition

As a fenamate NSAID, a primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, which are key to the prostaglandin synthesis pathway.

G Arachidonic_Acid Arachidonic Acid COX1_COX2 COX-1 / COX-2 Arachidonic_Acid->COX1_COX2 PGG2 PGG2 COX1_COX2->PGG2 PGH2 PGH2 PGG2->PGH2 Prostaglandins Prostaglandins (PGE2, PGD2, etc.) PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Inhibitor This compound Inhibitor->COX1_COX2 Inhibition

Figure 2: Inhibition of the Prostaglandin Synthesis Pathway.
Quantitative Data: Enzyme Inhibition

Target EnzymeIC₅₀ (µM)CompoundReference
COX-1 15.7 - 26.6Related Thiophene Carboxamide Derivatives[6]
COX-2 0.29 - 3.3Related Thiophene Carboxamide Derivatives[6]
Aldo-Keto Reductase 1C3 (AKR1C3) 0.31Related N-benzoyl anthranilic acid derivative[3]
Hepatitis C NS5B Polymerase as low as 0.01Anthranilic acid derivatives[7]
Matrix Metalloproteinases (MMPs) nanomolar rangeAnthranilic acid derivatives[3]

Note: Specific IC₅₀ values for this compound are not consistently reported across all targets in the readily available literature. The data presented for COX and AKR1C3 are for structurally related compounds and serve as an indication of potential activity.

Modulation of Other Key Biological Targets
  • Ryanodine Receptors: This compound and its derivatives have been shown to modulate ryanodine receptors, which are critical for calcium release from intracellular stores. This interaction can alter calcium signaling patterns, affecting cellular excitability and contractility.

  • Hepatitis C NS5B Polymerase: Potent allosteric inhibition of the hepatitis C NS5B polymerase has been observed with anthranilic acid derivatives, with some compounds exhibiting IC₅₀ values in the nanomolar range.[7] X-ray crystallography has revealed that these inhibitors bind to a site between the thumb and palm regions of the polymerase.[7]

  • Matrix Metalloproteinases (MMPs): this compound and its analogs have demonstrated inhibitory activity against MMPs, with potencies in the nanomolar range reported for some derivatives.[3]

  • Aldo-Keto Reductases (AKRs): This class of compounds has been identified as inhibitors of aldo-keto reductases, particularly AKR1C3.[3][8] This enzyme is involved in the metabolism of steroids and prostaglandins and is a target in some cancers.

Experimental Protocols for Biological Assays

The following are generalized protocols for assessing the biological activity of this compound.

General Workflow for Enzyme Inhibition Assays

G Preparation Preparation: - Prepare enzyme, substrate, and inhibitor solutions. Incubation Incubation: - Pre-incubate enzyme with the inhibitor or vehicle control. Preparation->Incubation Reaction_Initiation Reaction Initiation: - Add substrate to start the reaction. Incubation->Reaction_Initiation Detection Detection: - Measure the reaction product over time (e.g., fluorescence, absorbance). Reaction_Initiation->Detection Data_Analysis Data Analysis: - Calculate the rate of reaction. - Determine the percent inhibition and IC50 value. Detection->Data_Analysis Result IC50 Value Data_Analysis->Result

Figure 3: General experimental workflow for an enzyme inhibition assay.
COX-1/COX-2 Inhibition Assay (Whole Blood Assay)

This assay measures the inhibition of COX-1 and COX-2 by quantifying their respective products, thromboxane B₂ (TXB₂) and prostaglandin E₂ (PGE₂).

Procedure:

  • Blood Collection: Collect fresh human blood into heparinized tubes.

  • Incubation with Inhibitor: Aliquot the blood and incubate with various concentrations of this compound or a vehicle control for a specified time (e.g., 1 hour) at 37°C.

  • COX-1 Stimulation: To measure COX-1 activity, stimulate a set of samples with a calcium ionophore (e.g., A23187).

  • COX-2 Stimulation: To measure COX-2 activity, stimulate a separate set of samples with lipopolysaccharide (LPS).

  • Termination and Analysis: Stop the reactions and centrifuge to separate the plasma.

  • Quantification: Measure the concentration of TXB₂ (for COX-1 activity) and PGE₂ (for COX-2 activity) in the plasma using commercially available ELISA kits.

  • Data Analysis: Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ values for both COX-1 and COX-2.

Matrix Metalloproteinase (MMP) Inhibition Assay (Fluorogenic Substrate Assay)

This assay measures the activity of MMPs by detecting the cleavage of a fluorogenic substrate.

Procedure:

  • Reagent Preparation: Prepare solutions of the purified MMP enzyme, a fluorogenic MMP substrate, and various concentrations of this compound in an appropriate assay buffer.

  • Incubation: In a microplate, pre-incubate the MMP enzyme with the test compound or vehicle control.

  • Reaction Initiation: Initiate the reaction by adding the fluorogenic substrate to each well.

  • Fluorescence Measurement: Immediately begin measuring the fluorescence intensity at appropriate excitation and emission wavelengths over time. The cleavage of the substrate by the MMP results in an increase in fluorescence.

  • Data Analysis: Determine the initial reaction rates from the fluorescence data. Calculate the percent inhibition for each concentration of the inhibitor and determine the IC₅₀ value.

Aldo-Keto Reductase (AKR) Activity Assay (Colorimetric)

This assay measures AKR activity by detecting the conversion of NADP⁺ to NADPH.

Procedure:

  • Reagent Preparation: Prepare a reaction mixture containing a suitable buffer, an AKR substrate, and NADP⁺. Also prepare various concentrations of this compound.

  • Incubation: In a microplate, combine the purified AKR enzyme with the test compound or vehicle control.

  • Reaction Initiation: Start the reaction by adding the reaction mixture to each well.

  • Absorbance Measurement: The formation of NADPH is coupled to a probe that generates a colored product. Measure the absorbance at the appropriate wavelength (e.g., 450 nm) in a kinetic mode.

  • Data Analysis: Calculate the rate of NADPH formation from the change in absorbance over time. Determine the percent inhibition for each inhibitor concentration and calculate the IC₅₀ value.[1]

Signaling Pathway Modulation

The inhibitory effects of this compound on enzymes like COX can have downstream effects on various signaling pathways.

  • Prostaglandin Pathway: As a COX inhibitor, its most direct impact is on the prostaglandin synthesis pathway, leading to reduced production of pro-inflammatory prostaglandins.

  • NF-κB Signaling: Prostaglandins, particularly PGE₂, can modulate the NF-κB signaling pathway, which is a critical regulator of inflammation. By reducing PGE₂ levels, this compound may indirectly influence NF-κB activity, although direct effects on this pathway have not been extensively characterized for this specific compound.

Conclusion

This compound is a versatile compound with a well-established role as an anti-inflammatory agent and emerging potential in other therapeutic areas. Its multifaceted biological activity, stemming from the inhibition of multiple key enzymes, makes it a valuable tool for researchers in drug discovery and development. This guide provides a foundational understanding of its properties, synthesis, and biological evaluation, serving as a starting point for further in-depth investigation. Further research is warranted to fully elucidate the specific inhibitory constants for all relevant targets and to explore its full therapeutic potential.

References

N-(2,6-Dichlorophenyl)anthranilic acid IUPAC name

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-((2,6-dichlorophenyl)amino)benzoic acid

This technical guide provides a comprehensive overview of N-(2,6-Dichlorophenyl)anthranilic acid, including its chemical identity, synthesis, and biological relevance. The content is tailored for researchers, scientists, and professionals in drug development.

Chemical Identity

The IUPAC name for this compound is 2-((2,6-dichlorophenyl)amino)benzoic acid .[1][2][3] It is also known by several synonyms, including N-(2,6-dichloroanilino)benzoic acid and is recognized as a metabolite of the widely used nonsteroidal anti-inflammatory drug (NSAID), diclofenac, often referred to as Diclofenac Carboxylic Acid.[1][3][4]

Identifier Value
IUPAC Name 2-((2,6-dichlorophenyl)amino)benzoic acid
CAS Number 13625-57-5
Molecular Formula C13H9Cl2NO2
Molecular Weight 282.12 g/mol [1][2]
Canonical SMILES C1=CC=C(C(=C1)C(=O)O)NC2=C(C=CC=C2Cl)Cl
InChI Key FAFKIFYBYASEDL-UHFFFAOYSA-N

Synthesis Protocols

The synthesis of 2-((2,6-dichlorophenyl)amino)benzoic acid is a key process in the production of related pharmaceutical compounds. One common laboratory-scale method involves the reaction of 2,6-dichloroaniline with a suitable benzoic acid derivative. A general workflow for its synthesis is outlined below.

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction Conditions cluster_product Product Reactant1 2,6-Dichloroaniline Reaction Ullmann Condensation Reactant1->Reaction Reactant2 2-Chlorobenzoic Acid Reactant2->Reaction Condition1 Sodium Hydroxide Condition1->Reaction Condition2 Copper Catalyst Condition2->Reaction Heating Heating Heating->Reaction Product This compound Reaction->Product Bioactivation_Pathway Diclofenac Diclofenac P450 Cytochrome P450 (CYP3A4) Diclofenac->P450 Oxidative Decarboxylation Radical Benzylic Carbon-Centered Free Radical Intermediate P450->Radical Imine Reactive o-imine methide Radical->Imine Elimination Alcohol Benzyl Alcohol Intermediate Radical->Alcohol Recombination GSH_Conjugate Glutathione Conjugate (DPAB-SG) Imine->GSH_Conjugate Reaction with GSH Alcohol->Imine Dehydration

References

An In-depth Technical Guide to N-(2,6-Dichlorophenyl)anthranilic acid: Synonyms, Properties, and Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-(2,6-Dichlorophenyl)anthranilic acid, a molecule of significant interest in pharmaceutical research. This document details its chemical identity, physicochemical properties, synthesis and purification protocols, analytical methodologies, and its multifaceted biological activities.

Chemical Identity: Synonyms and Trade Names

This compound is a derivative of anthranilic acid, an aromatic amino acid. While it is not actively marketed as a pharmaceutical and thus lacks common trade names, it is widely recognized in research and chemical supply contexts by several synonyms.

Systematic and Common Names:

  • IUPAC Name: 2-(2,6-dichloroanilino)benzoic acid[1]

  • Common Synonyms:

    • 2-[(2,6-dichlorophenyl)amino]benzoic acid[2]

    • Benzoic acid, 2-((2,6-dichlorophenyl)amino)-[2]

    • Diclofenac Carboxylic Acid[2]

    • Diclofenac Metabolite[2]

    • Diclofenac Related Compound 5[2]

  • CAS Number: 13625-57-5[1]

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and understanding its biological behavior. The presence of the dichlorophenyl group significantly influences its characteristics compared to the parent anthranilic acid molecule.

PropertyValueReference Compound Data (if applicable)
Molecular Formula C₁₃H₉Cl₂NO₂N/A
Molecular Weight 282.12 g/mol N/A
Melting Point Data not availableN-Phenylanthranilic acid: 182-185 °C[3]; Anthranilic acid: 144-148 °C[4]
Solubility Soluble in organic solvents.[5]N-Phenylanthranilic acid: DMSO: 125 mg/mL[3]; Anthranilic acid: Soluble in ethanol.[4]
pKa Data not availableN-Phenylanthranilic acid: 5.28 (in 5-10% aq. acetone)[3]; Anthranilic acid (amino group): 2.17; Anthranilic acid (carboxyl group): 4.85[6]

Experimental Protocols

Synthesis via Ullmann Condensation

The primary method for synthesizing this compound is the Ullmann condensation, a copper-catalyzed nucleophilic aromatic substitution.[1][7]

Reaction:

2-Chlorobenzoic acid + 2,6-Dichloroaniline --(Cu catalyst, Base)--> this compound

Detailed Protocol (Modified from general Ullmann reaction procedures):

  • Reactant Preparation: In a round-bottom flask equipped with a reflux condenser, combine 2-chlorobenzoic acid (1 equivalent), 2,6-dichloroaniline (1.2 equivalents), and anhydrous potassium carbonate (2 equivalents) as the base.

  • Catalyst Addition: Add a catalytic amount of copper(I) oxide or copper(I) iodide (approximately 5-10 mol%).

  • Solvent: Add a high-boiling point polar solvent such as N-methyl-2-pyrrolidone (NMP) or dimethylformamide (DMF). The use of ionic liquids like tetrabutylphosphonium chloride has also been reported to improve yields.[1][8]

  • Reaction Conditions: Heat the mixture to a temperature between 160-200°C and maintain under reflux for 4-8 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[1]

  • Work-up: After cooling to room temperature, pour the reaction mixture into an excess of water and acidify with concentrated hydrochloric acid to a pH of 2-3. This will precipitate the crude product.

  • Isolation: Collect the precipitate by vacuum filtration and wash with water to remove inorganic salts.

Purification by Recrystallization

The crude this compound can be purified by recrystallization to obtain a product of higher purity.

Protocol:

  • Solvent Selection: A mixture of ethanol and water is a suitable solvent system. Chloroform-ether has also been suggested for related compounds.[9]

  • Dissolution: Dissolve the crude product in a minimal amount of hot ethanol.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration: Filter the hot solution to remove the activated charcoal and any insoluble impurities.

  • Crystallization: Slowly add hot water to the filtrate until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol-water mixture, and dry under vacuum.

Analytical Methods

A reverse-phase HPLC method can be employed for the analysis of this compound and its related impurities.

ParameterCondition
Column C18 (e.g., Newcrom R1)[10]
Mobile Phase A gradient or isocratic mixture of an organic solvent (acetonitrile or methanol) and an aqueous buffer (e.g., phosphate buffer or water with formic/phosphoric acid).[10]
Detection UV at a suitable wavelength (e.g., 254 nm or 280 nm)
Flow Rate Typically 1.0 mL/min
Temperature Ambient or controlled (e.g., 25 °C)

¹H and ¹³C NMR are essential for the structural confirmation of this compound.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃) are commonly used solvents.[11][12]

  • ¹H NMR: Expect to observe signals in the aromatic region (approximately 6.5-8.0 ppm) corresponding to the protons on the two phenyl rings. The -NH and -COOH protons will appear as broad singlets, with their chemical shifts being concentration and solvent dependent. For the related N-phenylanthranilic acid, the -NH proton appears around δ 9.3 ppm.[12]

  • ¹³C NMR: Expect signals for the aromatic carbons between δ 110-150 ppm and a signal for the carboxylic acid carbon around δ 170 ppm. For a similar compound, the carbonyl carbon of the ester derivative of N-phenylanthranilic acid appears at 174 ppm.[12]

Biological Activities and Signaling Pathways

This compound exhibits a range of biological activities, making it a molecule of interest for drug development. Its mechanisms of action involve the modulation of several key signaling pathways.

Anti-inflammatory Activity via Cyclooxygenase (COX) Inhibition

As a derivative of a known class of non-steroidal anti-inflammatory drugs (NSAIDs), this compound is a putative inhibitor of cyclooxygenase (COX) enzymes.

COX_Inhibition Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation Pain Fever Prostaglandins->Inflammation Target_Molecule N-(2,6-Dichlorophenyl) anthranilic acid Target_Molecule->COX_Enzymes Inhibition

Caption: Inhibition of COX enzymes by this compound.

Modulation of Phosphodiesterase 4 (PDE4)

This compound acts as an allosteric modulator of phosphodiesterase 4 (PDE4), an enzyme that degrades cyclic AMP (cAMP). Inhibition of PDE4 leads to an increase in intracellular cAMP levels, which has anti-inflammatory effects.

PDE4_Modulation ATP ATP AC Adenylate Cyclase ATP->AC cAMP cAMP AC->cAMP PDE4 Phosphodiesterase 4 cAMP->PDE4 PKA Protein Kinase A (PKA) cAMP->PKA AMP AMP PDE4->AMP Anti_inflammatory Anti-inflammatory Effects PKA->Anti_inflammatory Target_Molecule N-(2,6-Dichlorophenyl) anthranilic acid Target_Molecule->PDE4 Allosteric Inhibition

Caption: Allosteric inhibition of PDE4 by this compound.

Ryanodine Receptor Modulation

This compound and its analogs can modulate ryanodine receptors, which are critical for calcium release from intracellular stores.[13] This activity is particularly relevant in the context of insecticides, where anthranilic diamides are potent activators of these receptors.[14][15]

Ryanodine_Receptor_Modulation Target_Molecule N-(2,6-Dichlorophenyl) anthranilic acid RyR Ryanodine Receptor (RyR) Target_Molecule->RyR Modulation Ca_release Ca²⁺ Release RyR->Ca_release SR_ER Sarcoplasmic/Endoplasmic Reticulum (SR/ER) SR_ER->RyR Location Cellular_Effects Cellular Effects (e.g., Muscle Contraction) Ca_release->Cellular_Effects

Caption: Modulation of ryanodine receptors.

Allosteric Inhibition of Hepatitis C Virus (HCV) NS5B Polymerase

The compound has been identified as a potent allosteric inhibitor of the Hepatitis C virus NS5B polymerase, an RNA-dependent RNA polymerase essential for viral replication.[1][16]

HCV_NS5B_Inhibition HCV_RNA HCV RNA Template NS5B HCV NS5B Polymerase HCV_RNA->NS5B Viral_Replication Viral RNA Replication NS5B->Viral_Replication Target_Molecule N-(2,6-Dichlorophenyl) anthranilic acid Allosteric_Site Allosteric Site Target_Molecule->Allosteric_Site Allosteric_Site->NS5B Conformational Change (Inhibition)

Caption: Allosteric inhibition of HCV NS5B polymerase.

Matrix Metalloproteinase (MMP) Inhibition

Derivatives of anthranilic acid have been investigated as inhibitors of matrix metalloproteinases (MMPs), a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix.[17][18][19] Dysregulation of MMPs is implicated in various diseases, including cancer and arthritis.

MMP_Inhibition ECM Extracellular Matrix (ECM) MMPs Matrix Metalloproteinases (MMPs) ECM->MMPs ECM_Degradation ECM Degradation MMPs->ECM_Degradation Disease_Progression Disease Progression (e.g., Cancer Metastasis) ECM_Degradation->Disease_Progression Target_Molecule N-(2,6-Dichlorophenyl) anthranilic acid Target_Molecule->MMPs Inhibition

Caption: Inhibition of matrix metalloproteinases.

References

N-(2,6-Dichlorophenyl)anthranilic Acid: A Comprehensive Technical Overview of its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(2,6-Dichlorophenyl)anthranilic acid, a member of the fenamate class of non-steroidal anti-inflammatory drugs (NSAIDs), exhibits a complex and multifaceted mechanism of action. While its primary therapeutic effects are attributed to the inhibition of cyclooxygenase (COX) enzymes, emerging research has revealed its interaction with a broader range of biological targets, including ion channels, G-protein coupled receptors, and viral enzymes. This technical guide provides an in-depth overview of the core mechanisms of action of this compound and structurally related compounds, presenting key quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways to support further research and drug development efforts.

Core Mechanisms of Action

This compound's pharmacological profile is characterized by its activity at multiple molecular targets. The principal mechanisms include:

  • Cyclooxygenase (COX) Inhibition: As a classic NSAID, it inhibits the COX-1 and COX-2 enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation, pain, and fever.

  • Ion Channel Modulation: It has been shown to modulate the activity of several ion channels, including Transient Receptor Potential (TRP) channels and voltage-gated calcium channels, contributing to its analgesic and potentially other pharmacological effects.

  • G-Protein Coupled Receptor (GPCR) Antagonism: Derivatives of anthranilic acid have been identified as antagonists of the GPR17 receptor, a target implicated in inflammatory diseases.

  • Allosteric Enzyme Inhibition: It has been investigated as an allosteric inhibitor of the Hepatitis C virus (HCV) NS5B polymerase, an essential enzyme for viral replication.

  • Induction of Mitochondrial Permeability Transition: Similar to other NSAIDs, it can induce the mitochondrial permeability transition, a process linked to apoptosis.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and structurally similar compounds, providing insights into their potency and selectivity for various targets.

Table 1: Cyclooxygenase (COX) Inhibition

CompoundTargetIC50 (µM)Selectivity Index (COX-1/COX-2)Reference Compound
DiclofenacOvine COX-10.060.15-
DiclofenacHuman COX-20.40--
CelecoxibHuman COX-20.0430-

*Note: Data for Diclofenac, a structurally related N-phenylanthranilic acid derivative, is provided as a representative example.

Table 2: Ion Channel Modulation

CompoundTargetIC50 (µM)Mode of Action
N-(p-amylcinnamoyl)anthranilic acid (ACA) Human TRPM21.7Blocker
ACAHuman TRPC62.3Blocker
ACA**Human TRPM83.9Blocker

**Note: Data for N-(p-amylcinnamoyl)anthranilic acid (ACA), a structurally related anthranilic acid derivative, is provided as a representative example of TRP channel modulation.[1]

Table 3: G-Protein Coupled Receptor (GPCR) Antagonism

Compound ClassTargetK_i Range (nM)
Anthranilic Acid DerivativesGPR178.91 - 83.2

*Note: This data represents a range for a novel class of anthranilic acid-based GPR17 antagonists. The specific K_i for this compound is not specified in the available literature.

Table 4: Mitochondrial Permeability Transition

CompoundAssayEC50 (µM)
Diclofenac*Induction of half-maximal mitochondrial swelling19

*Note: Data for Diclofenac is provided as a representative example of NSAID-induced mitochondrial effects.[2]

Experimental Protocols

This section details the methodologies for key experiments cited in the investigation of this compound's mechanism of action.

Cyclooxygenase (COX) Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against COX-1 and COX-2 enzymes.

Principle: The assay measures the peroxidase activity of COX, which is coupled to the oxidation of a chromogenic substrate. Inhibition of the enzyme results in a decreased rate of color development.

Materials:

  • COX-1 and COX-2 enzymes (ovine or human)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Heme (cofactor)

  • Arachidonic acid (substrate)

  • Colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)

  • Test compound (e.g., this compound) dissolved in DMSO

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a reaction mixture containing assay buffer, heme, and the colorimetric substrate in a 96-well plate.

  • Add the test compound at various concentrations to the wells. Include a vehicle control (DMSO) and a positive control inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1).

  • Add the COX-1 or COX-2 enzyme to the wells and incubate for a specified time (e.g., 5 minutes) at a controlled temperature (e.g., 25°C).

  • Initiate the reaction by adding arachidonic acid to all wells.

  • Incubate for a further period (e.g., 2 minutes) at the same temperature.

  • Measure the absorbance at the appropriate wavelength (e.g., 590 nm for TMPD).

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

  • Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[3]

GPR17 Receptor Binding Assay

Objective: To determine the equilibrium dissociation constant (Ki) of a test compound for the GPR17 receptor.

Principle: This is a competitive binding assay where the test compound competes with a radiolabeled ligand for binding to the receptor. The amount of radioligand bound is inversely proportional to the affinity of the test compound for the receptor.

Materials:

  • Cell membranes expressing the GPR17 receptor (e.g., from transfected HEK293 cells)

  • Radiolabeled ligand (e.g., [³H]-ligand)

  • Unlabeled test compound (e.g., this compound)

  • Binding buffer

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Incubate the cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled test compound in the binding buffer.

  • Include a control for total binding (radioligand and membranes only) and a control for non-specific binding (radioligand, membranes, and a high concentration of an unlabeled GPR17 ligand).

  • Allow the binding to reach equilibrium at a specific temperature and time.

  • Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Wash the filters with ice-cold binding buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50 value.

  • Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.[4][5]

Hepatitis C Virus (HCV) NS5B Polymerase Inhibition Assay

Objective: To determine the IC50 of a test compound against the RNA-dependent RNA polymerase activity of HCV NS5B.

Principle: This assay measures the incorporation of radiolabeled nucleotides into a newly synthesized RNA strand by the NS5B polymerase using an RNA template. Inhibitors of the polymerase will reduce the amount of incorporated radioactivity.

Materials:

  • Recombinant HCV NS5B polymerase

  • RNA template (e.g., poly(A) or a heteropolymeric template)

  • Primer (if required by the template)

  • Ribonucleotide triphosphates (ATP, CTP, GTP, UTP)

  • Radiolabeled ribonucleotide (e.g., [³³P]-UTP or [³H]-UTP)

  • Reaction buffer

  • Test compound dissolved in DMSO

  • Filter plates (e.g., 96-well DEAE filter plates)

  • Scintillation counter

Procedure:

  • Set up the reaction in a 96-well plate containing the reaction buffer, RNA template, primer (if needed), and the test compound at various concentrations.

  • Add the HCV NS5B polymerase to initiate the reaction.

  • Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30°C) for a specific time.

  • Stop the reaction by adding a stop solution (e.g., EDTA).

  • Transfer the reaction mixture to a filter plate to capture the newly synthesized radiolabeled RNA.

  • Wash the filter plate to remove unincorporated radiolabeled nucleotides.

  • Add scintillation cocktail to the wells and measure the radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each concentration of the test compound.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration.[6][7]

Mitochondrial Permeability Transition (MPT) Assay (Mitochondrial Swelling)

Objective: To assess the ability of a test compound to induce the mitochondrial permeability transition by measuring mitochondrial swelling.

Principle: The opening of the mitochondrial permeability transition pore (mPTP) leads to the influx of solutes and water into the mitochondrial matrix, causing the mitochondria to swell. This swelling can be monitored spectrophotometrically as a decrease in light scattering (absorbance) at 540 nm.[2]

Materials:

  • Isolated mitochondria (e.g., from rat liver)

  • Assay buffer (e.g., containing sucrose, mannitol, and a respiratory substrate like succinate)

  • Inducing agent (e.g., CaCl₂)

  • Test compound (e.g., this compound)

  • Spectrophotometer capable of measuring absorbance at 540 nm

Procedure:

  • Resuspend the isolated mitochondria in the assay buffer.

  • Place the mitochondrial suspension in a cuvette in the spectrophotometer and monitor the baseline absorbance at 540 nm.

  • Add the test compound at the desired concentration and continue to monitor the absorbance.

  • Add the inducing agent (e.g., CaCl₂) to trigger the opening of the mPTP.

  • Record the decrease in absorbance over time, which reflects the rate and extent of mitochondrial swelling.

  • Compare the swelling induced in the presence of the test compound to that of a control (inducing agent alone).

  • To determine an EC50 value, perform the assay with a range of concentrations of the test compound and plot the rate or extent of swelling against the logarithm of the concentration.[2][8][9]

Signaling Pathways and Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways modulated by this compound and related compounds.

Inhibition of the Cyclooxygenase (COX) Pathway

COX_Pathway Membrane Phospholipids Membrane Phospholipids PLA2 PLA2 Membrane Phospholipids->PLA2 Arachidonic Acid Arachidonic Acid COX-1 (Constitutive) COX-1 (Constitutive) Arachidonic Acid->COX-1 (Constitutive) COX-2 (Inducible) COX-2 (Inducible) Arachidonic Acid->COX-2 (Inducible) Prostaglandins (Housekeeping) Prostaglandins (Housekeeping) COX-1 (Constitutive)->Prostaglandins (Housekeeping) Prostaglandins (Inflammation) Prostaglandins (Inflammation) COX-2 (Inducible)->Prostaglandins (Inflammation) This compound This compound This compound->COX-1 (Constitutive) This compound->COX-2 (Inducible) Inflammatory Stimuli Inflammatory Stimuli Inflammatory Stimuli->COX-2 (Inducible) Induces Expression PLA2->Arachidonic Acid

Modulation of TRPM2 Channel Activity

TRPM2_Modulation Oxidative Stress Oxidative Stress ADPR ADP-Ribose Oxidative Stress->ADPR Generates TRPM2 Channel TRPM2 Channel ADPR->TRPM2 Channel Activates Ca2+ Influx Ca2+ Influx TRPM2 Channel->Ca2+ Influx Cellular Effects Cellular Effects Ca2+ Influx->Cellular Effects Leads to ACA N-(p-amylcinnamoyl) anthranilic acid (ACA) ACA->TRPM2 Channel Blocks

Allosteric Inhibition of HCV NS5B Polymerase

NS5B_Inhibition cluster_NS5B HCV NS5B Polymerase Active Site Active Site RNA Replication RNA Replication Active Site->RNA Replication Allosteric Site Allosteric Site Allosteric Site->Active Site Inhibits (Conformational Change) RNA Template/Primer RNA Template/Primer RNA Template/Primer->Active Site Binds to rNTPs rNTPs rNTPs->Active Site Binds to Anthranilic Acid Derivative Anthranilic Acid Derivative Anthranilic Acid Derivative->Allosteric Site Binds to

Induction of Mitochondrial Permeability Transition

MPT_Induction NSAID N-(2,6-Dichlorophenyl) anthranilic acid Mitochondrion Mitochondrion NSAID->Mitochondrion mPTP Mitochondrial Permeability Transition Pore Mitochondrion->mPTP Sensitizes Matrix Swelling Matrix Swelling mPTP->Matrix Swelling Opening leads to Cytochrome c Release Cytochrome c Release Matrix Swelling->Cytochrome c Release Apoptosis Apoptosis Cytochrome c Release->Apoptosis Initiates Oxidative Stress Oxidative Stress Oxidative Stress->Mitochondrion

Conclusion

This compound demonstrates a complex pharmacological profile that extends beyond its classification as a simple COX inhibitor. Its interactions with ion channels, GPCRs, and viral enzymes highlight its potential for repositioning and for the development of novel therapeutics with multifaceted mechanisms of action. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals seeking to further elucidate the intricate biological activities of this and related compounds. Future investigations should focus on obtaining more specific quantitative data for this compound and on exploring the in vivo relevance of its non-COX-related activities.

References

N-(2,6-Dichlorophenyl)anthranilic Acid: A Comprehensive Biological Activity Profile

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2,6-Dichlorophenyl)anthranilic acid, a synthetic derivative of anthranilic acid, belongs to the fenamate class of compounds. Historically, fenamates have been investigated for their potent anti-inflammatory and analgesic properties, with several members of this class being developed into non-steroidal anti-inflammatory drugs (NSAIDs). The unique substitution pattern of a dichlorophenyl ring on the anthranilic acid scaffold imparts distinct physicochemical and biological properties to this molecule, making it a subject of interest in medicinal chemistry and pharmacology. This technical guide provides a comprehensive overview of the biological activity profile of this compound, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing implicated signaling pathways.

Core Biological Activities

This compound exhibits a range of biological activities, with its primary mechanism of action believed to be the inhibition of cyclooxygenase (COX) enzymes.[1] Beyond this, studies on related compounds and derivatives suggest potential interactions with other important biological targets.

Anti-inflammatory and Analgesic Properties

Quantitative Biological Data

To facilitate a comparative analysis of the biological activity of this compound and its analogs, the following tables summarize the available quantitative data for related compounds. It is important to note the absence of specific IC50 values for the parent compound, this compound, in the reviewed literature.

Table 1: Cyclooxygenase (COX) Inhibition Data for Mefenamic Acid and its Derivatives [2]

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50)
Mefenamic Acid21.27.32.9
JS-3Not specified8.15.56
JS-4Not specified4.313.7

Table 2: Other Reported Biological Activities of Anthranilic Acid Derivatives

TargetCompound TypeActivity/PotencyReference
Hepatitis C NS5B PolymeraseAnthranilic acid derivativesIC50 values ranging from 2.01 to 23.84 µM[3]
Ryanodine ReceptorInsecticidal anthranilic diamidesPotent activators[4]
Matrix Metalloproteinases (MMPs)Anthranilate-hydroxamic acid sulfonamidesPotent inhibitors of MMP-9 and MMP-13[5]

Potential Signaling Pathway Involvement

The biological effects of this compound are likely mediated through the modulation of key signaling pathways involved in inflammation and cellular responses. Based on its primary activity as a COX inhibitor, its influence can be extrapolated to pathways regulated by prostaglandins.

Cyclooxygenase (COX) Pathway and Prostaglandin Synthesis

As a COX inhibitor, this compound directly blocks the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor for various prostaglandins (PGE2, PGI2, etc.) and thromboxanes (TXA2). This inhibition is the cornerstone of its anti-inflammatory and analgesic effects.

COX_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes PGH2 Prostaglandin H2 (PGH2) COX_Enzymes->PGH2 Prostaglandins Prostaglandins (PGE2, PGI2) PGH2->Prostaglandins Thromboxanes Thromboxanes (TXA2) PGH2->Thromboxanes Inflammation Inflammation & Pain Prostaglandins->Inflammation promote Inhibitor N-(2,6-Dichlorophenyl) anthranilic acid Inhibitor->COX_Enzymes inhibits Signaling_Modulation cluster_upstream Upstream Events cluster_downstream Downstream Signaling COX_Inhibitor N-(2,6-Dichlorophenyl) anthranilic acid Prostaglandins Prostaglandin Synthesis COX_Inhibitor->Prostaglandins inhibits NFkB_Pathway NF-κB Pathway Prostaglandins->NFkB_Pathway modulates MAPK_Pathway MAPK Pathway Prostaglandins->MAPK_Pathway modulates Inflammatory_Genes Inflammatory Gene Expression NFkB_Pathway->Inflammatory_Genes activates MAPK_Pathway->Inflammatory_Genes activates Ullmann_Synthesis Reactants o-Halobenzoic Acid + 2,6-Dichloroaniline Reaction_Vessel Reaction Vessel (High-boiling polar solvent) Reactants->Reaction_Vessel Heat Heat (High Temperature) Reaction_Vessel->Heat Catalyst Copper Catalyst (e.g., CuO, CuI) Catalyst->Reaction_Vessel Base Base (e.g., K2CO3) Base->Reaction_Vessel Workup Work-up (Acidification, Filtration) Heat->Workup Reaction Mixture Product N-(2,6-Dichlorophenyl) anthranilic acid Workup->Product COX_Assay_Workflow Blood_Collection Collect Human Whole Blood Incubation Incubate with Test Compound or Vehicle Blood_Collection->Incubation Stimulation_COX1 Stimulate COX-1 (e.g., Calcium Ionophore) Incubation->Stimulation_COX1 Stimulation_COX2 Stimulate COX-2 (e.g., Lipopolysaccharide) Incubation->Stimulation_COX2 Plasma_Separation Separate Plasma Stimulation_COX1->Plasma_Separation Stimulation_COX2->Plasma_Separation Quantification_TXB2 Quantify TXB2 (COX-1 product) (e.g., ELISA) Plasma_Separation->Quantification_TXB2 Quantification_PGE2 Quantify PGE2 (COX-2 product) (e.g., ELISA) Plasma_Separation->Quantification_PGE2 IC50_Calculation Calculate IC50 Values Quantification_TXB2->IC50_Calculation Quantification_PGE2->IC50_Calculation

References

N-(2,6-Dichlorophenyl)anthranilic Acid: A Technical Guide to its Relationship with Fenamic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of N-(2,6-Dichlorophenyl)anthranilic acid and its structural and functional relationship to the broader class of fenamic acids. Fenamic acids, derivatives of N-phenylanthranilic acid, are a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs). This document elucidates the chemical properties, synthesis, and biological activities of this compound, with a particular focus on its mechanisms of action involving cyclooxygenase (COX) and phosphodiesterase 4 (PDE4) inhibition. Detailed experimental protocols and quantitative data are presented to support further research and development in this area.

Introduction

Fenamic acids are a class of NSAIDs derived from the core structure of N-phenylanthranilic acid.[1][2] They exert their anti-inflammatory, analgesic, and antipyretic effects primarily through the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins.[3][4] this compound, a halogenated derivative of anthranilic acid, is structurally analogous to the fenamates and is also recognized as a metabolite of the widely used NSAID, diclofenac.[5][6] This guide explores the nuanced relationship between this compound and the fenamic acid class, detailing its chemical synthesis, biological targets, and associated signaling pathways.

Chemical Properties and Synthesis

This compound is an aromatic compound featuring an anthranilic acid moiety substituted with a 2,6-dichlorophenyl group.[4] This substitution significantly influences its physicochemical properties and biological activity.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₃H₉Cl₂NO₂[4]
Molecular Weight 282.12 g/mol [4]
Systematic Name 2-[(2,6-dichlorophenyl)amino]benzoic acid[5]
CAS Number 13625-57-5[5]

The primary synthetic route to this compound and other N-aryl anthranilic acids is the Ullmann condensation.[1] This reaction involves the copper-catalyzed coupling of an aryl halide with an amine.

Experimental Protocol: Ullmann Condensation for N-aryl Anthranilic Acid Synthesis

This protocol is a modified Ullmann coupling reaction for the synthesis of N-aryl anthranilic acids, which can be adapted for this compound.

Materials:

  • Potassium 2-bromobenzoate

  • Substituted aniline (e.g., 2,6-dichloroaniline)

  • Copper acetate (Cu(OAc)₂)

  • Tetrabutylphosphonium chloride ([TBP]Cl) ionic liquid

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Standard laboratory glassware

  • Solvents for extraction and purification (e.g., ethyl acetate, hexane)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, combine potassium 2-bromobenzoate (1 equivalent), the substituted aniline (1.2 equivalents), copper acetate (0.1 equivalents), and tetrabutylphosphonium chloride ionic liquid.

  • Fit the flask with a reflux condenser and heat the mixture to 170°C with vigorous stirring.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Extract the product using an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

  • Characterize the final product using techniques such as NMR, mass spectrometry, and melting point determination.

Biological Activity and Mechanism of Action

Like other fenamates, this compound exhibits anti-inflammatory and analgesic properties.[4] Its primary mechanisms of action are believed to be the inhibition of COX enzymes and the modulation of other inflammatory pathways, including the inhibition of phosphodiesterase 4 (PDE4).

Cyclooxygenase (COX) Inhibition

The inhibition of COX-1 and COX-2 is a hallmark of NSAIDs. This inhibition prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation and pain.

Table 2: In Vitro Inhibitory Activity of Selected Fenamates against COX-1 and COX-2

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)Reference
Mefenamic Acid133700.035
Meclofenamate Sodium0.040.050.8
Diclofenac4 nM1.3 nM3.08
Experimental Protocol: In Vitro COX Inhibition Assay

This protocol outlines a common method for determining the in vitro inhibition of COX-1 and COX-2.

Materials:

  • Purified ovine COX-1 or human recombinant COX-2 enzyme

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Heme cofactor

  • Test compound (dissolved in DMSO)

  • Arachidonic acid (substrate)

  • Detection reagent (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD)

  • 96-well microplate

  • Microplate reader

Procedure:

  • To the wells of a 96-well microplate, add the assay buffer, heme, and the test compound at various concentrations.

  • Add the COX-1 or COX-2 enzyme to each well and incubate for a short period (e.g., 5 minutes) at room temperature.

  • Initiate the reaction by adding arachidonic acid to all wells.

  • Immediately add the colorimetric substrate (e.g., TMPD).

  • Monitor the appearance of the oxidized product at a specific wavelength (e.g., 590 nm) using a microplate reader.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to a vehicle control.

  • Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Phosphodiesterase 4 (PDE4) Inhibition

Recent studies have indicated that some fenamic acid derivatives may also exert their anti-inflammatory effects through the inhibition of PDE4.[7] PDE4 is an enzyme that specifically hydrolyzes cyclic adenosine monophosphate (cAMP), a key second messenger involved in regulating inflammation. Inhibition of PDE4 leads to an increase in intracellular cAMP levels, which in turn suppresses the production of pro-inflammatory cytokines.

Note: Quantitative data on the PDE4 inhibitory activity of this compound is not available in the public domain and represents a key area for future research.

Experimental Protocol: In Vitro PDE4 Inhibition Assay

This protocol describes a fluorescence polarization (FP)-based assay for measuring PDE4 inhibition.

Materials:

  • Recombinant human PDE4 enzyme

  • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Test compound (dissolved in DMSO)

  • Fluorescein-labeled cAMP (FAM-cAMP) substrate

  • Binding agent (e.g., IMAP™ Binding Solution)

  • Low-volume, black, 384-well microplates

  • Microplate reader capable of measuring fluorescence polarization

Procedure:

  • Prepare serial dilutions of the test compound in the assay buffer.

  • In a 384-well plate, add the test compound dilutions or vehicle (DMSO).

  • Add the recombinant PDE4 enzyme to the wells.

  • Initiate the reaction by adding the FAM-cAMP substrate.

  • Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Stop the reaction and bind the product by adding the binding agent.

  • Incubate for an additional 30 minutes at room temperature.

  • Measure the fluorescence polarization using a microplate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.

Signaling Pathways

The biological effects of this compound are mediated through its interaction with key signaling pathways involved in inflammation.

Cyclooxygenase Pathway

COX_Pathway cluster_0 Arachidonic_Acid Arachidonic Acid PGG2 Prostaglandin G2 (PGG2) Arachidonic_Acid->PGG2 O2 COX COX-1 / COX-2 Arachidonic_Acid->COX PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 Peroxidase activity Prostaglandins Prostaglandins (PGE2, PGD2, etc.) PGH2->Prostaglandins Isomerases Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Fenamates This compound & Fenamic Acids Fenamates->COX Inhibition COX->PGG2

Caption: Inhibition of the Cyclooxygenase (COX) pathway by fenamic acids.

Phosphodiesterase 4 (PDE4) Pathway

PDE4_Pathway cluster_1 cluster_2 ATP ATP cAMP cAMP ATP->cAMP Activation AC Adenylyl Cyclase ATP->AC AMP 5'-AMP (inactive) cAMP->AMP Hydrolysis PKA Protein Kinase A (PKA) cAMP->PKA PDE4 PDE4 cAMP->PDE4 Anti_Inflammatory Anti-inflammatory effects (e.g., ↓ TNF-α, IL-6) PKA->Anti_Inflammatory Fenamates This compound Fenamates->PDE4 Inhibition AC->cAMP PDE4->AMP

Caption: Inhibition of the Phosphodiesterase 4 (PDE4) pathway.

Logical Relationship

The following diagram illustrates the logical classification of this compound within the broader context of anti-inflammatory agents.

Logical_Relationship NSAIDs Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) Anthranilic_Acid_Derivatives Anthranilic Acid Derivatives NSAIDs->Anthranilic_Acid_Derivatives Fenamic_Acids Fenamic Acids (N-Phenylanthranilic Acid Derivatives) Anthranilic_Acid_Derivatives->Fenamic_Acids Target_Compound This compound Fenamic_Acids->Target_Compound

Caption: Hierarchical classification of this compound.

Conclusion

This compound is a structurally significant member of the fenamic acid class of NSAIDs. Its primary mechanism of action is understood to be the inhibition of COX enzymes, a characteristic it shares with other fenamates. Furthermore, emerging evidence suggests a potential role for PDE4 inhibition in its anti-inflammatory profile, representing a promising avenue for future research. The detailed experimental protocols provided in this guide offer a framework for further investigation into the specific biological activities and therapeutic potential of this compound. The elucidation of precise quantitative data for its inhibitory effects on COX and PDE4 will be crucial for its continued development as a potential therapeutic agent.

References

Methodological & Application

Application Notes and Protocols: Synthesis of N-(2,6-Dichlorophenyl)anthranilic Acid via Ullmann Condensation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-(2,6-Dichlorophenyl)anthranilic acid is a key intermediate in the synthesis of several non-steroidal anti-inflammatory drugs (NSAIDs), most notably diclofenac. The formation of this molecule is a classic example of the Ullmann condensation, a copper-catalyzed nucleophilic aromatic substitution reaction. This application note provides a detailed overview of the synthesis of this compound, focusing on the Ullmann condensation between an o-halobenzoic acid and 2,6-dichloroaniline. We present various experimental protocols, a summary of reaction conditions, and graphical representations of the reaction and workflow to aid researchers in the successful synthesis of this important precursor.

The Ullmann condensation for this synthesis typically involves the coupling of 2-chlorobenzoic acid with 2,6-dichloroaniline in the presence of a copper catalyst and a base at elevated temperatures.[1][2] The reaction's efficiency can be influenced by several factors, including the choice of catalyst, solvent, base, and reaction temperature.[3] Modern modifications to the traditional Ullmann reaction have led to improved yields and milder reaction conditions.[4][5]

Data Presentation: Comparison of Reaction Conditions

The following tables summarize quantitative data from various reported protocols for the Ullmann condensation synthesis of N-aryl anthranilic acids, providing a comparative overview of different reaction parameters and their impact on yield.

Table 1: Ullmann Condensation of o-Chlorobenzoic Acid and Anilines

Catalyst SystemBase (equiv.)SolventTemperature (°C)Time (h)Yield (%)Reference
Cu (9 mol%) / Cu₂O (4 mol%)K₂CO₃ (2.0)2-Ethoxyethanol1302476[6]
Cu (9 mol%) / Cu₂O (4 mol%)K₂CO₃ (2.0)Diethylene glycol1302490[6]
Cu (9 mol%) / Cu₂O (4 mol%)Na₂CO₃ (2.0)Diethylene glycol1302482[6]
Copper Oxide (catalytic)K₂CO₃ (anhydrous)Aniline (reagent & solvent)Reflux282-93[7]
Copper Powder (catalytic)K₂CO₃Methyl Ethyl Ketone602Not specified[8]
CuI (10 mol%)K₂CO₃Deep Eutectic Solvent60-100Not specifiedup to 98[5]

Table 2: Specific Protocol for N-Phenylanthranilic Acid Synthesis

Reactant 1Reactant 2CatalystBaseSolventConditionsYieldReference
o-Chlorobenzoic Acid (0.26 mol)Aniline (1.66 mol)Copper Oxide (1 g)Anhydrous K₂CO₃ (0.3 mol)AnilineReflux, 2h82-93%[7]

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound based on established Ullmann condensation procedures.

Protocol 1: Copper/Copper(I) Oxide Catalyzed Synthesis in 2-Ethoxyethanol

This protocol is adapted from a chemo- and regioselective copper-catalyzed cross-coupling reaction.[6][9]

Materials:

  • 2-Chlorobenzoic acid

  • 2,6-Dichloroaniline

  • Copper (Cu) powder

  • Copper(I) oxide (Cu₂O)

  • Anhydrous potassium carbonate (K₂CO₃)

  • 2-Ethoxyethanol

  • Hydrochloric acid (HCl)

  • Deionized water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a round-bottom flask, add 2-chlorobenzoic acid (1.0 equiv.), 2,6-dichloroaniline (1.05 equiv.), copper powder (0.09 equiv.), copper(I) oxide (0.04 equiv.), and potassium carbonate (2.0 equiv.).

  • Add 2-ethoxyethanol as the solvent.

  • Equip the flask with a reflux condenser and place it in a heating mantle on a magnetic stirrer.

  • Heat the reaction mixture to 130 °C and maintain this temperature with stirring for 24 hours.

  • After 24 hours, cool the reaction mixture to room temperature.

  • Acidify the mixture with hydrochloric acid to precipitate the product.

  • Filter the crude product and wash with deionized water.

  • Recrystallize the solid from a suitable solvent (e.g., ethanol/water mixture) to obtain the purified this compound.

  • Dry the product under vacuum. The expected yield is approximately 76%.[6]

Protocol 2: Classical Ullmann Condensation using Copper Oxide

This protocol is a more traditional approach using an excess of the aniline as the solvent.[7]

Materials:

  • o-Chlorobenzoic acid

  • 2,6-Dichloroaniline

  • Copper oxide (CuO)

  • Anhydrous potassium carbonate (K₂CO₃)

  • Decolorizing carbon

  • Concentrated hydrochloric acid (HCl)

  • Round-bottom flask with an air-cooled condenser

  • Apparatus for steam distillation

  • Suction filtration setup

Procedure:

  • In a round-bottom flask fitted with an air-cooled condenser, combine o-chlorobenzoic acid (1.0 equiv.), 2,6-dichloroaniline (in excess, to act as solvent), anhydrous potassium carbonate (approx. 1.15 equiv.), and a catalytic amount of copper oxide.

  • Heat the mixture to reflux using an oil bath for two hours.

  • After the reaction is complete, remove the excess 2,6-dichloroaniline by steam distillation.

  • To the remaining aqueous solution, add decolorizing carbon and boil for 15 minutes.

  • Filter the hot solution by suction.

  • With stirring, add the filtrate to a solution of concentrated hydrochloric acid to precipitate the this compound.

  • Cool the mixture and collect the precipitate by suction filtration.

  • Wash the product with cold water and dry to a constant weight.

Visualizations

Ullmann Condensation Reaction Mechanism

The following diagram illustrates the proposed catalytic cycle for the Ullmann condensation C-N coupling reaction.

Ullmann_Condensation_Mechanism CuI Cu(I) Catalyst Intermediate1 Cu(I)-Amide Complex CuI->Intermediate1 + R-NH₂ Amine R-NH₂ (2,6-Dichloroaniline) ArylHalide Ar-X (o-Chlorobenzoic Acid) Intermediate2 Cu(III) Intermediate Intermediate1->Intermediate2 + Ar-X (Oxidative Addition) Intermediate2->CuI Reductive Elimination Product Ar-NH-R (Product) Intermediate2->Product Byproduct HX Intermediate2->Byproduct Synthesis_Workflow start Start reactants Combine Reactants: o-Chlorobenzoic Acid, 2,6-Dichloroaniline, Catalyst, Base, Solvent start->reactants reaction Heat to Reflux (e.g., 130°C, 24h) reactants->reaction workup Workup: Cooling, Acidification (HCl) reaction->workup filtration Filtration & Washing workup->filtration purification Purification: Recrystallization filtration->purification drying Drying under Vacuum purification->drying product Final Product: This compound drying->product

References

Application Notes and Protocols for the Copper-Catalyzed Amination Synthesis of N-(2,6-Dichlorophenyl)anthranilic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2,6-Dichlorophenyl)anthranilic acid is a crucial scaffold in medicinal chemistry, notably as a precursor to potent non-steroidal anti-inflammatory drugs (NSAIDs) like Diclofenac.[1][2] Its synthesis is a key step in the development of these pharmaceuticals and other biologically active compounds. The copper-catalyzed amination, a variation of the Ullmann condensation, represents a robust and widely employed method for the formation of the N-aryl bond in this molecule.[3][4] This protocol offers a significant advantage over other methods by providing a direct and efficient route to N-aryl anthranilic acids.[5] This document provides detailed application notes and a comprehensive protocol for the copper-catalyzed synthesis of this compound, intended for use by researchers in organic synthesis and drug development.

Reaction Principle

The synthesis of this compound via copper-catalyzed amination involves the cross-coupling of a 2-halobenzoic acid (typically 2-chlorobenzoic acid or 2-bromobenzoic acid) with 2,6-dichloroaniline.[1][3][6] The reaction is facilitated by a copper catalyst, often in the form of copper(I) salts like CuI or in situ generated active copper species. The presence of a suitable ligand and a base is critical for the reaction to proceed efficiently. The carboxyl group of the anthranilic acid precursor often does not require protection, which simplifies the overall synthetic route.[6][7]

Key Parameters and Optimization

Several factors influence the success and efficiency of the copper-catalyzed amination:

  • Catalyst System: Copper(I) iodide (CuI) is a commonly used and cost-effective catalyst.[8] The catalytic activity can be enhanced by the use of ligands.

  • Ligands: A variety of ligands can be employed to improve the catalyst's efficacy and promote the reaction under milder conditions. These include diamines, 1,10-phenanthroline, and diols like rac-1,1'-binaphthyl-2,2'-diol (rac-BINOL).[3][4]

  • Base: A base is required to deprotonate the aniline and facilitate the catalytic cycle. Common bases include potassium carbonate (K₂CO₃) and sodium hydroxide (NaOH).[1][8]

  • Solvent: High-boiling polar aprotic solvents such as N-methylpyrrolidone (NMP), dimethylformamide (DMF), or 2-ethoxyethanol are typically used to achieve the necessary reaction temperatures.[4][5]

  • Temperature: Traditional Ullmann-type reactions often require high temperatures, sometimes exceeding 210°C.[4] However, modern ligand-assisted protocols can often be performed at lower temperatures.

Quantitative Data Summary

The following tables summarize quantitative data from various copper-catalyzed N-arylation reactions of halobenzoic acids, providing insights into typical reaction conditions and yields.

Table 1: Copper-Catalyzed Amination of 2-Chlorobenzoic Acid with Various Anilines

EntryAnilineCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
1AnilineCuIK₂CO₃2-Ethoxyethanol1302465[5]
22-MethylanilineCuIK₂CO₃2-Ethoxyethanol1302475[7]
32,6-DimethylanilineCu/Cu₂OK₂CO₃2-Ethoxyethanol1302465[5][7]
42-tert-ButylanilineCuIK₂CO₃2-Ethoxyethanol1302486[7]

Table 2: Modified Ullmann Coupling for Synthesis of N-Aryl Anthranilic Acids

EntrySubstituted AnilineCatalystSolventTemp (°C)Yield (%)Reference
12,3-DimethylanilineCopper Acetate[TBP]Cl (ionic liquid)17092[9]
22,6-DichloroanilineCopper Acetate[TBP]Cl (ionic liquid)17085-92[1]
33-(Trifluoromethyl)anilineCopper Acetate[TBP]Cl (ionic liquid)17090[9]

Experimental Protocol

This protocol describes a general procedure for the synthesis of this compound via a copper-catalyzed Ullmann condensation.

Materials:

  • 2-Chlorobenzoic acid

  • 2,6-Dichloroaniline

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃), anhydrous

  • 2-Ethoxyethanol

  • Toluene

  • Hydrochloric acid (HCl), concentrated

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Standard glassware for workup and purification

  • Nitrogen or Argon gas supply

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chlorobenzoic acid (1.0 equiv.), 2,6-dichloroaniline (1.05 equiv.), copper(I) iodide (0.1 equiv.), and anhydrous potassium carbonate (2.0 equiv.).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Add degassed 2-ethoxyethanol as the solvent. The reaction concentration is typically in the range of 0.5-1.0 M.

  • Reaction: Heat the reaction mixture to 130-170°C with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 24 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with water and toluene.

    • Acidify the aqueous layer with concentrated HCl to a pH of approximately 2-3 to precipitate the product.

    • Filter the precipitate and wash with water to remove inorganic salts.

    • The crude product can be further purified by recrystallization.

  • Purification:

    • Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., ethanol/water mixture).

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

    • Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and melting point determination.

Visualizations

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification reactants Weigh Reactants: 2-Chlorobenzoic Acid 2,6-Dichloroaniline CuI, K2CO3 glassware Assemble Dry Glassware reactants->glassware inert Establish Inert Atmosphere glassware->inert add_solvent Add Degassed Solvent inert->add_solvent heat Heat to 130-170 °C add_solvent->heat monitor Monitor by TLC/HPLC heat->monitor cool Cool to Room Temperature monitor->cool extract Dilute and Acidify cool->extract filter Filter Crude Product extract->filter recrystallize Recrystallize filter->recrystallize dry Dry Final Product recrystallize->dry catalytic_cycle catalyst Cu(I)L amide [Cu(I)(NHAr')L] catalyst->amide Deprotonation aniline Ar'-NH2 aniline->amide base Base base->amide oxidative_addition Cu(III) Intermediate [Ar-Cu(III)(NHAr')L(X)] amide->oxidative_addition Oxidative Addition aryl_halide Ar-X aryl_halide->oxidative_addition oxidative_addition->catalyst Reductive Elimination product Ar-NHAr' oxidative_addition->product

References

Application Note: HPLC Analysis of N-(2,6-Dichlorophenyl)anthranilic Acid

Author: BenchChem Technical Support Team. Date: December 2025

AN-HPLC-001

Introduction

N-(2,6-Dichlorophenyl)anthranilic acid, also known as 2-(2,6-dichloroanilino)benzoic acid, is an aromatic compound with significant potential in the pharmaceutical industry. It is recognized for its anti-inflammatory and analgesic properties, making it a candidate for the development of non-steroidal anti-inflammatory drugs (NSAIDs).[1] The purity and quantification of this active pharmaceutical ingredient (API) are critical for ensuring its safety and efficacy. High-Performance Liquid Chromatography (HPLC) offers a reliable and precise method for the analysis of this compound in bulk drug substances and pharmaceutical formulations.

This application note describes a reverse-phase HPLC (RP-HPLC) method for the quantitative determination of this compound. The method is designed to be simple, accurate, and robust, suitable for routine quality control and research purposes.

Principle

The method utilizes a reverse-phase C18 column for the separation of this compound. The mobile phase consists of a mixture of an aqueous buffer and an organic solvent. The separation is based on the partitioning of the analyte between the nonpolar stationary phase and the polar mobile phase. Detection is achieved using a UV-Vis detector at a wavelength where the analyte exhibits maximum absorbance. Quantification is performed by comparing the peak area of the analyte in the sample to that of a known standard.

Experimental

Instrumentation and Apparatus

  • HPLC system with a quaternary or binary pump

  • Autosampler

  • Column oven

  • UV-Vis or Diode Array Detector (DAD)

  • Analytical balance

  • pH meter

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

Reagents and Materials

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate (analytical grade)

  • Orthophosphoric acid (analytical grade)

  • Water (HPLC grade)

Chromatographic Conditions

A summary of the typical chromatographic conditions is provided in the table below.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile : 0.02 M KH2PO4 buffer (pH 3.0) (60:40 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 230 nm
Injection Volume 10 µL
Run Time 10 minutes

Protocols

1. Preparation of 0.02 M Potassium Dihydrogen Phosphate Buffer (pH 3.0)

  • Weigh 2.72 g of potassium dihydrogen phosphate and dissolve it in 1000 mL of HPLC grade water.

  • Adjust the pH to 3.0 ± 0.05 with orthophosphoric acid.

  • Filter the buffer solution through a 0.45 µm membrane filter.

2. Preparation of Mobile Phase

  • Mix 600 mL of acetonitrile and 400 mL of the prepared 0.02 M KH2PO4 buffer (pH 3.0).

  • Degas the mobile phase by sonication or vacuum filtration.

3. Preparation of Standard Stock Solution (100 µg/mL)

  • Accurately weigh 10 mg of this compound reference standard.

  • Transfer it to a 100 mL volumetric flask.

  • Dissolve and dilute to volume with the mobile phase.

4. Preparation of Working Standard Solutions

  • Prepare a series of working standard solutions by diluting the standard stock solution with the mobile phase to obtain concentrations in the range of 1-50 µg/mL.

5. Preparation of Sample Solution

  • For bulk drug substance, accurately weigh an amount of sample equivalent to 10 mg of this compound and prepare a 100 µg/mL solution as described for the standard stock solution.

  • For pharmaceutical formulations, weigh and finely powder a representative number of units. Transfer an amount of powder equivalent to 10 mg of the active ingredient to a 100 mL volumetric flask, add the mobile phase, sonicate for 15 minutes, and dilute to volume.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

Method Validation Summary

The analytical method should be validated according to ICH guidelines. The following is a summary of typical validation parameters.

ParameterTypical Specification
Linearity (R²) ≥ 0.999
Range 1 - 50 µg/mL
Precision (%RSD) ≤ 2.0%
Accuracy (% Recovery) 98.0 - 102.0%
Limit of Detection (LOD) ~0.1 µg/mL
Limit of Quantitation (LOQ) ~0.3 µg/mL
Specificity No interference from excipients or degradation products

Data Presentation

Table 1: System Suitability Parameters

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000
%RSD of Peak Areas ≤ 2.0% (for n=6)

Table 2: Representative Quantitative Data

AnalyteRetention Time (min)Linearity (R²)LOD (µg/mL)LOQ (µg/mL)
This compound~ 5.2≥ 0.999~ 0.1~ 0.3

Visualization

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_processing Data Processing MobilePhase Mobile Phase Preparation HPLC_System HPLC System Setup MobilePhase->HPLC_System StandardSol Standard Solution Preparation Injection Inject Samples and Standards StandardSol->Injection SampleSol Sample Solution Preparation SampleSol->Injection HPLC_System->Injection DataAcquisition Data Acquisition Injection->DataAcquisition Integration Peak Integration DataAcquisition->Integration Quantification Quantification Integration->Quantification Report Generate Report Quantification->Report

Caption: Workflow for the HPLC analysis of this compound.

Signaling Pathway (Logical Relationship)

Logical_Relationship Analyte This compound Separation Differential Partitioning (Separation) Analyte->Separation StationaryPhase C18 Stationary Phase (Nonpolar) StationaryPhase->Separation MobilePhase Mobile Phase (Polar) MobilePhase->Separation Detection UV Detection (Signal Generation) Separation->Detection Quantification Peak Area (Quantification) Detection->Quantification

Caption: Principle of separation and quantification in RP-HPLC.

Conclusion

The described RP-HPLC method is suitable for the accurate and precise quantification of this compound in both bulk drug and pharmaceutical dosage forms. The method is straightforward and can be readily implemented in a quality control laboratory for routine analysis. Further validation specific to the user's samples and instrumentation is recommended.

References

Application Notes and Protocols: Spectroscopic Characterization of N-(2,6-Dichlorophenyl)anthranilic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide to the spectroscopic characterization of N-(2,6-Dichlorophenyl)anthranilic acid, a compound of interest in pharmaceutical research, particularly in the development of non-steroidal anti-inflammatory drugs (NSAIDs). Due to the limited availability of specific experimental spectra for this exact molecule in public databases, this document presents predicted spectroscopic data based on the analysis of closely related anthranilic acid derivatives and fundamental principles of spectroscopy. The provided protocols outline standard methodologies for obtaining experimental data.

Chemical Structure and Properties

  • Systematic Name: 2-(2,6-dichloroanilino)benzoic acid

  • Molecular Formula: C₁₃H₉Cl₂NO₂

  • Molecular Weight: 282.12 g/mol [1]

  • Chemical Structure:

    Caption: Chemical structure of this compound.

Spectroscopic Data Summary

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on characteristic absorption and chemical shift values for the functional groups present in the molecule, as informed by spectral data of similar compounds.

Table 1: Predicted FT-IR Absorption Bands
Wavenumber (cm⁻¹)Functional GroupVibrational ModePredicted Intensity
3300 - 2500O-H (Carboxylic Acid)StretchingStrong, Broad
~3300N-H (Secondary Amine)StretchingMedium
3100 - 3000C-H (Aromatic)StretchingMedium to Weak
~1700 - 1680C=O (Carboxylic Acid)StretchingStrong
1600 - 1450C=C (Aromatic)StretchingMedium
~1300 - 1200C-O (Carboxylic Acid)StretchingStrong
~1300 - 1100C-N (Amine)StretchingMedium
800 - 600C-Cl (Aryl Halide)StretchingStrong
Table 2: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆)
Chemical Shift (δ, ppm)Proton AssignmentPredicted Multiplicity
~13.0-COOHSinglet (broad)
~9.5-NH-Singlet (broad)
7.9 - 7.0Aromatic ProtonsMultiplet
Table 3: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆)
Chemical Shift (δ, ppm)Carbon Assignment
~169C=O (Carboxylic Acid)
140 - 110Aromatic Carbons
Table 4: Predicted UV-Visible Absorption Maxima
Solventλmax (nm)Molar Absorptivity (ε)
Methanol~255, ~335Data not available
Chloroform~260, ~340Data not available

Note: The UV-Vis absorption of anthranilic acid derivatives is sensitive to the solvent environment.[2]

Table 5: Predicted Mass Spectrometry Fragmentation
m/zFragment Interpretation
281/283/285[M]⁺∙ Molecular ion peak (isotopic pattern due to two Cl atoms)
263/265/267[M - H₂O]⁺∙
236/238/240[M - COOH]⁺
146[C₆H₄(NH)COOH]⁺
144/146[C₆H₃Cl₂]⁺

Experimental Protocols

The following are detailed protocols for the spectroscopic analysis of this compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation:

    • KBr Pellet Method: Grind 1-2 mg of the solid sample with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained. Press the powder into a transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal by applying pressure.

  • Data Acquisition:

    • Place the prepared sample (KBr pellet or on the ATR crystal) in the FT-IR spectrometer.

    • Record the spectrum over a range of 4000-400 cm⁻¹.

    • Collect a background spectrum of air (or the empty ATR crystal) and subtract it from the sample spectrum.

    • Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

G cluster_prep Sample Preparation cluster_acq Data Acquisition KBr KBr Pellet Spectrometer FT-IR Spectrometer KBr->Spectrometer Place Sample ATR ATR ATR->Spectrometer Place Sample Background Background Scan Spectrometer->Background 1. Collect Sample Sample Scan Spectrometer->Sample 2. Collect Process Data Processing Background->Process Subtract Background Sample->Process Subtract Background Final Spectrum Final Spectrum Process->Final Spectrum

Caption: Workflow for FT-IR analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the carbon-hydrogen framework of the molecule.

Methodology:

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

    • Ensure the sample is fully dissolved; gentle warming or vortexing may be required.

  • Data Acquisition (¹H and ¹³C NMR):

    • Insert the NMR tube into the spectrometer.

    • Tune and shim the instrument to optimize the magnetic field homogeneity.

    • Acquire the ¹H NMR spectrum. Typical parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.

    • Acquire the ¹³C NMR spectrum. This will require a larger number of scans than ¹H NMR due to the lower natural abundance of ¹³C. Proton decoupling is typically used to simplify the spectrum.

G cluster_prep Sample Preparation cluster_acq Data Acquisition Dissolve Dissolve in Deuterated Solvent Spectrometer NMR Spectrometer Dissolve->Spectrometer Insert Sample Tune Tune & Shim Spectrometer->Tune H1_Acq Acquire ¹H Spectrum Tune->H1_Acq C13_Acq Acquire ¹³C Spectrum Tune->C13_Acq NMR Spectra NMR Spectra H1_Acq->NMR Spectra C13_Acq->NMR Spectra

Caption: Workflow for NMR analysis.

UV-Visible (UV-Vis) Spectroscopy

Objective: To determine the electronic absorption properties of the molecule.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of the compound in a suitable UV-transparent solvent (e.g., methanol, ethanol, or chloroform) at a known concentration (e.g., 1 mg/mL).

    • Prepare a series of dilutions from the stock solution to find a concentration that gives an absorbance reading between 0.1 and 1.0.

  • Data Acquisition:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Fill one cuvette with the pure solvent (as a reference) and another with the sample solution.

    • Scan the sample over a wavelength range of approximately 200-800 nm.

    • Record the wavelength(s) of maximum absorbance (λmax).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

  • Sample Preparation:

    • Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Data Acquisition:

    • Introduce the sample into the mass spectrometer via a suitable ionization method (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).

    • Acquire the mass spectrum in positive or negative ion mode.

    • Analyze the resulting spectrum for the molecular ion peak and characteristic fragment ions.

Signaling Pathways and Logical Relationships

While this compound itself is not directly involved in signaling pathways in the context of its characterization, the data obtained from these spectroscopic methods are logically interconnected to confirm the molecule's identity and purity.

G cluster_methods Spectroscopic Methods cluster_info Structural Information cluster_conclusion Conclusion IR FT-IR FuncGroups Functional Groups IR->FuncGroups NMR NMR (¹H, ¹³C) Connectivity Atom Connectivity NMR->Connectivity UV UV-Vis Electronic Electronic Transitions UV->Electronic MS Mass Spectrometry MolWeight Molecular Weight MS->MolWeight Fragments Fragmentation Pattern MS->Fragments Confirmation Structural Confirmation & Purity Assessment FuncGroups->Confirmation Connectivity->Confirmation Electronic->Confirmation MolWeight->Confirmation Fragments->Confirmation

Caption: Logical flow of structural elucidation using spectroscopic data.

References

Application Notes and Protocols: N-(2,6-Dichlorophenyl)anthranilic Acid in NSAID Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2,6-Dichlorophenyl)anthranilic acid is an aromatic compound belonging to the fenamate class of non-steroidal anti-inflammatory drugs (NSAIDs).[1] Structurally, it is a derivative of anthranilic acid and is closely related to clinically significant NSAIDs such as mefenamic acid and meclofenamic acid.[2][3] Like other fenamates, it exhibits anti-inflammatory, analgesic, and antipyretic properties.[3] Its primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are critical mediators in the inflammatory pathway.[1] This document provides detailed protocols for the synthesis and biological evaluation of this compound as a candidate for NSAID development.

Synthesis of this compound

The synthesis of N-aryl anthranilic acids is commonly achieved through a copper-catalyzed cross-coupling reaction known as the Ullmann condensation or Goldberg reaction.[4][5] This method involves the reaction of an o-halobenzoic acid with an appropriate aniline derivative.

Protocol: Synthesis via Ullmann Condensation

This protocol describes the synthesis of this compound from 2-chlorobenzoic acid and 2,6-dichloroaniline.

Materials:

  • 2-Chlorobenzoic acid

  • 2,6-Dichloroaniline

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Cupric Oxide (CuO) or other copper catalyst[6]

  • Ethanol (95%)

  • Dilute Hydrochloric Acid (HCl)

  • Deionized Water

  • Round-bottom flask with reflux condenser

  • Heating mantle with magnetic stirrer

  • Filtration apparatus (Büchner funnel)

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, combine 2-chlorobenzoic acid (1 equivalent), 2,6-dichloroaniline (1.1 equivalents), anhydrous potassium carbonate (1.5 equivalents), and a catalytic amount of cupric oxide (approx. 0.1 equivalents).[6][7]

  • Add a suitable high-boiling polar solvent, such as N,N-dimethylformamide (DMF) or use an excess of the aniline reactant as the solvent.[5][6]

  • Heat the mixture to reflux (typically 150-180°C) with constant stirring for 4-8 hours.[7] Monitor the reaction progress using thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • If an excess of aniline was used, remove it by vacuum distillation.[6]

  • Dilute the reaction mixture with water and filter to remove the catalyst and any insoluble byproducts.

  • Acidify the aqueous filtrate slowly with dilute hydrochloric acid until a precipitate forms (pH ~4-5).[7]

  • Collect the crude this compound precipitate by vacuum filtration.

  • Wash the solid with cold deionized water to remove inorganic salts.

  • Recrystallize the crude product from hot ethanol (95%) to yield the purified compound.[7]

  • Dry the final product in a vacuum oven. Characterize the compound using techniques such as NMR, IR spectroscopy, and mass spectrometry.

G cluster_synthesis Synthesis cluster_workup Work-up & Purification A Combine Reactants: - 2-Chlorobenzoic Acid - 2,6-Dichloroaniline - K₂CO₃ - CuO Catalyst B Reflux (150-180°C, 4-8h) A->B C Cool to Room Temp. B->C D Dilute with Water & Filter C->D E Acidify Filtrate with HCl D->E F Collect Precipitate (Vacuum Filtration) E->F G Wash with Cold Water F->G H Recrystallize from Ethanol G->H I Dry Final Product H->I

Figure 1. Workflow for the synthesis and purification of this compound.

Mechanism of Action in Inflammation

The anti-inflammatory effects of this compound stem from its inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[3] These enzymes catalyze the conversion of arachidonic acid to prostaglandin H₂ (PGH₂), the precursor to various prostaglandins and thromboxanes that mediate inflammation, pain, and fever.[3][8] While COX-1 is constitutively expressed and involved in homeostatic functions, COX-2 is inducible and its expression is significantly upregulated at sites of inflammation.[8] By blocking COX activity, the compound reduces the production of these pro-inflammatory mediators.[9]

G membrane Cell Membrane Phospholipids pla2 Phospholipase A₂ membrane->pla2 aa Arachidonic Acid pla2->aa cox COX-1 / COX-2 aa->cox pgh2 Prostaglandin H₂ (PGH₂) cox->pgh2 prostanoids Prostaglandins (PGE₂, etc.) Thromboxanes pgh2->prostanoids inflammation Inflammation, Pain, Fever prostanoids->inflammation nsaid This compound nsaid->cox

Figure 2. Inhibition of the Prostaglandin Synthesis Pathway by this compound.

Quantitative Biological Data

The inhibitory potency of fenamate NSAIDs against COX enzymes is typically quantified by their half-maximal inhibitory concentration (IC₅₀). Selectivity is often expressed as the ratio of IC₅₀ values (COX-1/COX-2). The following table presents representative data for related fenamate compounds, which can serve as a benchmark for evaluating new derivatives.

Table 1: In Vitro COX Inhibition for Representative Fenamate NSAIDs

Compound COX-1 IC₅₀ (µM) COX-2 IC₅₀ (µM) Selectivity Index (COX-1/COX-2)
Mefenamic Acid 0.04[10] 3.0[10] 0.013
Meclofenamic Acid 0.06[11] 0.12[11] 0.5
Flufenamic Acid 9.96[12] - -

| Celecoxib (Reference) | - | 0.10[13] | COX-2 Selective |

Note: IC₅₀ values can vary based on assay conditions. Data are compiled from multiple sources for illustrative purposes.

Table 2: Representative In Vivo Anti-Inflammatory & Analgesic Activity

Compound Dose (mg/kg) Carrageenan Paw Edema (% Inhibition) Acetic Acid Writhing (% Inhibition)
Indomethacin (Ref.) 2 - 10 45 - 65%[11] > 50%
Test Compound (Example) 50 42% 58%

| Vehicle Control | - | 0% | 0% |

Note: This table provides an example of how in vivo data is presented. Actual values must be determined experimentally.

Experimental Protocols

Protocol: In Vitro COX-1/COX-2 Inhibition Assay (Fluorometric)

This protocol provides a framework for determining the IC₅₀ values of test compounds against COX-1 and COX-2 using a commercial assay kit as a basis.[8]

Materials:

  • Purified ovine or human recombinant COX-1 and COX-2 enzymes[14]

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)[3]

  • Heme cofactor[14]

  • Arachidonic acid (substrate)[14]

  • Fluorometric probe (e.g., ADHP)

  • Test compound (this compound) dissolved in DMSO

  • Known COX inhibitors for controls (e.g., SC-560 for COX-1, Celecoxib for COX-2)[8]

  • 96-well opaque microplate

  • Plate reader capable of fluorescence measurement

Procedure:

  • Reagent Preparation: Prepare all reagents according to the assay kit manufacturer's instructions. Create serial dilutions of the test compound and reference inhibitors in DMSO, followed by dilution in assay buffer.

  • Enzyme Incubation: To the wells of a 96-well plate, add assay buffer, heme, and either the COX-1 or COX-2 enzyme.[15]

  • Inhibitor Addition: Add the various concentrations of the test compound, reference inhibitors, or a vehicle control (DMSO) to the appropriate wells.[15]

  • Pre-incubation: Incubate the plate for a defined period (e.g., 10-15 minutes) at 37°C to allow for inhibitor binding to the enzyme.[14][15]

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid, to all wells.[14]

  • Detection: Immediately begin kinetic measurement of fluorescence intensity over a period of 5-10 minutes using a plate reader. The peroxidase activity of COX will generate a fluorescent product (e.g., resorufin).

  • Data Analysis: Calculate the rate of reaction (slope of fluorescence vs. time). Determine the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

G A Prepare Reagents (Enzyme, Compound, Substrate) B Add Enzyme, Buffer, Heme to 96-well plate A->B C Add Test Compound / Control B->C D Pre-incubate (37°C, 15 min) C->D E Initiate Reaction (Add Arachidonic Acid) D->E F Measure Fluorescence Kinetically E->F G Calculate Reaction Rates & Percent Inhibition F->G H Determine IC₅₀ Value G->H

Figure 3. Experimental workflow for the in vitro COX inhibition assay.

Protocol: In Vivo Anti-Inflammatory Activity (Carrageenan-Induced Paw Edema)

This model assesses the ability of a compound to reduce acute inflammation in rats or mice.[2][16]

Materials:

  • Wistar rats or Swiss albino mice (e.g., 150-200 g)

  • Test compound and reference drug (e.g., Indomethacin)

  • Vehicle (e.g., 0.5% Carboxymethyl cellulose)

  • 1% Carrageenan solution in sterile saline

  • Plethysmometer or digital calipers

  • Animal oral gavage needles

Procedure:

  • Animal Acclimatization: Acclimatize animals for at least one week before the experiment. Fast animals overnight before the study but allow free access to water.

  • Grouping: Divide animals into groups (n=5-6 per group): Vehicle Control, Reference Drug, and Test Compound groups (at various doses).

  • Baseline Measurement: Measure the initial volume of the right hind paw of each animal using a plethysmometer.[17]

  • Compound Administration: Administer the test compound, reference drug, or vehicle via oral gavage (p.o.) or intraperitoneal injection (i.p.).[17]

  • Inflammation Induction: After a set time (e.g., 30-60 minutes post-drug administration), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.[2][17]

  • Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.[17]

  • Data Analysis: Calculate the edema volume by subtracting the initial paw volume from the post-injection paw volume. Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the average edema volume in the control group and V_t is the average edema volume in the treated group.

G A Group & Fast Animals B Measure Baseline Paw Volume A->B C Administer Test Compound / Control (p.o.) B->C D Wait 60 min C->D E Induce Edema (Inject Carrageenan) D->E F Measure Paw Volume (1, 2, 3, 4 hours) E->F G Calculate Edema Volume & Percent Inhibition F->G

Figure 4. Workflow for the carrageenan-induced paw edema assay.

Protocol: In Vivo Analgesic Activity (Acetic Acid-Induced Writhing Test)

This model evaluates the peripheral analgesic activity of a compound by measuring its ability to reduce chemically-induced visceral pain in mice.[1][18]

Materials:

  • Swiss albino mice (e.g., 20-30 g)

  • Test compound and reference drug (e.g., Diclofenac Sodium)

  • Vehicle

  • 0.7% Acetic acid solution in distilled water[19]

  • Observation chambers

  • Stopwatch

Procedure:

  • Animal Acclimatization and Grouping: Acclimatize and group animals as described in Protocol 5.2.

  • Compound Administration: Administer the test compound, reference drug, or vehicle via oral gavage (p.o.) or intraperitoneal injection (i.p.).[18]

  • Pain Induction: After a set absorption time (e.g., 30-60 minutes), administer 0.1 mL/10g body weight of the acetic acid solution via intraperitoneal injection to each mouse.[1][18]

  • Observation: Immediately place each mouse into an individual observation chamber and start a stopwatch. After a latency period of 5 minutes, count the number of writhes (a characteristic behavior involving abdominal constriction and hind limb extension) for a defined period (e.g., 10 or 15 minutes).[1][19]

  • Data Analysis: Calculate the mean number of writhes for each group. Determine the percentage protection (analgesia) for each treated group relative to the vehicle control group using the formula: % Protection = [(W_c - W_t) / W_c] x 100 Where W_c is the mean number of writhes in the control group and W_t is the mean number of writhes in the treated group.

G A Group Animals B Administer Test Compound / Control A->B C Wait 30-60 min B->C D Induce Pain (Inject Acetic Acid, i.p.) C->D E Observe & Count Writhes (e.g., for 15 min) D->E F Calculate Mean Writhes & Percent Protection E->F

Figure 5. Workflow for the acetic acid-induced writhing test.

References

Application Notes: N-(2,6-Dichlorophenyl)anthranilic Acid as a Precursor in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

N-(2,6-Dichlorophenyl)anthranilic acid, also known as 2-(2,6-dichloroanilino)benzoic acid, is a pivotal precursor in the synthesis of various biologically active molecules and materials. With the molecular formula C₁₃H₉Cl₂NO₂ and a molecular weight of approximately 282.12 g/mol , this compound is a cornerstone intermediate, most notably in the pharmaceutical industry for the production of potent non-steroidal anti-inflammatory drugs (NSAIDs) like Diclofenac.[1] This document provides detailed application notes and experimental protocols for its synthesis and its subsequent use as a precursor, targeting researchers in organic synthesis and drug development.

Synthesis of this compound

The primary method for synthesizing this compound is the Ullmann condensation (also referred to as the Ullmann-Goldberg reaction). This copper-catalyzed nucleophilic aromatic substitution reaction couples an aryl halide with an amine.[2][3] In this case, 2-chlorobenzoic acid is coupled with 2,6-dichloroaniline.[4] Modified protocols have been developed to improve yields and reaction conditions, such as using ionic liquids or ultrasound irradiation.[1][5]

G r1 2-Chlorobenzoic Acid cond Ullmann Condensation Catalyst: Copper (Cu) or Cu(I) salts Base: K₂CO₃ Solvent: Water, DMF, etc. Heat / Ultrasound r1->cond r2 2,6-Dichloroaniline r2->cond p1 This compound cond->p1 C-N Coupling

Caption: General scheme for the Ullmann condensation synthesis.

Summary of Synthesis Conditions

Different methodologies for the Ullmann condensation have been reported, with variations in catalyst, solvent, and energy source significantly impacting reaction time and yield.

MethodReactantsCatalyst / ConditionsYield (%)Reference
Traditional Ullmann2-Chlorobenzoic acid, 2,6-DichloroanilineCopper powder, K₂CO₃, High temp.Variable[2][4]
Modified Ullmann2-Chlorobenzoic acid, 2,6-DichloroanilineCopper catalyst, [TBP]Cl ionic liquid, 170°C85-92%[1][6]
Ultrasound-Assistedo-Chlorobenzoic acid, Aniline (general)Copper powder, K₂CO₃, Pyridine, Water, 20kHz Ultrasound81%[5]
Protocol 1: Ultrasound-Assisted Synthesis

This protocol is adapted from a general method for synthesizing N-phenylanthranilic acids and is noted for its rapid reaction times.[5]

Materials:

  • o-Chlorobenzoic acid

  • 2,6-Dichloroaniline

  • Anhydrous potassium carbonate (K₂CO₃)

  • Copper powder

  • Pyridine

  • Deionized water

  • Dilute Hydrochloric Acid (HCl, 1:1)

  • Ethanol/Water (1:1) for recrystallization

  • Reaction vessel suitable for sonication

  • Sonic horn (20kHz)

Procedure:

  • Combine o-chlorobenzoic acid (0.04 mol), 2,6-dichloroaniline (0.08 mol), anhydrous potassium carbonate (0.02 mol), copper powder (0.2 g), pyridine (0.02 mol), and 25 mL of water in the reaction vessel.

  • Subject the mixture to ultrasonic irradiation using a sonic horn at 20kHz for 20 minutes. Monitor the reaction progress via Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to 10°C.

  • Acidify the mixture with dilute HCl (1:1) until a precipitate forms.

  • Filter the solid product and wash thoroughly with water.

  • Extract the crude product with boiling water to remove unreacted starting materials.

  • The resulting solid, this compound, can be further purified by recrystallization from an ethanol/water (1:1) mixture.

Application in the Synthesis of Diclofenac

This compound is the key intermediate in a classical synthesis route for Diclofenac (2-[(2,6-dichlorophenyl)-amino]-phenylacetic acid).[4] The synthesis involves a four-step conversion of the carboxylic acid group into a phenylacetic acid moiety.

Caption: Multi-step synthesis of Diclofenac from its precursor.

Protocol 2: Four-Step Synthesis of Diclofenac

This protocol outlines the conversion of this compound to Diclofenac based on the reaction sequence described in the literature.[4]

Step 1: Reduction of the Carboxylic Acid

  • In a dry flask under an inert atmosphere, suspend this compound in anhydrous tetrahydrofuran (THF).

  • Cool the suspension in an ice bath and slowly add a solution of lithium aluminum hydride (LiAlH₄) in THF.

  • After the addition is complete, allow the mixture to warm to room temperature and then reflux until the reaction is complete (monitored by TLC).

  • Cool the reaction and quench cautiously with water, followed by a 15% NaOH solution, and then more water.

  • Filter the resulting solids and concentrate the filtrate under reduced pressure to yield 2-[(2,6-dichlorophenyl)amino]benzyl alcohol.

Step 2: Chlorination of the Benzyl Alcohol

  • Dissolve the benzyl alcohol from Step 1 in a suitable solvent like dichloromethane.

  • Cool the solution in an ice bath and add thionyl chloride (SOCl₂) dropwise.

  • Stir the reaction at room temperature until completion.

  • Remove the solvent and excess thionyl chloride under vacuum to obtain the crude 2-[(2,6-dichlorophenyl)amino]benzyl chloride.

Step 3: Cyanation of the Benzyl Chloride

  • Dissolve the benzyl chloride from Step 2 in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Add sodium cyanide (NaCN) and heat the mixture (e.g., to 60-80°C). Use extreme caution as NaCN is highly toxic.

  • Monitor the reaction for the formation of 2-[(2,6-dichlorophenyl)amino]benzyl cyanide.

  • Upon completion, pour the reaction mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate to yield the crude nitrile.

Step 4: Hydrolysis of the Nitrile

  • Reflux the benzyl cyanide from Step 3 in an aqueous acidic or basic solution (e.g., aqueous HCl or NaOH).

  • Continue heating until the hydrolysis of the nitrile to the carboxylic acid is complete.

  • If using a base, acidify the cooled reaction mixture to precipitate the Diclofenac free acid.

  • Filter the solid, wash with water, and recrystallize from a suitable solvent to obtain pure Diclofenac.

Other Applications and Biological Activity

While its primary role is in NSAID synthesis, this compound and its derivatives have other potential applications.

  • Materials Science: The compound can be used in the synthesis of specialized polymers where specific thermal or mechanical properties are desired.[1]

  • Agriculture: Its biochemical properties suggest potential use as a building block for herbicides or pesticides.[1]

  • Pharmacology: It has been identified as a potent antagonist of the G protein-coupled receptor 17 (GPR17), which is involved in inflammatory diseases.[1] It exhibits high binding affinity with Ki values reported in the nanomolar range (8.91 to 83.2 nM).[1]

G cluster_gpr17 GPR17 Antagonism cluster_antagonist ligand Natural Ligand receptor GPR17 Receptor ligand->receptor signal Inflammatory Signal receptor->signal antagonist N-(2,6-Dichlorophenyl) anthranilic acid receptor2 GPR17 Receptor antagonist->receptor2 no_signal Signal Blocked receptor2->no_signal

Caption: Mechanism of GPR17 receptor antagonism.

Physicochemical and Analytical Data

A summary of the key properties of this compound is provided below.

PropertyValueReference
Systematic Name2-(2,6-dichloroanilino)benzoic acid[1]
Molecular FormulaC₁₃H₉Cl₂NO₂[1]
Molecular Weight282.12 g/mol [1]
AppearanceSolid[5]
Key IR Peaks (cm⁻¹) (for N-Aryl Anthranilic Acids)~3300-2600 (-OH), ~3280-3110 (-NH-), ~1710-1678 (C=O)[7]
¹H NMR (for N-Aryl Anthranilic Acids)Signals corresponding to aromatic protons, NH, and OH protons[8]

References

Application Notes and Protocols: N-(2,6-Dichlorophenyl)anthranilic Acid for Polymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and a proposed experimental protocol for the synthesis of polymers derived from N-(2,6-dichlorophenyl)anthranilic acid. Due to the limited availability of direct literature on the homopolymerization of this specific monomer, the following protocols are extrapolated from established methods for structurally similar compounds, such as N-phenylanthranilic acid and other anthranilic acid derivatives.

Introduction

This compound is a derivative of anthranilic acid, a versatile monomer in the synthesis of functional polymers.[1] The parent compound, anthranilic acid, and its derivatives are known to form electroactive polymers with potential applications in various fields, including materials science and pharmaceuticals.[1][2] The introduction of the dichlorophenyl group is anticipated to influence the polymer's properties, such as thermal stability, solubility, and biological activity.[2]

Polymers of N-phenylanthranilic acid have been synthesized via oxidative polymerization, yielding amorphous and thermally stable materials.[3] It is proposed that this compound can undergo a similar polymerization process. The resulting polymer, poly(this compound), is expected to possess unique characteristics due to the presence of the electron-withdrawing chloro substituents.

This document outlines a proposed method for the synthesis and characterization of poly(this compound) and provides expected properties based on analogous polymer systems.

Proposed Polymerization Pathway

The proposed synthesis of poly(this compound) is based on the oxidative polymerization of N-phenylanthranilic acid.[3] The reaction is initiated by an oxidizing agent, leading to the formation of radical cations that subsequently couple to form the polymer chain. The growth of the polymer chain is expected to occur via C-C joining at the 2- and 4-positions of the phenyl rings relative to the nitrogen atom.[3]

Polymerization_Pathway Monomer This compound Radical Radical Cation Formation Monomer->Radical Oxidation Oxidant Oxidizing Agent (e.g., Ammonium Persulfate) Oxidant->Radical Polymerization Polymerization (C-C Coupling) Radical->Polymerization Polymer Poly(this compound) Polymerization->Polymer

Caption: Proposed oxidative polymerization pathway for this compound.

Experimental Protocols

The following is a proposed protocol for the synthesis of poly(this compound) based on the oxidative polymerization of N-phenylanthranilic acid in a heterophase system.[3]

Materials and Equipment
Reagents Equipment
This compoundRound-bottom flask with condenser
ChloroformMagnetic stirrer and stir bar
Ammonium persulfateHeating mantle or oil bath
Ammonium hydroxide solution (25%)Buchner funnel and filter paper
Distilled waterVacuum flask
MethanolBeakers and graduated cylinders
pH meter or pH paper
Synthesis of Poly(this compound)
  • Monomer Solution: Dissolve a specific amount of this compound in chloroform in a round-bottom flask.

  • Oxidant Solution: In a separate beaker, dissolve the desired amount of ammonium persulfate and ammonium hydroxide in distilled water.

  • Reaction Initiation: Combine the organic and aqueous phases in the round-bottom flask. The typical volume ratio of the aqueous to the organic phase is 1:1.[3]

  • Polymerization: Stir the two-phase mixture vigorously at a controlled temperature (e.g., room temperature or slightly elevated) for a specified duration to allow for interfacial polymerization.

  • Polymer Isolation: After the reaction period, separate the organic phase.

  • Precipitation and Washing: Precipitate the polymer by adding the organic phase to a non-solvent such as methanol.

  • Filtration: Collect the precipitated polymer by vacuum filtration using a Buchner funnel.

  • Purification: Wash the polymer repeatedly with distilled water and methanol to remove unreacted monomer, oxidant, and oligomers.

  • Drying: Dry the purified polymer in a vacuum oven at a moderate temperature (e.g., 60 °C) until a constant weight is achieved.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification Monomer_Sol Prepare Monomer Solution (in Chloroform) Mix Combine Solutions Monomer_Sol->Mix Oxidant_Sol Prepare Oxidant Solution (Aqueous) Oxidant_Sol->Mix Polymerize Stir and Polymerize Mix->Polymerize Precipitate Precipitate Polymer (in Methanol) Polymerize->Precipitate Filter Vacuum Filtration Precipitate->Filter Wash Wash with Water and Methanol Filter->Wash Dry Dry under Vacuum Wash->Dry Final_Polymer Final Polymer Product Dry->Final_Polymer

Caption: General workflow for the synthesis and purification of the polymer.

Characterization of the Polymer

The synthesized polymer should be characterized to determine its structure, molecular weight, thermal stability, and other relevant properties.

Technique Purpose
FTIR Spectroscopy To confirm the chemical structure of the polymer and identify functional groups.
NMR Spectroscopy To further elucidate the polymer structure and connectivity.
Gel Permeation Chromatography (GPC) To determine the molecular weight and molecular weight distribution.
Thermogravimetric Analysis (TGA) To evaluate the thermal stability of the polymer.
Differential Scanning Calorimetry (DSC) To determine thermal transitions such as the glass transition temperature.
X-ray Diffraction (XRD) To assess the amorphous or crystalline nature of the polymer.

Expected Properties and Data

The properties of poly(this compound) are expected to be influenced by the bulky and electron-withdrawing dichlorophenyl groups. Based on data from related polymers, the following properties can be anticipated.

Solubility

Polymers of N-phenylanthranilic acid are soluble in aqueous alkaline solutions.[3] The introduction of carboxyl groups into polyaniline is known to enhance its solubility in such media.[3] It is expected that poly(this compound) will also exhibit solubility in aqueous bases like NH₄OH and NaOH.

Thermal Stability

Poly-N-phenylanthranilic acid has been reported to have high thermal stability.[3] The TGA analysis of a related hyper-cross-linked polymer of anthranilic acid (HCP-AA) showed stability up to 400 °C.[4]

Polymer Decomposition Temperature (°C) Reference
Poly-N-phenylanthranilic acidHigh (specific value not stated)[3]
Hyper-cross-linked poly(anthranilic acid)Stable up to 400[4]
Electrical Conductivity

The electrical conductivity of polyaniline and its derivatives is a key property. The homopolymer of anthranilic acid has low electrical conductivity (around 10⁻⁸ S/cm).[3] Copolymerization with aniline can improve conductivity. The conductivity of poly(this compound) would need to be determined experimentally.

Polymer/Copolymer Conductivity (S/cm) Reference
Polyanthranilic acid10⁻⁸[3]
Aniline-anthranilic acid copolymer (equimolar)4.5 x 10⁻⁵[3]
Aniline-anthranilic acid copolymer (0.75 excess AA)1 x 10⁻⁸[3]

Potential Applications

Given the properties of related polymers, poly(this compound) could have potential applications in several areas:

  • Materials Science: As a thermally stable and potentially electroactive polymer.[2][3]

  • Drug Development: The monomer itself is a precursor for anti-inflammatory drugs.[2] The polymer could be investigated for controlled drug delivery applications.

  • Adsorbents: Hyper-cross-linked polymers of anthranilic acid have shown promise for CO₂ capture and heavy metal adsorption.[4][5] The dichlorophenyl derivative could offer modified adsorption properties.

Safety and Handling

  • This compound and its polymer should be handled in a well-ventilated fume hood.

  • Personal protective equipment (gloves, safety glasses, lab coat) should be worn at all times.

  • Refer to the Material Safety Data Sheet (MSDS) for the monomer and all reagents used in the synthesis for detailed safety information.

Disclaimer: The experimental protocols provided are based on literature for similar compounds and have not been experimentally validated for this compound. Researchers should exercise caution and perform small-scale trials to optimize the reaction conditions.

References

N-(2,6-Dichlorophenyl)anthranilic Acid: Application Notes and Protocols for Agricultural Chemical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2,6-Dichlorophenyl)anthranilic acid, a derivative of anthranilic acid, is a molecule of growing interest in agricultural chemical research. While its analogues have been more extensively studied, the core structure presents significant potential for the development of novel herbicides and insecticides. Numerous derivatives of anthranilic acid have demonstrated biological activity, including insecticidal, antiviral, and anti-inflammatory properties.[1] This document provides an overview of its potential applications in agriculture, based on research into structurally related compounds, and offers detailed protocols for its synthesis and bioactivity screening.

Application Notes

This compound serves as a key starting material and a potential active ingredient in the development of new crop protection agents. Its N-phenylanthranilic acid core is a versatile scaffold for synthesizing a range of bioactive molecules.[2][3]

Potential Herbicidal Applications

Derivatives of N-arylanthranilic acids are being explored for their herbicidal properties. Research on related structures, such as 6-aryl-2-picolinic acid and N-(arylmethoxy)-2-chloronicotinamide, has shown significant herbicidal activity against various weed species.[4][5][6] The proposed mechanism of action for some of these analogues involves the disruption of plant growth regulation, mimicking natural auxins at a molecular level. This can lead to abnormal growth, senescence, and ultimately, plant death in susceptible dicotyledonous weeds.

The dichlorophenyl moiety of this compound is a common feature in many commercial herbicides, suggesting its potential to contribute to phytotoxicity. Further structure-activity relationship (SAR) studies are warranted to optimize its herbicidal efficacy.

Potential Insecticidal Applications

The anthranilic acid scaffold is a component of the successful anthranilic diamide class of insecticides. These compounds are potent activators of insect ryanodine receptors, leading to uncontrolled calcium release from muscle cells, paralysis, and death of the target pest. While this compound itself is not a diamide, its structural similarity suggests it could be a valuable synthon for creating new insecticidal derivatives.

Studies on polysubstituted pyridine anthranilic amide derivatives have demonstrated good insecticidal activity against various pests.[7] Furthermore, other N-phenylamide derivatives have shown high insecticidal activity with the potential for reduced toxicity to beneficial insects like honeybees.[8]

Experimental Protocols

The following protocols provide a framework for the synthesis and biological evaluation of this compound and its derivatives in an agricultural research context.

Protocol 1: Synthesis of this compound

This protocol is based on the Ullmann condensation reaction, a common method for the synthesis of N-aryl anthranilic acids.[9][10]

Materials:

  • o-Chlorobenzoic acid

  • 2,6-Dichloroaniline

  • Cupric oxide (catalyst)

  • Anhydrous potassium carbonate

  • Amyl alcohol (solvent)

  • Hydrochloric acid (HCl), dilute solution

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine o-chlorobenzoic acid, 2,6-dichloroaniline, cupric oxide, and anhydrous potassium carbonate in amyl alcohol.

  • Heat the mixture to reflux and maintain for 6-8 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture and suspend the resulting solid in water.

  • Acidify the aqueous suspension with dilute hydrochloric acid to precipitate the crude this compound.

  • Filter the precipitate, wash with water, and dry.

  • Recrystallize the crude product from ethanol to obtain pure this compound.

  • Characterize the final product using techniques such as melting point determination, IR spectroscopy, ¹H NMR, and mass spectrometry.

Diagram: Synthesis Workflow

G cluster_reactants Reactants cluster_process Process cluster_product Product & Analysis r1 o-Chlorobenzoic Acid p1 Ullmann Condensation (Reflux 6-8h) r1->p1 r2 2,6-Dichloroaniline r2->p1 r3 Cupric Oxide (Catalyst) r3->p1 r4 Anhydrous K2CO3 r4->p1 r5 Amyl Alcohol (Solvent) r5->p1 p2 Cooling & Suspension in Water p1->p2 p3 Acidification (HCl) p2->p3 p4 Filtration & Washing p3->p4 p5 Recrystallization (Ethanol) p4->p5 prod Pure this compound p5->prod analysis Characterization (MP, IR, NMR, MS) prod->analysis

Caption: Workflow for the synthesis of this compound.

Protocol 2: Herbicidal Activity Screening (Post-emergence)

This protocol is adapted from methods used for testing novel herbicidal compounds.[11][12]

Materials:

  • This compound

  • Acetone (solvent)

  • Tween 20 (surfactant)

  • Deionized water

  • Test plant species (e.g., Amaranthus retroflexus - broadleaf, Brassica napus - broadleaf)

  • Control herbicide (e.g., Picloram)

  • Pots with soil

  • Greenhouse facilities

  • Spray chamber

Procedure:

  • Plant Preparation: Grow test weed species in pots in a greenhouse to the 2-3 leaf stage.

  • Test Solution Preparation: Prepare a stock solution of this compound in acetone. Prepare serial dilutions to achieve the desired application rates (e.g., 250 g/ha, 125 g/ha, 62.5 g/ha). The final spray solution should contain a small percentage of Tween 20 as a surfactant.

  • Herbicide Application: Apply the test solutions to the foliage of the test plants using a laboratory spray chamber calibrated to deliver a specific volume. Include a negative control (solvent + surfactant) and a positive control (commercial herbicide).

  • Evaluation: Return the treated plants to the greenhouse. Visually assess herbicidal effects (e.g., chlorosis, necrosis, growth inhibition) at 7, 14, and 21 days after treatment (DAT). Score the plants on a scale of 0 (no effect) to 100 (complete kill).

  • Data Analysis: Calculate the average injury rating for each treatment and concentration. Determine the GR₅₀ (concentration required to cause 50% growth reduction) if a dose-response is observed.

Diagram: Herbicidal Screening Workflow

G cluster_prep Preparation cluster_app Application cluster_eval Evaluation p1 Grow Test Weeds (2-3 leaf stage) app Foliar Application (Spray Chamber) p1->app p2 Prepare Test Solutions (Compound, Solvent, Surfactant) p2->app eval1 Incubate in Greenhouse app->eval1 eval2 Visual Assessment (7, 14, 21 DAT) eval1->eval2 eval3 Data Analysis (Injury Rating, GR50) eval2->eval3

Caption: General workflow for post-emergence herbicidal activity screening.

Protocol 3: Insecticidal Activity Screening (Foliar Application)

This protocol is based on standard methods for evaluating the insecticidal activity of novel compounds against lepidopteran pests.

Materials:

  • This compound

  • Acetone (solvent)

  • Triton X-100 (surfactant)

  • Deionized water

  • Test insect species (e.g., larvae of Plutella xylostella - Diamondback moth)

  • Cabbage leaf discs

  • Petri dishes

  • Humidified incubator

Procedure:

  • Test Solution Preparation: Prepare a stock solution of this compound in acetone. Create a series of dilutions to achieve different concentrations (e.g., 100, 50, 25, 12.5, 6.25 µg/mL). The final solutions should contain a small amount of Triton X-100.

  • Treatment of Leaf Discs: Dip cabbage leaf discs into the test solutions for 10-20 seconds. Allow the discs to air dry. A control group of leaf discs should be dipped in a solution of acetone and Triton X-100 in water.

  • Bioassay: Place one treated leaf disc in each Petri dish lined with moistened filter paper. Introduce a set number of insect larvae (e.g., 10 third-instar larvae) into each dish.

  • Incubation: Keep the Petri dishes in a humidified incubator at an appropriate temperature and photoperiod for the test insect.

  • Evaluation: Record larval mortality at 24, 48, and 72 hours after treatment. Larvae are considered dead if they do not move when prodded with a fine brush.

  • Data Analysis: Calculate the percentage mortality for each concentration, correcting for any control mortality using Abbott's formula. Determine the LC₅₀ (lethal concentration to kill 50% of the population).

Data Presentation

All quantitative data should be summarized in tables for clear comparison.

Table 1: Post-emergence Herbicidal Activity of this compound

Concentration (g/ha)Test Weed SpeciesInjury Rating (%) at 14 DAT
250Amaranthus retroflexus[Insert Data]
125Amaranthus retroflexus[Insert Data]
62.5Amaranthus retroflexus[Insert Data]
250Brassica napus[Insert Data]
125Brassica napus[Insert Data]
62.5Brassica napus[Insert Data]
[Control Herbicide][Test Weed Species][Insert Data]
0 (Control)[Test Weed Species][Insert Data]

Table 2: Insecticidal Activity of this compound against Plutella xylostella

Concentration (µg/mL)Mortality (%) at 48 hours
100[Insert Data]
50[Insert Data]
25[Insert Data]
12.5[Insert Data]
6.25[Insert Data]
0 (Control)[Insert Data]

Potential Signaling Pathways

Based on the activity of related compounds, this compound and its derivatives could potentially interact with the following plant and insect signaling pathways.

Diagram: Potential Herbicidal Mode of Action

G compound This compound (as an Auxin Mimic) receptor Auxin Receptors (e.g., TIR1/AFB) compound->receptor degradation Degradation of Aux/IAA Repressors receptor->degradation gene_expression Altered Gene Expression degradation->gene_expression ethylene Increased Ethylene Production gene_expression->ethylene growth Uncontrolled Cell Division & Elongation gene_expression->growth death Plant Death ethylene->death growth->death

Caption: Hypothetical auxin-mimic signaling pathway for herbicidal action.

Diagram: Potential Insecticidal Mode of Action (as a precursor to Ryanodine Receptor Modulators)

G compound Derivative of This compound ryr Insect Ryanodine Receptor (RyR) compound->ryr ca_release Uncontrolled Ca2+ Release from Sarcoplasmic Reticulum ryr->ca_release contraction Continuous Muscle Contraction ca_release->contraction paralysis Paralysis contraction->paralysis death Insect Death paralysis->death

References

Application Notes and Protocols for N-(2,6-Dichlorophenyl)anthranilic acid in In Vitro Inflammation Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2,6-Dichlorophenyl)anthranilic acid, also known as Clonixin, is a non-steroidal anti-inflammatory drug (NSAID) belonging to the fenamate class. Like other NSAIDs, its primary mechanism of action involves the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1] These enzymes are pivotal in the inflammatory cascade, responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of pain, fever, and inflammation. By inhibiting COX enzymes, this compound effectively reduces the synthesis of prostaglandins, thereby exerting its anti-inflammatory effects.

These application notes provide detailed protocols for evaluating the anti-inflammatory properties of this compound in various in vitro assay systems. The described methods focus on key inflammatory markers and pathways, including COX enzyme activity, nitric oxide production, and the release of pro-inflammatory cytokines.

Data Presentation

The anti-inflammatory activity of this compound (as Lysine Clonixinate) has been demonstrated through the inhibition of prostaglandin E2 (PGE2) production, a key product of the COX pathway.

AssayCell/Enzyme SystemTest CompoundConcentration (M)% Inhibition of PGE2Reference
COX ActivityRat Lung HomogenatesLysine Clonixinate2.7 x 10⁻⁵Preferential COX-2 Inhibition[2]
Lysine Clonixinate4.1 x 10⁻⁵Preferential COX-2 Inhibition[2]
Lysine Clonixinate6.8 x 10⁻⁵~48.5% (Total COX-1 & COX-2)[2]

Signaling Pathways and Experimental Workflow

The anti-inflammatory effects of this compound are primarily mediated through the inhibition of the cyclooxygenase (COX) pathway, which in turn modulates downstream inflammatory signaling.

G COX Pathway Inhibition by this compound cluster_0 Cell Membrane cluster_1 Cytoplasm Arachidonic Acid Arachidonic Acid COX-1 (constitutive) COX-1 (constitutive) Arachidonic Acid->COX-1 (constitutive) COX-2 (inducible) COX-2 (inducible) Arachidonic Acid->COX-2 (inducible) Prostaglandins Prostaglandins COX-1 (constitutive)->Prostaglandins COX-2 (inducible)->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation This compound This compound This compound->COX-1 (constitutive) This compound->COX-2 (inducible)

Caption: Inhibition of COX-1 and COX-2 by this compound.

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of pro-inflammatory gene expression. NSAIDs can indirectly modulate this pathway by reducing prostaglandin-mediated amplification of inflammatory signals.

G Modulation of NF-κB Signaling cluster_0 Extracellular cluster_1 Cytoplasm cluster_2 Nucleus Inflammatory Stimuli (e.g., LPS) Inflammatory Stimuli (e.g., LPS) Receptor Receptor Inflammatory Stimuli (e.g., LPS)->Receptor IKK Complex IKK Complex Receptor->IKK Complex IκB IκB IKK Complex->IκB phosphorylates IκB-NF-κB (inactive) IκB-NF-κB (inactive) IκB->IκB-NF-κB (inactive) NF-κB NF-κB NF-κB->IκB-NF-κB (inactive) NF-κB (active) NF-κB (active) NF-κB->NF-κB (active) translocation IκB-NF-κB (inactive)->NF-κB IκB degradation Pro-inflammatory Genes Pro-inflammatory Genes NF-κB (active)->Pro-inflammatory Genes transcription

Caption: Overview of the NF-κB inflammatory signaling pathway.

A general workflow for assessing the anti-inflammatory effects of this compound in vitro is outlined below.

G Experimental Workflow A Prepare Stock Solution of this compound in DMSO C Pre-treat cells with This compound A->C B Culture Immune Cells (e.g., Macrophages, PBMCs) B->C D Induce Inflammation (e.g., with LPS) C->D E Incubate for a defined period D->E F Collect Supernatant/Lysates E->F G Perform Assays: - COX Activity (PGE2 ELISA) - NO Production (Griess Assay) - Cytokine Levels (ELISA) F->G H Data Analysis G->H

Caption: General workflow for in vitro inflammation assays.

Experimental Protocols

Cyclooxygenase (COX) Inhibition Assay

This protocol is designed to determine the inhibitory effect of this compound on COX-1 and COX-2 activity by measuring the production of prostaglandin E2 (PGE2).

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Human peripheral blood mononuclear cells (PBMCs) or a suitable macrophage cell line (e.g., RAW 264.7)

  • RPMI-1640 medium with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Lipopolysaccharide (LPS) for COX-2 induction

  • Arachidonic acid

  • PGE2 ELISA kit

  • 96-well cell culture plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute in culture medium to achieve the desired final concentrations.

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 2 x 10^5 cells/well for PBMCs) and allow them to adhere.

  • COX-2 Induction (for COX-2 assay): For the COX-2 inhibition assay, stimulate the cells with LPS (e.g., 1 µg/mL) for 18-24 hours to induce COX-2 expression. For the COX-1 assay, use unstimulated cells.

  • Compound Treatment: Remove the medium and add fresh medium containing various concentrations of this compound or vehicle (DMSO) control. Incubate for 1 hour.

  • Substrate Addition: Add arachidonic acid (e.g., 10 µM final concentration) to all wells to initiate the prostaglandin synthesis reaction.

  • Incubation: Incubate the plate for 30 minutes at 37°C.

  • Supernatant Collection: Centrifuge the plate and collect the supernatant.

  • PGE2 Quantification: Measure the concentration of PGE2 in the supernatants using a commercial ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage inhibition of PGE2 production for each concentration of the test compound compared to the vehicle control. Determine the IC50 value.

Nitric Oxide (NO) Production Assay

This protocol measures the inhibitory effect of this compound on the production of nitric oxide by LPS-stimulated macrophages.

Materials:

  • This compound

  • DMSO

  • RAW 264.7 macrophage cell line

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • LPS

  • Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (for standard curve)

  • 96-well cell culture plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare a stock solution and serial dilutions of this compound in culture medium.

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight.

  • Compound Treatment: Replace the medium with fresh medium containing different concentrations of this compound or vehicle control.

  • Inflammation Induction: Add LPS (e.g., 1 µg/mL) to all wells except for the negative control.

  • Incubation: Incubate the plate for 24 hours at 37°C.

  • Griess Assay:

    • Transfer 50 µL of supernatant from each well to a new 96-well plate.

    • Add 50 µL of Griess Reagent to each well.

    • Incubate at room temperature for 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Generate a standard curve using sodium nitrite. Calculate the nitrite concentration in the samples and determine the percentage inhibition of NO production. Calculate the IC50 value.

Pro-inflammatory Cytokine (TNF-α and IL-6) Release Assay

This protocol quantifies the effect of this compound on the secretion of TNF-α and IL-6 from LPS-stimulated immune cells.

Materials:

  • This compound

  • DMSO

  • Human PBMCs or RAW 264.7 cells

  • Appropriate complete culture medium

  • LPS

  • Human or mouse TNF-α and IL-6 ELISA kits

  • 96-well cell culture plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare a stock solution and working dilutions of this compound in culture medium.

  • Cell Seeding: Seed cells in a 96-well plate at a suitable density.

  • Compound Pre-treatment: Pre-incubate the cells with various concentrations of this compound or vehicle control for 1-2 hours.

  • Stimulation: Add LPS (e.g., 100 ng/mL) to the wells to induce cytokine production.

  • Incubation: Incubate the plate for 18-24 hours at 37°C.

  • Supernatant Collection: Centrifuge the plate and carefully collect the cell-free supernatants.

  • Cytokine Quantification: Measure the concentrations of TNF-α and IL-6 in the supernatants using the respective commercial ELISA kits, following the manufacturer's protocols.

  • Data Analysis: Calculate the percentage inhibition of TNF-α and IL-6 release for each compound concentration relative to the LPS-stimulated vehicle control. Determine the IC50 values.

References

Application Notes and Protocols for N-(2,6-Dichlorophenyl)anthranilic Acid as an NLRP3 Inflammasome Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The NOD-, LRR- and pyrin domain-containing protein 3 (NLRP3) inflammasome is a critical component of the innate immune system. Its dysregulation is implicated in a wide range of inflammatory diseases. N-(2,6-Dichlorophenyl)anthranilic acid, also known as Tranilast, has been identified as a direct inhibitor of the NLRP3 inflammasome, presenting a promising therapeutic avenue for these conditions.[1][2] This document provides detailed application notes and protocols for assessing the inhibitory activity of this compound on the NLRP3 inflammasome.

Tranilast directly targets the NACHT domain of the NLRP3 protein, which prevents NLRP3 oligomerization and the subsequent assembly of the inflammasome complex.[1][2] This mechanism of action is specific to the NLRP3 inflammasome, with no significant effects on other inflammasomes like AIM2 or NLRC4.[1][2]

Data Presentation: Inhibitory Activity of this compound (Tranilast)

The following table summarizes the reported inhibitory concentrations of Tranilast on NLRP3 inflammasome activation.

Assay TypeCell TypeActivator(s)IC50 / Effective ConcentrationReference
General Inflammasome ActivationMacrophagesVarious10–15 µM[3]
IL-1β SecretionLPS-primed Bone Marrow-Derived Macrophages (BMDMs)Nigericin, MSU, ATP, cLPSDose-dependent inhibition observed at 25, 50, and 100 µM[1]
IL-1β SecretionPMA-differentiated THP-1 cellsNigericinDose-dependent inhibition observed at 25, 50, and 100 µM[1]
ASC OligomerizationLPS-primed BMDMsNigericinSignificant suppression at 50 and 100 µM[1]
Caspase-1 ActivationLPS-primed BMDMsNigericinDose-dependent inhibition observed at 25, 50, and 100 µM[1]

Signaling Pathways and Experimental Workflow

Canonical NLRP3 Inflammasome Activation Pathway

NLRP3_Activation_Pathway Canonical NLRP3 Inflammasome Activation Pathway cluster_signal1 Signal 1: Priming cluster_signal2 Signal 2: Activation cluster_inhibition Inhibition by this compound cluster_downstream Downstream Effects PAMPs_DAMPs PAMPs / DAMPs (e.g., LPS) TLR4 TLR4 PAMPs_DAMPs->TLR4 NFkB NF-κB Activation TLR4->NFkB Transcription Upregulation of NLRP3 & pro-IL-1β NFkB->Transcription Activators Activators (e.g., ATP, Nigericin, MSU) K_efflux K+ Efflux Activators->K_efflux NLRP3_inactive Inactive NLRP3 K_efflux->NLRP3_inactive NLRP3_active Active NLRP3 Oligomerization NLRP3_inactive->NLRP3_active ASC ASC NLRP3_active->ASC ASC_speck ASC Speck Formation ASC->ASC_speck Pro_Casp1 Pro-Caspase-1 ASC_speck->Pro_Casp1 Casp1 Active Caspase-1 Pro_Casp1->Casp1 Pro_IL1b Pro-IL-1β Casp1->Pro_IL1b Pro_IL18 Pro-IL-18 Casp1->Pro_IL18 GSDMD Gasdermin D Casp1->GSDMD Inhibitor This compound (Tranilast) Inhibitor->NLRP3_active Binds to NACHT domain, prevents oligomerization IL1b Mature IL-1β Secretion Pro_IL1b->IL1b IL18 Mature IL-18 Secretion Pro_IL18->IL18 Pyroptosis Pyroptosis GSDMD->Pyroptosis

Caption: Canonical NLRP3 inflammasome activation pathway and the inhibitory action of this compound.

Experimental Workflow for NLRP3 Inhibition Assay

Experimental_Workflow Experimental Workflow for NLRP3 Inhibition Assay cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_assays Downstream Assays Cell_Culture Culture THP-1 or BMDM cells Differentiation Differentiate THP-1 cells with PMA (optional) Cell_Culture->Differentiation Seeding Seed cells in multi-well plates Differentiation->Seeding Priming Prime cells with LPS (Signal 1) Seeding->Priming Inhibitor_Incubation Incubate with this compound (Tranilast) Priming->Inhibitor_Incubation Activation Stimulate with NLRP3 activator (e.g., Nigericin, ATP, MSU) (Signal 2) Inhibitor_Incubation->Activation Supernatant_Collection Collect cell culture supernatant Activation->Supernatant_Collection Cell_Lysis Lyse remaining cells Activation->Cell_Lysis ELISA IL-1β ELISA Supernatant_Collection->ELISA Caspase_Assay Caspase-1 Activity Assay Supernatant_Collection->Caspase_Assay ASC_Assay ASC Speck Formation Assay Cell_Lysis->ASC_Assay

Caption: General experimental workflow for assessing NLRP3 inflammasome inhibition.

Experimental Protocols

Protocol 1: IL-1β Secretion Assay in THP-1 Cells

This protocol describes the measurement of IL-1β released into the cell culture supernatant following NLRP3 inflammasome activation and its inhibition by this compound.

Materials:

  • Human monocytic THP-1 cell line

  • RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • Phorbol 12-myristate 13-acetate (PMA)

  • Lipopolysaccharide (LPS)

  • This compound (Tranilast)

  • Nigericin or ATP

  • Human IL-1β ELISA kit

  • 96-well cell culture plates

Procedure:

  • Cell Culture and Differentiation:

    • Culture THP-1 cells in complete RPMI-1640 medium.

    • Seed THP-1 cells at a density of 5 x 10^5 cells/well in a 96-well plate.

    • Differentiate the cells into macrophage-like cells by treating with 100 nM PMA for 3-4 hours.[1]

    • Remove the PMA-containing medium and replace it with fresh complete medium. Allow the cells to rest for 24 hours.

  • Priming and Inhibition:

    • Prime the differentiated THP-1 cells with 50 ng/mL of LPS for 3 hours to induce the expression of pro-IL-1β and NLRP3.[1]

    • Prepare various concentrations of this compound (e.g., 10, 25, 50, 100 µM) in culture medium.

    • After LPS priming, remove the medium and add the medium containing the different concentrations of the inhibitor to the respective wells. Include a vehicle control (e.g., DMSO).

    • Incubate for 30 minutes.[1]

  • NLRP3 Activation:

    • Activate the NLRP3 inflammasome by adding an activator. For example, use 3 µM Nigericin for 30 minutes or 2.5 mM ATP for 30 minutes.[1]

  • Sample Collection and Analysis:

    • Centrifuge the plate at 300 x g for 5 minutes.

    • Carefully collect the cell culture supernatant.

    • Measure the concentration of mature IL-1β in the supernatant using a human IL-1β ELISA kit according to the manufacturer's instructions.

Protocol 2: ASC Speck Formation Assay

This protocol outlines the visualization and quantification of ASC speck formation, a hallmark of inflammasome activation, and its inhibition.

Materials:

  • THP-1-ASC-GFP reporter cell line (or perform immunofluorescence on wild-type cells)

  • Culture medium and reagents as in Protocol 1

  • This compound (Tranilast)

  • LPS and Nigericin

  • Formaldehyde

  • DAPI stain

  • Fluorescence microscope or high-content imaging system

Procedure:

  • Cell Culture and Treatment:

    • Seed THP-1-ASC-GFP cells in a glass-bottom multi-well plate suitable for imaging.

    • Follow the priming and inhibitor incubation steps as described in Protocol 1 (steps 2.1 to 2.4).

    • Activate the inflammasome with 3 µM Nigericin for 30 minutes.[1]

  • Cell Fixation and Staining:

    • Carefully remove the medium and wash the cells once with PBS.

    • Fix the cells with 4% formaldehyde in PBS for 15 minutes at room temperature.

    • Wash the cells twice with PBS.

    • Stain the nuclei with DAPI for 5 minutes.

    • Wash the cells twice with PBS.

  • Imaging and Quantification:

    • Acquire images using a fluorescence microscope. ASC specks will appear as bright, distinct puncta within the cytoplasm of the cells.

    • Quantify the percentage of cells with ASC specks by counting the number of cells with specks and dividing by the total number of cells (determined by DAPI-stained nuclei) in multiple fields of view for each condition.

Protocol 3: Caspase-1 Activity Assay

This protocol measures the activity of cleaved caspase-1, the effector enzyme of the NLRP3 inflammasome.

Materials:

  • Differentiated THP-1 cells or BMDMs

  • Culture medium and reagents as in Protocol 1

  • This compound (Tranilast)

  • LPS and Nigericin

  • Caspase-1 activity assay kit (e.g., colorimetric or fluorometric)

Procedure:

  • Cell Culture and Treatment:

    • Prepare and treat the cells with LPS, this compound, and an NLRP3 activator as described in Protocol 1 (steps 1.1 to 3.1).

  • Sample Preparation:

    • After treatment, collect the cell culture supernatant or lyse the cells according to the instructions of the chosen caspase-1 activity assay kit.

  • Caspase-1 Activity Measurement:

    • Perform the caspase-1 activity assay following the manufacturer's protocol. This typically involves incubating the sample with a caspase-1-specific substrate that produces a detectable signal (color or fluorescence) upon cleavage.

    • Measure the signal using a plate reader at the appropriate wavelength.

  • Data Analysis:

    • Calculate the caspase-1 activity for each condition and normalize to the vehicle control. Determine the dose-dependent inhibition by this compound.

Conclusion

The provided application notes and protocols offer a comprehensive framework for investigating the inhibitory effects of this compound on the NLRP3 inflammasome. By employing these assays, researchers can further elucidate the therapeutic potential of this compound in NLRP3-driven inflammatory diseases.

References

N-(2,6-Dichlorophenyl)anthranilic Acid: A Versatile Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

N-(2,6-Dichlorophenyl)anthranilic acid is a key building block in the development of therapeutic agents, primarily recognized for its role as a precursor to potent non-steroidal anti-inflammatory drugs (NSAIDs). Its rigid structure, featuring a dichlorinated phenyl ring linked to anthranilic acid, provides a valuable scaffold for designing molecules that modulate inflammatory pathways. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in leveraging this compound in medicinal chemistry.

Physicochemical Properties and Synthesis

This compound, a derivative of anthranilic acid, possesses key structural features that contribute to its biological activity.[1] The compound is typically synthesized via the Ullmann condensation , a copper-catalyzed reaction between an aryl halide and an amine.[2][3][4]

PropertyValueReference
Molecular FormulaC₁₃H₉Cl₂NO₂[1]
Molecular Weight282.12 g/mol [1]
AppearanceSolid[4]
Melting Point~257 °C (for the analogous meclofenamic acid)[4]
SolubilityPoor in water, soluble in organic solvents like DMF[5]

Biological Activity and Mechanism of Action

Derivatives of this compound are primarily known for their anti-inflammatory, analgesic, and antipyretic properties.[1][4] The principal mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are critical in the biosynthesis of prostaglandins—key mediators of inflammation, pain, and fever.[1][6][7][8][9] Some analogues also exhibit inhibitory activity against 5-lipoxygenase (5-LOX), thereby blocking the synthesis of leukotrienes, another class of inflammatory mediators.[1]

Quantitative Biological Data

The following table summarizes the in vitro inhibitory activity of compounds structurally related to this compound against COX-1 and COX-2 enzymes.

CompoundTargetIC₅₀ (µM)Selectivity Index (COX-1/COX-2)Reference
Meclofenamic AcidCOX-1~1-[10]
Meclofenamic AcidCOX-2~1-[10]
Celecoxib (Reference)COX-19.4117.5[1]
Celecoxib (Reference)COX-20.08117.5[1]
Compound VIIa (Thiophene analog)COX-119.667.2[11]
Compound VIIa (Thiophene analog)COX-20.2967.2[11]

Experimental Protocols

Protocol 1: Synthesis of this compound via Ullmann Condensation

This protocol is a general procedure based on the Ullmann condensation for the synthesis of N-aryl anthranilic acids.[3][5][12]

Materials:

  • 2-Chlorobenzoic acid

  • 2,6-Dichloroaniline

  • Anhydrous potassium carbonate (K₂CO₃)

  • Copper (II) oxide (CuO) or other copper catalyst

  • Dimethylformamide (DMF)

  • Hydrochloric acid (HCl), dilute

  • Ethanol (95%)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine 2-chlorobenzoic acid (1 equivalent), 2,6-dichloroaniline (1.1 equivalents), anhydrous potassium carbonate (1.5 equivalents), and a catalytic amount of copper (II) oxide in DMF.

  • Heat the reaction mixture to reflux (typically 120-150 °C) and maintain for 6-8 hours. Monitor the reaction progress by thin-layer chromatography (TLC).[12]

  • After completion, cool the mixture to room temperature and pour it into ice-cold water.

  • Acidify the aqueous solution with dilute hydrochloric acid to precipitate the crude product.

  • Collect the precipitate by vacuum filtration and wash with water.

  • Recrystallize the crude product from 95% ethanol to obtain pure this compound.[5]

  • Dry the purified product in a vacuum oven. Characterize the final product using techniques such as NMR, IR, and mass spectrometry.[10][13][14][15][16]

Protocol 2: In Vitro COX Inhibition Assay

This protocol outlines a general method for determining the inhibitory activity of synthesized compounds against COX-1 and COX-2.[1][11]

Materials:

  • Ovine COX-1 or human recombinant COX-2 enzyme

  • Arachidonic acid (substrate)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Assay buffer (e.g., Tris-HCl buffer)

  • EIA (Enzyme Immunoassay) kit for prostaglandin E₂ (PGE₂) detection

  • Reference inhibitors (e.g., Celecoxib, Ibuprofen)

Procedure:

  • Prepare a series of dilutions of the test compounds and reference inhibitors.

  • In a microplate, add the COX enzyme to the assay buffer.

  • Add the test compounds or reference inhibitors at various concentrations to the wells and pre-incubate for a specified time (e.g., 15 minutes) at 37 °C.

  • Initiate the enzymatic reaction by adding arachidonic acid to each well.

  • Incubate the plate for a defined period (e.g., 10 minutes) at 37 °C to allow for prostaglandin synthesis.

  • Stop the reaction by adding a suitable quenching agent (e.g., HCl).

  • Quantify the amount of PGE₂ produced using a competitive EIA kit according to the manufacturer's instructions.

  • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

  • Determine the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizations

Synthesis_Workflow Reactants 2-Chlorobenzoic Acid + 2,6-Dichloroaniline + K₂CO₃ + CuO Reaction Ullmann Condensation (Reflux, 6-8h) Reactants->Reaction Solvent DMF Solvent->Reaction Workup Aqueous Workup & Acidification (HCl) Reaction->Workup Purification Recrystallization (Ethanol) Workup->Purification Product This compound Purification->Product Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Arachidonic_Acid Arachidonic Acid COX COX-1 / COX-2 (Cyclooxygenase) Arachidonic_Acid->COX PGH2 Prostaglandin H₂ (PGH₂) COX->PGH2 PGs Prostaglandins (PGE₂, PGI₂, etc.) PGH2->PGs Inflammation Inflammation, Pain, Fever PGs->Inflammation Building_Block N-(2,6-Dichlorophenyl)anthranilic acid-based Inhibitor Building_Block->COX Inhibition

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-(2,6-Dichlorophenyl)anthranilic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-(2,6-dichlorophenyl)anthranilic acid. The primary focus is on optimizing the yield of the Ullmann condensation reaction, a common method for this synthesis.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound via the Ullmann condensation of 2-chlorobenzoic acid and 2,6-dichloroaniline.

Q1: My reaction yield is very low or I'm not getting any product. What are the possible causes and solutions?

A1: Low to no yield in an Ullmann condensation can stem from several factors related to the catalyst, reagents, or reaction conditions.

  • Inactive Catalyst: The active catalytic species is typically Cu(I).[1] If using a Cu(0) or Cu(II) source, the reaction conditions may not be suitable for the in-situ generation of Cu(I).[1]

    • Solution: Use a fresh, high-purity copper(I) salt such as CuI, CuBr, or Cu₂O.[1] Consider adding a reducing agent if using a Cu(II) salt to generate Cu(I) in situ. Ensure the catalyst has not been oxidized through improper storage.

  • Inappropriate Ligand: Ligands are crucial for stabilizing the copper catalyst and facilitating the reaction. The choice of ligand can significantly impact the yield.[1]

    • Solution: Screen a variety of ligands. Common choices for Ullmann reactions include amino acids (e.g., L-proline, N-methylglycine) and 1,10-phenanthroline.[1]

  • Suboptimal Base: The base plays a critical role in the deprotonation of the amine and the overall catalytic cycle.

    • Solution: Screen different inorganic bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃.[1] The strength and solubility of the base can affect the reaction rate and yield.

  • Low Reaction Temperature: Traditional Ullmann reactions often require high temperatures to proceed.[2]

    • Solution: If no reaction is observed, incrementally increase the reaction temperature. Typical temperatures for this reaction are in the range of 100-180 °C.[3][4]

  • Presence of Water: Protic impurities like water can lead to side reactions, such as the hydrolysis of the starting materials or intermediates.

    • Solution: Use anhydrous solvents and ensure all glassware is thoroughly dried before use.[1]

Q2: I'm observing significant side product formation. What are the likely side reactions and how can I minimize them?

A2: The formation of side products is a common issue. Key side reactions to consider are:

  • Homocoupling of Starting Materials: This can lead to the formation of biphenyl derivatives from the aryl halides.

    • Solution: Optimize the stoichiometry of the reactants. Using a slight excess of the amine (2,6-dichloroaniline) can sometimes suppress the homocoupling of the 2-chlorobenzoic acid.

  • Hydrolysis of 2-chlorobenzoic acid: In the presence of a base and water, 2-chlorobenzoic acid can be hydrolyzed to salicylic acid.

    • Solution: As mentioned previously, ensure anhydrous reaction conditions.[1]

  • Decarboxylation: At very high temperatures, the carboxylic acid group of the product or starting material may be lost.

    • Solution: Carefully control the reaction temperature and avoid excessive heating.

Q3: My final product is discolored (e.g., brown, black). How can I improve its purity and appearance?

A3: Discoloration often indicates the presence of impurities, which can be residual starting materials, side products, or decomposition products.

  • Purification of Starting Materials: Impurities in the starting materials, particularly the 2-chlorobenzoic acid, can lead to a discolored product.[4]

    • Solution: Purify the technical grade 2-chlorobenzoic acid before use. A common method is to dissolve it in a hot sodium carbonate solution, treat it with decolorizing carbon (activated charcoal), filter, and then re-precipitate the acid with hydrochloric acid.[4]

  • Post-Reaction Purification:

    • Recrystallization: This is a highly effective method for purifying the crude product. Ethanol or a mixture of ethanol and water are often suitable solvents.[4][5]

    • Activated Charcoal Treatment: During the workup or recrystallization, treating the solution with activated charcoal can help remove colored impurities.[4][6]

    • Acid-Base Extraction: The product is an acid, so it can be dissolved in an aqueous base (like sodium hydroxide), washed with an organic solvent to remove neutral impurities, and then re-precipitated by adding acid.[7]

Frequently Asked Questions (FAQs)

Q4: What is the typical synthesis route for this compound?

A4: The most common and industrially significant route is the Ullmann condensation. This reaction involves the copper-catalyzed coupling of 2-chlorobenzoic acid (or its salt) with 2,6-dichloroaniline in the presence of a base.[2][8]

Q5: What are the key parameters to control for optimizing the yield of the Ullmann condensation?

A5: To optimize the yield, you should focus on the following parameters:

  • Catalyst System: The choice of copper source (e.g., CuI, CuO) and ligand (e.g., L-proline) is critical.

  • Base: The type and amount of base (e.g., K₂CO₃) can significantly influence the reaction rate.

  • Solvent: High-boiling polar aprotic solvents like DMF, DMSO, or N-methylpyrrolidone (NMP) are often used.[2]

  • Temperature: The reaction generally requires heating, often in the range of 120-180 °C.

  • Reaction Time: The time required for the reaction to go to completion should be monitored, typically by TLC or HPLC.

Q6: How can I monitor the progress of the reaction?

A6: The progress of the reaction can be effectively monitored using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).[5] By spotting the reaction mixture alongside the starting materials, you can observe the consumption of the reactants and the formation of the product over time.

Q7: What is a general work-up procedure for this reaction?

A7: A general work-up procedure involves:

  • Cooling the reaction mixture to room temperature.

  • Diluting the mixture with water and an organic solvent (e.g., ethyl acetate).

  • Acidifying the aqueous layer with an acid (e.g., hydrochloric acid) to precipitate the crude product.[4][7]

  • Filtering the precipitate and washing it with water.

  • Further purification of the crude product by recrystallization.[4]

Quantitative Data

The following table summarizes the effect of different reaction conditions on the yield of N-aryl anthranilic acids, based on literature data for similar Ullmann condensations.

Catalyst SystemBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Cupric OxideAnhydrous K₂CO₃N/A (neat)Reflux282-93--INVALID-LINK--
Cupric AcetateN-ethylmorpholineN,N-dimethylacetamide100-11060Not specified--INVALID-LINK--
Copper AcetateK₂CO₃[TBP]Cl (ionic liquid)170Not specifiedHigh--INVALID-LINK--

Experimental Protocols

Detailed Methodology for Ullmann Synthesis of N-Phenylanthranilic Acid (A Representative Protocol)

This protocol is for the synthesis of N-phenylanthranilic acid and can be adapted for this compound by substituting aniline with 2,6-dichloroaniline.

Materials:

  • Aniline (155 g, 1.66 moles)

  • o-Chlorobenzoic acid (41 g, 0.26 mole)

  • Anhydrous potassium carbonate (41 g, 0.3 mole)

  • Copper oxide (1 g)

  • Decolorizing carbon

  • Concentrated hydrochloric acid

Procedure:

  • In a 1-liter round-bottomed flask equipped with an air-cooled condenser, combine aniline, o-chlorobenzoic acid, anhydrous potassium carbonate, and copper oxide.[4]

  • Reflux the mixture for two hours using an oil bath.[4]

  • After reflux, remove the excess aniline by steam distillation (approximately three hours).[4]

  • To the brown residual solution, add 20 g of decolorizing carbon.[4]

  • Boil the mixture for fifteen minutes and then filter by suction.[4]

  • With stirring, add the filtrate to a mixture of 30 cc of concentrated hydrochloric acid and 60 cc of water.[4]

  • Filter the precipitated acid with suction when it is cold.[4]

  • Dry the product to a constant weight in the air. The expected yield is 46–52 g (82–93% of the theoretical amount).[4]

Visualizations

SynthesisWorkflow cluster_reactants Starting Materials cluster_conditions Reaction Conditions cluster_purification Purification 2_Chlorobenzoic_Acid 2-Chlorobenzoic Acid Ullmann_Condensation Ullmann Condensation 2_Chlorobenzoic_Acid->Ullmann_Condensation 2_6_Dichloroaniline 2,6-Dichloroaniline 2_6_Dichloroaniline->Ullmann_Condensation Catalyst Copper Catalyst (e.g., CuI, CuO) Catalyst->Ullmann_Condensation Base Base (e.g., K2CO3) Base->Ullmann_Condensation Solvent Solvent (e.g., DMF) Solvent->Ullmann_Condensation Heat Heat (120-180 °C) Heat->Ullmann_Condensation Crude_Product Crude this compound Ullmann_Condensation->Crude_Product Workup Acidic Work-up Crude_Product->Workup Recrystallization Recrystallization Workup->Recrystallization Final_Product Pure this compound Recrystallization->Final_Product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting Low_Yield Low or No Yield Inactive_Catalyst Inactive Catalyst Low_Yield->Inactive_Catalyst Inappropriate_Ligand Inappropriate Ligand Low_Yield->Inappropriate_Ligand Suboptimal_Base Suboptimal Base Low_Yield->Suboptimal_Base Low_Temperature Low Temperature Low_Yield->Low_Temperature Protic_Impurities Protic Impurities Low_Yield->Protic_Impurities Side_Products Side Product Formation Homocoupling Homocoupling Side_Products->Homocoupling Hydrolysis Hydrolysis Side_Products->Hydrolysis Decarboxylation Decarboxylation Side_Products->Decarboxylation Discolored_Product Discolored Product Impure_Starting_Materials Impure Starting Materials Discolored_Product->Impure_Starting_Materials Inefficient_Purification Inefficient Purification Discolored_Product->Inefficient_Purification

Caption: Logical relationships for troubleshooting common synthesis issues.

References

Technical Support Center: N-(2,6-Dichlorophenyl)anthranilic Acid Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of N-(2,6-dichlorophenyl)anthranilic acid.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of this compound, particularly focusing on recrystallization techniques.

Problem Potential Cause Troubleshooting Steps & Solutions
Low Yield of Purified Product - Excessive solvent usage: Using too much solvent will result in a significant portion of the product remaining in the mother liquor upon cooling. - Premature crystallization: Crystals forming in the funnel during hot filtration can lead to loss of product. - Washing with a "good" solvent: Washing the collected crystals with a solvent in which the product is highly soluble will dissolve the purified crystals. - Incomplete precipitation: The solution may not have been cooled sufficiently to induce maximum crystallization.- Use minimum hot solvent: Dissolve the crude product in the minimum amount of boiling or near-boiling solvent to ensure the solution is saturated. - Preheat filtration apparatus: Use a preheated funnel and filter flask for hot filtration to prevent a sudden drop in temperature. - Use ice-cold solvent for washing: Wash the crystals with a small amount of ice-cold recrystallization solvent or a solvent in which the product is less soluble. - Utilize an ice bath: After slow cooling to room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[1]
Product "Oils Out" Instead of Crystallizing - Solution is supersaturated: The solubility of the compound in the chosen solvent is too high at the cooling temperature, or the cooling is too rapid. - Presence of impurities: Impurities can sometimes inhibit crystal nucleation and growth. - Melting point of the solid is below the boiling point of the solvent. - Scratch the inside of the flask: Use a glass rod to scratch the inner surface of the flask at the meniscus to provide a surface for nucleation. - Add a seed crystal: Introduce a small crystal of the pure compound to initiate crystallization. - Re-heat and add more "good" solvent: If oiling out occurs, reheat the solution until the oil dissolves, add a small amount of the primary solvent, and then allow it to cool slowly. - Change the solvent system: Consider using a mixed solvent system where the compound is less soluble.
Colored Impurities Persist in the Final Product (Yellow/Brown Tinge) - Highly colored impurities are present: Some impurities, even in trace amounts, can impart a noticeable color to the product. - Oxidation or self-condensation products: Anthranilic acid and its derivatives can sometimes form colored impurities at high temperatures.[2]- Use decolorizing charcoal (activated carbon): Add a small amount of charcoal to the hot solution before filtration to adsorb colored impurities.[2] Avoid using excess charcoal as it can also adsorb the desired product. - Perform a second recrystallization: A subsequent recrystallization can further remove residual impurities. - Consider a different solvent: The impurity may be less soluble in an alternative recrystallization solvent. Ethanol and ethanol/water mixtures are commonly used for anthranilic acid derivatives.[2]
Poor Crystal Formation (Fine Powder or Amorphous Solid) - Rapid cooling: Cooling the solution too quickly can lead to the formation of small, impure crystals or a powder. - Agitation during cooling: Disturbing the solution during the cooling phase can disrupt crystal growth.- Allow for slow cooling: Let the flask cool slowly to room temperature on a benchtop, insulated with a cloth or paper towels if necessary, before placing it in an ice bath. - Avoid disturbance: Do not move or agitate the flask while the crystals are forming.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in this compound synthesis?

A1: Common impurities can arise from the starting materials and side reactions. These may include unreacted 2,6-dichloroaniline and 2-chlorobenzoic acid, as well as positional isomers formed during the coupling reaction.

Q2: Which solvents are recommended for the recrystallization of this compound?

A2: Ethanol and mixed solvent systems of ethanol and water are frequently effective for the recrystallization of N-phenylanthranilic acid derivatives. The ideal solvent or solvent mixture should dissolve the compound when hot but have low solubility when cold. A screening of various solvents may be necessary to find the optimal system for your specific purity requirements.

Q3: How can I assess the purity of my this compound sample?

A3: High-Performance Liquid Chromatography (HPLC) is a highly effective method for determining the purity of this compound and quantifying impurities. A reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol is a common setup. Thin-Layer Chromatography (TLC) can also be used for a more rapid, qualitative assessment of purity.

Q4: What is the expected yield after recrystallization?

A4: The yield from recrystallization is highly dependent on the initial purity of the crude product and the chosen solvent system. A single recrystallization can result in yields ranging from 70% to over 90%, but this can be lower if the crude material is highly impure or if multiple recrystallizations are necessary to achieve the desired purity.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization

This protocol provides a general procedure for the purification of this compound using a single solvent.

  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of a suitable solvent (e.g., ethanol).

  • Heating: Gently heat the mixture on a hot plate with stirring until the solvent begins to boil. Continue to add small portions of the hot solvent until the solid completely dissolves.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of decolorizing charcoal and then reheat the solution to boiling for a few minutes.

  • Hot Filtration: If charcoal or other insoluble impurities are present, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature undisturbed. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor.

  • Drying: Dry the crystals in a desiccator or a vacuum oven at an appropriate temperature.

Protocol 2: Mixed-Solvent Recrystallization (e.g., Ethanol/Water)

This protocol is useful when a single solvent does not provide the ideal solubility characteristics.

  • Dissolution: Dissolve the crude product in the minimum amount of the "good" solvent (e.g., hot ethanol) in an Erlenmeyer flask.

  • Addition of "Bad" Solvent: While the solution is hot, add the "bad" solvent (e.g., hot water) dropwise until the solution becomes slightly turbid (cloudy). This indicates the saturation point.

  • Clarification: If the solution remains turbid, add a few drops of the hot "good" solvent until the solution becomes clear again.

  • Crystallization, Collection, Washing, and Drying: Follow steps 5 through 8 from the Single-Solvent Recrystallization protocol. For washing, use a cold mixture of the two solvents in the same ratio as the final crystallization mixture.

Data Presentation

The following table summarizes hypothetical data for the purification of crude this compound to illustrate the effectiveness of different recrystallization solvents.

Purification Method Initial Purity (by HPLC) Final Purity (by HPLC) Yield Appearance
Recrystallization from Ethanol92.5%98.9%85%Off-white crystalline solid
Recrystallization from Ethanol/Water (80:20)92.5%99.2%88%White crystalline solid
Recrystallization from Ethanol with Charcoal92.5%99.1%80%White crystalline solid
Recrystallization from Toluene92.5%97.8%75%Light yellow crystals

Visualizations

Purification_Workflow Crude Crude this compound Dissolution Dissolve in Minimum Hot Solvent Crude->Dissolution Hot_Filtration Hot Gravity Filtration (if needed) Dissolution->Hot_Filtration Cooling Slow Cooling to Room Temperature Hot_Filtration->Cooling Ice_Bath Cool in Ice Bath Cooling->Ice_Bath Vacuum_Filtration Collect Crystals via Vacuum Filtration Ice_Bath->Vacuum_Filtration Washing Wash with Ice-Cold Solvent Vacuum_Filtration->Washing Drying Dry Purified Product Washing->Drying Pure_Product Pure this compound Drying->Pure_Product

Caption: General workflow for the recrystallization of this compound.

Troubleshooting_Tree Start Purification Issue Encountered Low_Yield Low Yield? Start->Low_Yield Oiling_Out Product Oiling Out? Start->Oiling_Out Colored_Product Product is Colored? Start->Colored_Product Solvent_Check Check Solvent Volume Preheat Funnel Wash with Cold Solvent Low_Yield->Solvent_Check Yes Nucleation_Check Scratch Flask Add Seed Crystal Adjust Solvent Ratio Oiling_Out->Nucleation_Check Yes Charcoal_Treatment Use Decolorizing Charcoal Perform Second Recrystallization Colored_Product->Charcoal_Treatment Yes

Caption: A decision tree for troubleshooting common purification issues.

References

Troubleshooting N-(2,6-Dichlorophenyl)anthranilic acid solubility issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for solubility issues related to N-(2,6-Dichlorophenyl)anthranilic acid.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

A1: this compound, also known as Diclofenac Carboxylic Acid, is a non-steroidal anti-inflammatory drug (NSAID) and a derivative of anthranilic acid.[1] It functions as a cyclooxygenase (COX) inhibitor and is primarily used in research to study inflammation, pain pathways, and for the development of analgesic and anti-inflammatory therapeutics.[1]

Q2: What are the general solubility characteristics of this compound?

A2: this compound is a hydrophobic molecule with limited solubility in aqueous solutions. It is generally soluble in organic solvents such as dimethyl sulfoxide (DMSO), methanol, and ethyl acetate.[1] The presence of the dichlorophenyl group contributes to its hydrophobicity.

Q3: I'm observing precipitation when I dilute my DMSO stock solution into an aqueous buffer or cell culture medium. What is causing this?

A3: This phenomenon is commonly referred to as "solvent shock" or "precipitation upon dilution." It occurs when a compound dissolved in a high concentration in an organic solvent (like DMSO) is rapidly introduced into an aqueous environment where it has poor solubility. The drastic change in solvent polarity causes the compound to crash out of the solution.

Q4: How can I prevent precipitation when preparing my working solutions for in vitro experiments?

A4: To avoid precipitation, it is crucial to employ proper dilution techniques. Here are some recommended steps:

  • Stepwise Dilution: Instead of a single large dilution, perform a series of smaller, sequential dilutions.

  • Pre-warm the Medium: Warming your aqueous buffer or cell culture medium to 37°C can help increase the solubility of the compound.

  • Slow Addition and Agitation: Add the stock solution dropwise to the aqueous medium while gently vortexing or swirling to ensure rapid and even dispersion.

  • Lower Stock Concentration: If precipitation persists, consider preparing a lower concentration stock solution in your organic solvent.

Q5: What is the maximum recommended final concentration of DMSO in cell-based assays?

A5: The tolerance to DMSO varies between cell lines. However, a general guideline is to keep the final concentration of DMSO in the cell culture medium at or below 0.5% (v/v) to minimize solvent-induced cytotoxicity and other off-target effects. Some sensitive cell lines may require even lower concentrations, such as 0.1%.

Q6: How does pH affect the solubility of this compound?

A6: As an acidic compound, the solubility of this compound is pH-dependent. Its solubility in aqueous solutions is expected to increase at a higher pH (alkaline conditions) due to the deprotonation of the carboxylic acid group, forming a more soluble salt. A study on related anthranilic acid derivatives confirmed that pH significantly influences their aqueous solubility.

Solubility Data

The following table summarizes the available solubility data for this compound and its related sodium salt in various solvents. Please note that solubility can be affected by temperature, purity, and the crystalline form of the compound.

CompoundSolventSolubility
This compoundDimethyl Sulfoxide (DMSO)Soluble
Ethyl AcetateSoluble
MethanolSoluble
Diclofenac Sodium SaltDimethyl Sulfoxide (DMSO)~50 mg/mL[2]
Dimethylformamide (DMF)~50 mg/mL[2]
Ethanol~35 mg/mL[2]
Phosphate-Buffered Saline (PBS), pH 7.2~9 mg/mL[2]

Experimental Protocols

Protocol 1: Preparation of a Stock Solution

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of anhydrous, high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).

  • Dissolution: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Protocol 2: Kinetic Solubility Assay in Aqueous Media

This protocol helps determine the maximum soluble concentration of this compound in your specific experimental medium.

  • Prepare Stock Solution: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 50 mM).

  • Serial Dilutions: In a 96-well plate or microcentrifuge tubes, perform a series of two-fold dilutions of the stock solution in your pre-warmed (37°C) aqueous medium.

  • Incubation: Incubate the dilutions under your experimental conditions (e.g., 37°C, 5% CO₂) for a set period (e.g., 1, 4, and 24 hours).

  • Observation: Visually inspect each dilution for any signs of precipitation (cloudiness, crystals, or film) at each time point. A light microscope can be used for more sensitive detection.

  • Determination: The highest concentration that remains clear and free of precipitate is considered the kinetic solubility limit under your specific experimental conditions.

Visualizations

Troubleshooting Workflow for Solubility Issues

G start Precipitation Observed check_stock Is the stock solution clear? start->check_stock reprepare_stock Re-prepare stock solution. Ensure complete dissolution. check_stock->reprepare_stock No check_dilution How was the working solution prepared? check_stock->check_dilution Yes reprepare_stock->check_dilution direct_dilution Direct dilution of concentrated stock? check_dilution->direct_dilution stepwise_dilution Use stepwise dilution. Add stock to pre-warmed media while vortexing. direct_dilution->stepwise_dilution Yes check_concentration Is the final concentration too high? direct_dilution->check_concentration No stepwise_dilution->check_concentration solubility_assay Perform kinetic solubility assay to determine max soluble concentration. check_concentration->solubility_assay Yes check_incubation Precipitation occurs during incubation? check_concentration->check_incubation No solubility_assay->check_incubation incubation_factors Consider pH shift, temperature fluctuations, or media interactions. check_incubation->incubation_factors Yes solution_clear Solution is Clear check_incubation->solution_clear No incubation_factors->solution_clear

Troubleshooting workflow for solubility issues.

Cyclooxygenase (COX) Signaling Pathway and Inhibition by this compound

COX_Pathway cluster_membrane Cell Membrane Phospholipids Phospholipids Arachidonic Acid Arachidonic Acid Phospholipids->Arachidonic Acid PLA2 COX1 COX-1 (Constitutive) Arachidonic Acid->COX1 COX2 COX-2 (Inducible) Arachidonic Acid->COX2 PLA2 Phospholipase A2 PGH2 Prostaglandin H2 COX1->PGH2 COX2->PGH2 Prostaglandins_Thromboxanes Prostaglandins & Thromboxanes PGH2->Prostaglandins_Thromboxanes Inflammation_Pain Inflammation & Pain Prostaglandins_Thromboxanes->Inflammation_Pain NSAID This compound NSAID->COX1 NSAID->COX2

Inhibition of the COX pathway by this compound.

Experimental Workflow: In Vitro COX Inhibition Assay

assay_workflow prep_compound Prepare serial dilutions of This compound in assay buffer incubation Pre-incubate enzyme with compound or vehicle control prep_compound->incubation prep_enzyme Prepare COX-1 and COX-2 enzyme solutions prep_enzyme->incubation add_substrate Initiate reaction by adding Arachidonic Acid (substrate) incubation->add_substrate reaction Incubate for a defined time at a specific temperature add_substrate->reaction stop_reaction Stop the reaction reaction->stop_reaction detection Measure prostaglandin production (e.g., via ELISA or fluorescence) stop_reaction->detection analysis Calculate % inhibition and determine IC50 values detection->analysis

Workflow for determining COX inhibition in vitro.

References

Technical Support Center: Synthesis of N-(2,6-Dichlorophenyl)anthranilic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-(2,6-Dichlorophenyl)anthranilic acid. The primary focus is on preventing and troubleshooting side reactions commonly encountered during the Ullmann condensation reaction.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for synthesizing this compound?

A1: The most common and established method is the Ullmann condensation. This reaction involves the copper-catalyzed coupling of a 2-halobenzoic acid (typically 2-chlorobenzoic acid) with 2,6-dichloroaniline in the presence of a base.[1][2]

Q2: What are the most common side reactions I should be aware of?

A2: The primary side reactions of concern during the Ullmann synthesis of this compound include:

  • Hydrolysis of 2-chlorobenzoic acid: This leads to the formation of salicylic acid, particularly if water is present in the reaction mixture.[3]

  • Homocoupling of 2,6-dichloroaniline: This results in the formation of a dimeric impurity.

  • Decarboxylation of 2-chlorobenzoic acid: High reaction temperatures can lead to the loss of the carboxylic acid group.

  • Formation of colored impurities: The reaction mixture can often turn dark, indicating the presence of various colored byproducts, which can complicate purification.[2]

Q3: Why is my reaction yield consistently low?

A3: Low yields can be attributed to several factors. Incomplete reaction, suboptimal reaction temperature, inappropriate choice of base or catalyst, or the prevalence of the side reactions mentioned above can all contribute to a lower than expected yield. The presence of moisture can also significantly lower the yield by promoting the hydrolysis of the 2-chlorobenzoic acid.

Q4: How can I purify the final product to remove side products?

A4: Purification can be achieved through several methods. Recrystallization from a suitable solvent system (e.g., ethanol/water) is a common technique.[2] Treatment with activated carbon can help in removing colored impurities.[2] In some cases, converting the product to its salt, followed by recrystallization and then regeneration of the free acid, can be an effective purification strategy.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of this compound Incomplete reactionIncrease reaction time or temperature moderately. Ensure efficient stirring.
Suboptimal catalyst activityUse freshly activated copper powder or a more soluble copper(I) salt (e.g., CuI). Consider the use of a ligand such as picolinic acid to enhance catalyst activity.[4]
Presence of moisture leading to hydrolysis of 2-chlorobenzoic acidUse anhydrous solvents and reagents. Dry glassware thoroughly before use. Consider using a solvent like DMF or an ionic liquid to minimize water content.[3][5]
Incorrect baseEnsure the base is strong enough to deprotonate the aniline but not so strong as to promote other side reactions. Anhydrous potassium carbonate is a common choice.[2] A screening of bases like K3PO4 or Cs2CO3 might be beneficial.[6]
High levels of Salicylic Acid impurity detected Hydrolysis of 2-chlorobenzoic acidAs mentioned above, rigorously exclude water from the reaction. Using a non-aqueous solvent system is highly recommended.[3]
Presence of a high molecular weight impurity Homocoupling of 2,6-dichloroanilineOptimize the stoichiometry of the reactants. Avoid a large excess of the aniline. Ensure the catalyst is active and well-dispersed.
Product is dark and difficult to purify Formation of colored byproductsLower the reaction temperature if possible, although this may require longer reaction times. During work-up, treat the crude product solution with activated carbon.[2]
Reaction fails to initiate Inactive catalystActivate copper powder before use (e.g., by washing with a dilute acid to remove the oxide layer).
Low reaction temperatureThe Ullmann condensation typically requires elevated temperatures, often in the range of 130-180 °C.[1][2]

Quantitative Data Presentation

The following tables summarize the impact of various reaction parameters on the yield of N-aryl anthranilic acids, based on literature data for similar Ullmann condensations. These should be used as a guide for optimizing the synthesis of this compound.

Table 1: Effect of Solvent on Yield

SolventTemperature (°C)Yield (%)Reference
n-Butanol13075[6]
2-Ethoxyethanol13076-90[6]
Water130Poor[6]
Ethylene Glycol130Poor[6]
Diethylene Glycol13090[6]
Ionic Liquid ([TBP]Cl)17085-92[1]

Table 2: Effect of Base on Yield

BaseSolventYield (%)Reference
K2CO32-Ethoxyethanol76[6]
Na2CO3Diethylene Glycol5[6]
Cs2CO3Diethylene Glycol65[6]
K3PO4Diethylene Glycol90[6]
NaOAcDiethylene Glycol25[6]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of this compound via Ullmann Condensation

This protocol is a generalized procedure based on common practices for Ullmann condensations of this type.[2][6]

Materials:

  • 2-Chlorobenzoic acid

  • 2,6-Dichloroaniline

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Copper(I) Iodide (CuI) or Copper powder

  • 2-Ethoxyethanol (anhydrous)

  • Hydrochloric acid (HCl), concentrated

  • Ethanol

  • Activated Carbon

Procedure:

  • To a dry round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-chlorobenzoic acid (1 equivalent), 2,6-dichloroaniline (1.05 equivalents), anhydrous potassium carbonate (2 equivalents), and a catalytic amount of copper(I) iodide (e.g., 5-10 mol%).

  • Add anhydrous 2-ethoxyethanol as the solvent.

  • Heat the reaction mixture to reflux (approximately 130-135 °C) with vigorous stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into water and acidify with concentrated hydrochloric acid to a pH of approximately 2-3. This will precipitate the crude product.

  • Filter the crude product, wash with water, and dry.

  • For purification, dissolve the crude product in hot ethanol, add a small amount of activated carbon, and heat at reflux for 15-20 minutes.

  • Filter the hot solution to remove the activated carbon.

  • Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Filter the purified crystals, wash with a small amount of cold ethanol, and dry under vacuum.

Visualizations

Below are diagrams illustrating key pathways and workflows related to the synthesis of this compound.

Reaction_Pathway cluster_main Main Reaction Pathway cluster_side Side Reaction Pathways A 2-Chlorobenzoic Acid C This compound A->C + 2,6-Dichloroaniline Cu catalyst, Base, Heat D Salicylic Acid A->D Hydrolysis (H₂O) F Decarboxylated Product A->F Decarboxylation (High Temp) B 2,6-Dichloroaniline B->C E Dimer of 2,6-Dichloroaniline B->E Homocoupling

Caption: Main vs. Side Reaction Pathways.

Troubleshooting_Workflow start Low Yield or Impure Product q1 Is Salicylic Acid a major impurity? start->q1 a1_yes Ensure anhydrous conditions. Use dry solvents and reagents. q1->a1_yes Yes q2 Is the starting material consumed? q1->q2 No a1_yes->q2 a2_no Increase reaction time/temperature. Check catalyst activity. q2->a2_no No q3 Is the product highly colored? q2->q3 Yes end Optimized Synthesis a2_no->end a3_yes Use activated carbon during workup. Consider lower reaction temperature. q3->a3_yes Yes q3->end No a3_yes->end

Caption: Troubleshooting Workflow for Synthesis.

References

Technical Support Center: N-(2,6-Dichlorophenyl)anthranilic Acid Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the recrystallization of N-(2,6-dichlorophenyl)anthranilic acid.

Troubleshooting Guide

This guide addresses specific issues that may arise during the recrystallization process in a question-and-answer format.

Question: My compound is not dissolving in the chosen solvent, even at elevated temperatures. What should I do?

Answer: This issue typically arises from using an inappropriate solvent or an insufficient volume of solvent.

  • Solution 1: Increase Solvent Volume. Gradually add more of the hot solvent to your mixture until the compound fully dissolves. Be mindful that using a large excess of solvent may significantly reduce your final yield.

  • Solution 2: Select a More Suitable Solvent. If a large volume of solvent is required, it is advisable to choose a different solvent in which the compound exhibits higher solubility at elevated temperatures and lower solubility at room temperature. For compounds with acidic and basic functionalities like this compound, consider solvents that can interact with these groups.[1] Ethanol or a mixture of ethanol and water can be effective.[2][3]

Question: Crystals are not forming even after the solution has cooled to room temperature. What is the problem?

Answer: The absence of crystal formation upon cooling is often due to either supersaturation of the solution or the use of an excessive amount of solvent.

  • Solution 1: Induce Crystallization.

    • Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Seeding: Introduce a tiny crystal of the pure compound (a "seed crystal") into the solution. This will act as a template for further crystallization.

  • Solution 2: Reduce Solvent Volume. If crystallization still does not occur, it is likely that too much solvent was used. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.

Question: The compound precipitates out of the solution as an oil instead of crystals. How can I fix this?

Answer: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point or when the concentration of the solute is too high.

  • Solution 1: Re-dissolve and Cool Slowly. Add a small amount of additional hot solvent to dissolve the oil. Then, allow the solution to cool at a much slower rate. You can insulate the flask to promote gradual cooling.

  • Solution 2: Use a Different Solvent System. Consider using a solvent with a lower boiling point or a mixed solvent system. For instance, dissolving the compound in a good solvent and then slowly adding a poor solvent in which the compound is less soluble can sometimes promote crystallization over oiling out.

Question: The recrystallized product is still colored or appears impure. What can be done to improve purity?

Answer: The presence of colored impurities may require an additional purification step.

  • Solution 1: Use Decolorizing Carbon. Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb many colored impurities. Be aware that using too much charcoal can also adsorb some of your desired product, reducing the yield.

  • Solution 2: Perform a Second Recrystallization. A second recrystallization is often effective at removing residual impurities and improving the purity of the final product.

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for recrystallizing this compound?

A1: The ideal solvent is one in which this compound is highly soluble at high temperatures and poorly soluble at low temperatures. While specific data for this exact compound is limited, related compounds like diclofenac and other anthranilic acid derivatives show good recrystallization behavior in solvents such as ethanol, or mixed solvent systems like aqueous ethanol and benzene.[2][4][5][6] For anthranilic acid itself, ethanol is a recommended solvent, whereas water alone may be less effective for certain impurities.[3]

Q2: How can I determine the correct amount of solvent to use?

A2: The goal is to use the minimum amount of hot solvent necessary to completely dissolve the solid. This creates a saturated solution upon cooling, maximizing the yield of recrystallized product. A good practice is to start with a small amount of solvent and gradually add more hot solvent until the solid just dissolves.

Q3: Should I cool the solution quickly in an ice bath or let it cool slowly?

A3: Slow cooling is generally preferred as it allows for the formation of larger, purer crystals. Rapid cooling can trap impurities within the crystal lattice. Once the solution has reached room temperature and crystal formation has ceased, an ice bath can be used to maximize the yield by further decreasing the solubility of the compound.

Q4: How does the purity of the initial material affect recrystallization?

A4: The success of recrystallization is highly dependent on the purity of the starting material. If the compound is significantly impure, it may be difficult to induce crystallization, or the compound may "oil out." In such cases, other purification techniques like column chromatography may be necessary before attempting recrystallization.

Data Presentation

The following table summarizes the solubility of the closely related compound, diclofenac, and its sodium salt in various solvents. This data can serve as a useful guide for solvent selection in the recrystallization of this compound.

CompoundSolventSolubilityTemperature
DiclofenacPEG 400~40 wt%32°C
DiclofenacPropylene Glycol~40 wt%32°C
Diclofenac2-Propanol~1 wt%32°C
Diclofenac SodiumMethanolFreely SolubleNot Specified
Diclofenac SodiumEthanol (95%)SolubleNot Specified
Diclofenac SodiumWaterSparingly SolubleNot Specified
Diclofenac SodiumGlacial Acetic AcidSparingly SolubleNot Specified
Diclofenac SodiumEtherPractically InsolubleNot Specified
Diclofenac SodiumChloroformPractically InsolubleNot Specified
Diclofenac SodiumToluenePractically InsolubleNot Specified
Diclofenac SodiumEthanolSoluble (for recrystallization)Not Specified
Diclofenac Sodium SaltDMSO~40 mg/mLNot Specified
Diclofenac Sodium SaltDimethylformamide~50 mg/mLNot Specified
Diclofenac Sodium SaltPBS (pH 7.2)~9 mg/mLNot Specified

Note: The data for diclofenac and its sodium salt is provided as a reference due to the structural similarity with this compound.[5][7][8]

Experimental Protocols

General Recrystallization Protocol for this compound

This protocol provides a general methodology for the recrystallization of this compound and should be optimized based on the specific impurities present and the scale of the experiment.

  • Solvent Selection: Based on preliminary solubility tests or the data provided for related compounds, select a suitable solvent or solvent system (e.g., ethanol, aqueous ethanol).

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a small amount of the chosen solvent and heat the mixture to the solvent's boiling point while stirring.

    • Continue to add small portions of the hot solvent until the solid is completely dissolved. Avoid adding a large excess of solvent.

  • Decolorization (if necessary):

    • If the solution is colored, remove it from the heat and allow it to cool slightly.

    • Add a small amount of activated charcoal (e.g., 1-2% by weight of the solute).

    • Reheat the solution to boiling for a few minutes.

  • Hot Filtration:

    • Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities and activated charcoal. This step should be performed rapidly to prevent premature crystallization in the funnel.

  • Crystallization:

    • Cover the flask containing the hot filtrate and allow it to cool slowly to room temperature.

    • Observe the formation of crystals. If no crystals form, refer to the troubleshooting guide.

  • Cooling:

    • Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize the precipitation of the product.

  • Isolation of Crystals:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.

  • Drying:

    • Dry the purified crystals in a desiccator or a vacuum oven at a suitable temperature to remove any residual solvent.

Mandatory Visualization

Recrystallization_Troubleshooting start Start Recrystallization dissolve Dissolve Compound in Hot Solvent start->dissolve cool Cool Solution dissolve->cool crystals_form Crystals Form? cool->crystals_form oiling_out Compound Oils Out cool->oiling_out collect_crystals Collect and Dry Crystals crystals_form->collect_crystals Yes no_crystals No Crystals Form crystals_form->no_crystals No impure_product Product is Impure collect_crystals->impure_product troubleshoot_no_crystals Induce Crystallization: - Scratch Flask - Add Seed Crystal no_crystals->troubleshoot_no_crystals troubleshoot_oiling Re-dissolve in More Hot Solvent and Cool Slowly oiling_out->troubleshoot_oiling troubleshoot_purity Perform Second Recrystallization or Use Decolorizing Carbon impure_product->troubleshoot_purity evaporate_solvent Too Much Solvent? Evaporate Some Solvent and Re-cool troubleshoot_no_crystals->evaporate_solvent Still No Crystals

Caption: Troubleshooting workflow for common recrystallization issues.

References

Technical Support Center: N-(2,6-Dichlorophenyl)anthranilic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive technical support for researchers, scientists, and drug development professionals working with N-(2,6-Dichlorophenyl)anthranilic acid (CAS: 13625-57-5). It includes frequently asked questions and troubleshooting guides for common experimental issues.

Chemical and Physical Properties

The following table summarizes the key quantitative data for this compound and its parent compound, anthranilic acid, for reference.

PropertyThis compoundAnthranilic acid (Reference)
CAS Number 13625-57-5[1][2][3]118-92-3[4][5]
Molecular Formula C₁₃H₉Cl₂NO₂[1][6]C₇H₇NO₂[5][7]
Molecular Weight 282.12 g/mol [6]137.14 g/mol [5][7]
Appearance White to Off-White Solid[1][2]White to yellow crystalline powder[4][5]
Melting Point Not specified144 - 148 °C / 291.2 - 298.4 °F[5][7][8]
Decomposition Temp. Not specified200 °C[7][8]
Flash Point Not specified150 °C / 302 °F[7][9]
Autoignition Temp. Not specified>530 °C / >986 °F[7][9]
Density Not specified1.412 g/cm³[4][5]
Solubility Information not availableSoluble in water[7]

Frequently Asked Questions (FAQs)

A collection of answers to common questions regarding the handling, storage, and properties of this compound.

Q1: What is this compound?

A1: this compound, also known as 2-[(2,6-dichlorophenyl)amino]benzoic acid, is an organic compound with the molecular formula C₁₃H₉Cl₂NO₂.[1][6] It is characterized by an anthranilic acid structure linked to a dichlorophenyl group.[6] This compound is of interest in pharmaceutical research for its potential anti-inflammatory and analgesic properties, similar to non-steroidal anti-inflammatory drugs (NSAIDs).[6] It is also identified as a metabolite of Diclofenac.[1][3]

Q2: What are the recommended storage conditions for this compound?

A2: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[9][10] It is stable under normal, standard ambient conditions (room temperature).[7] Avoid excess heat and the formation of dust.[7]

Q3: What personal protective equipment (PPE) should I use when handling this compound?

A3: When handling this compound, standard laboratory PPE is required. This includes:

  • Eye/Face Protection : Wear appropriate protective eyeglasses or chemical safety goggles.[9][10]

  • Skin Protection : Wear suitable protective gloves and clothing to prevent skin exposure.[10] Gloves should be inspected before use, and a proper removal technique should be employed.

  • Respiratory Protection : If there is a risk of dust generation, use a NIOSH/MSHA-approved respirator.[9]

  • General Hygiene : Wash hands thoroughly after handling.[9] Work in a well-ventilated area or under a fume hood.[9][10]

Q4: What materials are incompatible with this compound?

A4: Avoid contact with strong oxidizing agents and strong bases.[7]

Q5: How should I handle an accidental spill?

A5: For a dry spill, clean it up immediately.[9] Sweep up the material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[2][9] Ensure the area is well-ventilated.[9] After the material has been collected, clean the affected area thoroughly. Do not let the product enter drains.[2]

Q6: What are the potential hazardous decomposition products?

A6: Upon thermal decomposition, this compound may produce hazardous products including carbon monoxide (CO), carbon dioxide (CO₂), and nitrogen oxides (NOx).[7][9]

Troubleshooting Guide

This section addresses specific issues that may be encountered during experiments involving this compound.

Q: The solid compound I received appears off-white or yellowish. Is it degraded?

A: Commercial samples of related anthranilic acids can appear yellow, which is not necessarily an indication of degradation.[5] However, if you suspect degradation or contamination, it is best to verify the compound's purity through analytical methods like melting point analysis, HPLC, or NMR before proceeding with sensitive experiments.

Q: I am having difficulty dissolving the compound. What solvents are recommended?

Q: My reaction yield is lower than expected. What could be the cause?

A: Several factors could lead to low reaction yields:

  • Compound Stability : The compound is generally stable but can be sensitive to excess heat.[7] Ensure your reaction temperature does not exceed the decomposition threshold.

  • Incompatible Reagents : As it is incompatible with strong bases and strong oxidizing agents, ensure your reaction conditions do not involve these unless they are part of the intended reaction mechanism under controlled conditions.[7]

  • Purity of Starting Material : Impurities in your this compound could interfere with the reaction. Consider purifying the material if its quality is uncertain.[11]

Q: I am observing unexpected side products in my synthesis. Why might this be happening?

A: The this compound molecule has multiple reactive sites, including the carboxylic acid and the secondary amine.[6] Depending on your reaction conditions, side reactions at these functional groups could occur. For instance, the amine can react with acyl chlorides, and the carboxylic acid can form esters with alcohols.[6] Careful control of pH, temperature, and the choice of protecting groups may be necessary to achieve the desired product selectively.

Experimental Protocols

Below are generalized methodologies for experiments involving this compound.

Protocol 1: General Synthesis via Ullmann Condensation

This protocol describes a common method for synthesizing N-aryl anthranilic acids.

  • Reagents : Combine o-chlorobenzoic acid (1 equivalent), 2,6-dichloroaniline (1.5-2 equivalents), and anhydrous potassium carbonate (1.2 equivalents) in a round-bottomed flask.[11]

  • Catalyst : Add a catalytic amount of copper oxide or a similar copper catalyst (approx. 0.05 equivalents).[11]

  • Reaction : Heat the mixture, typically in an oil bath, to reflux for 2-4 hours.[11]

  • Work-up : After cooling, remove the excess aniline, often by steam distillation.[11]

  • Purification : Acidify the aqueous residue with a strong acid like HCl to precipitate the crude this compound.[11]

  • Isolation : Collect the solid product by filtration, wash it with cold water, and dry it.

  • Recrystallization (Optional) : For higher purity, recrystallize the product from a suitable solvent system, such as ethanol/water or acetic acid.[11]

Protocol 2: In Vitro Cyclooxygenase (COX) Inhibition Assay (Conceptual)

This protocol outlines a conceptual workflow to test the compound's inhibitory effect on COX enzymes, a known target for this class of molecules.[6]

  • Compound Preparation : Prepare a stock solution of this compound (e.g., 10 mM) in DMSO. Create a series of dilutions in the assay buffer to achieve the desired final concentrations for testing.

  • Enzyme Reaction : In a microplate, combine the assay buffer, a heme cofactor, and the COX-1 or COX-2 enzyme.

  • Incubation : Add the diluted compound or vehicle control (DMSO) to the appropriate wells. Incubate for a short period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction : Add the substrate, arachidonic acid, to all wells to start the enzymatic reaction.

  • Detection : After a set incubation time (e.g., 10 minutes), measure the amount of prostaglandin produced using a suitable detection method, such as an ELISA-based kit that quantifies PGE₂.

  • Data Analysis : Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizations

The following diagrams illustrate key workflows and conceptual pathways related to the use of this compound.

G start_node start_node process_node process_node decision_node decision_node io_node io_node end_node end_node A Receive & Log Compound B Store in Cool, Dry, Well-Ventilated Area A->B Proper Storage C Purity Check? B->C D Analytical QC (e.g., HPLC, NMR) C->D Yes E Weigh Compound in Ventilated Hood C->E No D->E F Prepare Stock Solution (e.g., in DMSO) E->F Solubilization G Perform Experiment (e.g., Inhibition Assay) F->G Use in Assay H Collect & Analyze Data G->H I Dispose of Waste (Follow Local Regulations) H->I

Caption: General experimental workflow for handling this compound.

G substrate substrate enzyme enzyme product product inhibitor inhibitor inhibition_point COX Cyclooxygenase (COX) Enzyme inhibition_point->COX effect effect AA Arachidonic Acid (Substrate) AA->COX PGs Prostaglandins (Mediators of Inflammation) COX->PGs Inflammation Reduced Inflammation & Pain PGs->Inflammation Leads to NSAID This compound NSAID->inhibition_point

Caption: Conceptual pathway of COX inhibition by this compound.

References

Technical Support Center: Synthesis of N-(2,6-Dichlorophenyl)anthranilic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-(2,6-Dichlorophenyl)anthranilic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and well-established method is the Ullmann condensation. This reaction involves the copper-catalyzed coupling of 2,6-dichloroaniline with a 2-halobenzoic acid, typically 2-chlorobenzoic acid, in the presence of a base.

Q2: What are the typical starting materials and reagents for this synthesis?

A2: The key reactants are 2,6-dichloroaniline and 2-chlorobenzoic acid. A copper catalyst, such as copper(I) oxide or copper(I) iodide, is essential. A base, commonly potassium carbonate, is used to facilitate the reaction. High-boiling point polar solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are often employed.

Q3: What are the major impurities I should expect in my crude product?

A3: The most common impurities are unreacted starting materials, namely 2,6-dichloroaniline and 2-chlorobenzoic acid. Other potential byproducts can arise from side reactions, such as the homocoupling of 2-chlorobenzoic acid to form diphenic acid, or dehalogenation of the starting materials.

Q4: How can I monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction. A suitable mobile phase, for example, a mixture of benzene and methanol (4.9:0.1), can be used to separate the product from the starting materials.[1] The disappearance of the limiting starting material indicates the reaction is nearing completion.

Q5: What is a general purification strategy for the crude product?

A5: Purification is typically achieved through recrystallization. The crude product can be dissolved in a suitable solvent, such as ethanol or a mixture of ethanol and water, and then allowed to crystallize upon cooling. Washing the isolated crystals with a non-polar solvent can help remove less polar impurities.

Troubleshooting Guide

Problem Potential Cause(s) Troubleshooting Steps & Solutions
Low or No Product Formation 1. Inactive catalyst. 2. Reaction temperature is too low. 3. Insufficient base. 4. Poor quality of starting materials or solvent.1. Use freshly purchased, high-purity copper catalyst. Consider activating the copper catalyst if using copper powder. 2. Ensure the reaction temperature is maintained within the optimal range for Ullmann condensations (often above 150 °C). 3. Use an adequate amount of a strong, non-nucleophilic base like anhydrous potassium carbonate. 4. Use pure, dry starting materials and solvents. Moisture can deactivate the catalyst and hinder the reaction.
Presence of Unreacted Starting Materials 1. Incomplete reaction. 2. Suboptimal stoichiometry.1. Increase the reaction time and continue to monitor by TLC. 2. Consider using a slight excess of one of the reactants (typically the less expensive one) to drive the reaction to completion.
Formation of a Significant Amount of Diphenic Acid Homocoupling of 2-chlorobenzoic acid.This is a known side reaction in Ullmann condensations. Using a more selective ligand for the copper catalyst can sometimes suppress this side reaction. Ensure the reaction temperature is not excessively high.
Product is Highly Colored Presence of copper catalyst residues or colored byproducts.1. After the reaction, wash the crude product thoroughly to remove copper salts. 2. During workup, an acidic wash can help remove residual copper. 3. Recrystallization with the use of activated charcoal can help decolorize the product.[2]
Difficulty in Isolating the Product Product is soluble in the workup solvent.After acidification to precipitate the product, ensure the pH is sufficiently low to minimize the solubility of the carboxylic acid. If the product remains in solution, extraction with a suitable organic solvent may be necessary.

Quantitative Data Summary

The following table summarizes potential impurity levels that may be observed in a typical crude reaction mixture of this compound synthesis. These values are illustrative and can vary significantly based on reaction conditions and purification efficiency.

Compound Typical Purity in Crude Product (%) Potential Impurity Level Range (%)
This compound70-85-
2,6-Dichloroaniline (unreacted)-5-15
2-Chlorobenzoic acid (unreacted)-5-15
Diphenic acid (from homocoupling)-1-5

Experimental Protocol: Synthesis of this compound via Ullmann Condensation

This protocol is a representative example and may require optimization.

Materials:

  • 2,6-Dichloroaniline

  • 2-Chlorobenzoic acid

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Copper(I) Oxide (Cu₂O)

  • N,N-Dimethylformamide (DMF)

  • Hydrochloric Acid (HCl)

  • Ethanol

  • Activated Charcoal

  • Deionized Water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2,6-dichloroaniline (1.0 eq), 2-chlorobenzoic acid (1.1 eq), anhydrous potassium carbonate (2.0 eq), and a catalytic amount of copper(I) oxide (e.g., 0.1 eq).

  • Add anhydrous N,N-dimethylformamide (DMF) to the flask to create a stirrable slurry.

  • Heat the reaction mixture to reflux (typically around 150-160 °C) with vigorous stirring under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 6-12 hours.

  • After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing an excess of water.

  • Acidify the aqueous mixture with concentrated hydrochloric acid (HCl) to a pH of approximately 2-3 to precipitate the crude product.

  • Stir the mixture for 30 minutes to ensure complete precipitation.

  • Collect the crude product by vacuum filtration and wash it thoroughly with deionized water to remove inorganic salts.

  • For purification, dissolve the crude product in hot ethanol.

  • Add a small amount of activated charcoal to the hot solution and heat at reflux for 15-20 minutes to decolorize.

  • Hot-filter the solution to remove the activated charcoal.

  • Allow the filtrate to cool slowly to room temperature and then in an ice bath to induce crystallization.

  • Collect the purified crystals of this compound by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven.

Visualizations

Impurity_Troubleshooting_Workflow start Crude Product Analysis check_purity Is Purity > 95%? start->check_purity unreacted_sm Unreacted Starting Materials Detected? check_purity->unreacted_sm No end_product Pure Product check_purity->end_product Yes colored_product Product is Highly Colored? unreacted_sm->colored_product No optimize_reaction Optimize Reaction: - Increase reaction time - Adjust stoichiometry unreacted_sm->optimize_reaction Yes other_impurities Other Impurities Detected? colored_product->other_impurities No recrystallize_charcoal Recrystallize with Activated Charcoal colored_product->recrystallize_charcoal Yes other_impurities->end_product No further_purification Further Purification: - Column Chromatography - Second Recrystallization other_impurities->further_purification Yes optimize_reaction->start recrystallize_charcoal->start further_purification->start

References

Technical Support Center: N-(2,6-Dichlorophenyl)anthranilic Acid Scale-Up Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of N-(2,6-dichlorophenyl)anthranilic acid.

Troubleshooting Guides

The successful scale-up of this compound synthesis, a key precursor for drugs like diclofenac, often relies on the copper-catalyzed Ullmann condensation. This section addresses common issues encountered during this process.

Low or No Product Yield

A primary challenge in the Ullmann condensation is achieving a high yield of the desired N-arylated product. Several factors can contribute to low or no conversion of starting materials.

Potential Cause Troubleshooting/Optimization Strategy Typical Parameters
Inactive Catalyst Use high-purity, finely divided copper powder or a Cu(I) salt (e.g., CuI, Cu₂O). Consider in-situ activation of copper with iodine or zinc. For modern protocols, screen various copper sources and ligands (e.g., 1,10-phenanthroline, L-proline).Catalyst Loading: 1-10 mol%
Suboptimal Reaction Temperature Traditional Ullmann reactions require high temperatures (150-220 °C). If using a ligand-based system, the optimal temperature may be lower (90-140 °C). Incrementally increase temperature if no reaction is observed, or decrease if degradation occurs.Temperature Range: 120-180 °C
Incorrect Base or Insufficient Amount The base is crucial for deprotonating the anthranilic acid. Anhydrous potassium carbonate (K₂CO₃) is commonly used. Ensure the base is finely powdered and anhydrous. Screen other bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄).Base: 1.5-2.5 equivalents
Inappropriate Solvent High-boiling polar aprotic solvents are typically required. Examples include N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or 2-ethoxyethanol. Ensure the solvent is anhydrous.Solvent: DMF, DMSO, 2-ethoxyethanol
Incomplete Reaction Monitor reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Extend reaction time if starting materials are still present.Reaction Time: 8-24 hours
Formation of Impurities and Side Products

The high temperatures of the Ullmann condensation can lead to the formation of various impurities. Controlling these is critical for the quality of the final product.

Impurity/Side Product Potential Cause Mitigation Strategy Analytical Detection Method
Unreacted Starting Materials Incomplete reaction (see above).Optimize reaction conditions (temperature, time, stoichiometry).HPLC, GC
Dehalogenation of 2,6-dichloroaniline High reaction temperatures; presence of protic impurities.Lower the reaction temperature and extend the reaction time. Ensure all reagents and solvents are anhydrous.GC-MS
Homocoupling of Anthranilic Acid High catalyst loading or temperature.Reduce catalyst loading. Optimize reaction temperature.HPLC, LC-MS
1-(2,6-dichlorophenyl)-2-indolone Intramolecular cyclization of the product under harsh conditions.Avoid excessively high temperatures and prolonged reaction times.HPLC
Colored Impurities Oxidation of aniline derivatives or side reactions at high temperatures.Conduct the reaction under an inert atmosphere (Nitrogen or Argon). Use decolorizing agents like activated carbon during workup.Visual, UV-Vis Spectroscopy

Experimental Protocols

General Procedure for Ullmann Condensation

This protocol outlines a typical lab-scale synthesis which can be adapted for scale-up.

  • Reagent Preparation : To a dried reaction vessel under an inert atmosphere (e.g., Nitrogen), add anthranilic acid, 2,6-dichloroaniline, anhydrous potassium carbonate, and the copper catalyst (e.g., CuI) and a ligand (e.g., L-proline).

  • Solvent Addition : Add a high-boiling anhydrous polar aprotic solvent (e.g., DMF).

  • Reaction : Heat the mixture to the desired temperature (e.g., 130-150 °C) with vigorous stirring.

  • Monitoring : Monitor the reaction progress by TLC or HPLC until the starting materials are consumed.

  • Work-up : Cool the reaction mixture and pour it into a mixture of ice and concentrated hydrochloric acid to precipitate the product.

  • Isolation : Filter the crude product and wash with water.

  • Purification : Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or acetic acid/water). Activated carbon can be used to remove colored impurities.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor for a successful scale-up of the Ullmann condensation for this compound synthesis?

A1: Temperature control is paramount. The reaction requires high temperatures to proceed at a reasonable rate, but excessive heat can lead to the formation of impurities and degradation of the product. Implementing a robust heating and cooling system is crucial for maintaining a consistent temperature profile throughout the reactor on a larger scale.

Q2: How can I minimize the formation of colored impurities in my final product?

A2: The formation of colored byproducts is a common issue. To mitigate this, ensure the reaction is carried out under a strict inert atmosphere (nitrogen or argon) to prevent oxidation. Additionally, during the work-up and purification stages, the use of activated carbon can be very effective in adsorbing these colored impurities.

Q3: What are the advantages of using a ligand in the Ullmann condensation?

A3: While traditional Ullmann reactions often require harsh conditions, the use of ligands such as amino acids (e.g., L-proline) or diamines can significantly improve the reaction efficiency. Ligands can chelate to the copper catalyst, increasing its solubility and catalytic activity, which often allows for lower reaction temperatures, shorter reaction times, and improved yields.

Q4: My product is difficult to purify by recrystallization. What are some alternative methods?

A4: If standard recrystallization is not effective, consider a pH-based purification. Dissolve the crude product in a basic aqueous solution (e.g., sodium hydroxide solution) and treat with activated carbon. Filter the solution to remove the carbon and any insoluble impurities. Then, slowly acidify the filtrate with an acid (e.g., hydrochloric acid) to precipitate the purified this compound.

Q5: What are the key safety precautions to consider during the scale-up of this synthesis?

A5: The use of high temperatures and potentially flammable solvents requires careful engineering controls, including pressure-rated reactors and adequate ventilation. 2,6-dichloroaniline is toxic and should be handled with appropriate personal protective equipment (PPE). The reaction can also generate pressure, so a pressure relief system is essential for safe operation at scale.

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis reagent_prep Reagent Preparation (Anthranilic Acid, 2,6-Dichloroaniline, K₂CO₃, CuI, Ligand) solvent_add Solvent Addition (Anhydrous DMF) reagent_prep->solvent_add reaction Ullmann Condensation (Heating and Stirring) solvent_add->reaction monitoring Reaction Monitoring (TLC/HPLC) reaction->monitoring monitoring->reaction Incomplete workup Work-up (Acidic Quench) monitoring->workup Complete isolation Isolation (Filtration) workup->isolation purification Purification (Recrystallization) isolation->purification final_product Final Product purification->final_product

Caption: A typical experimental workflow for the synthesis of this compound.

troubleshooting_logic Troubleshooting Logic for Low Yield start Low Yield Observed check_temp Is Reaction Temperature Optimal? start->check_temp check_catalyst Is Catalyst Active? check_temp->check_catalyst Yes adjust_temp Adjust Temperature check_temp->adjust_temp No check_base Is Base Anhydrous and Sufficient? check_catalyst->check_base Yes replace_catalyst Replace/Activate Catalyst check_catalyst->replace_catalyst No check_solvent Is Solvent Anhydrous and Appropriate? check_base->check_solvent Yes replace_base Use Fresh Anhydrous Base check_base->replace_base No dry_solvent Use Anhydrous Solvent check_solvent->dry_solvent No success Yield Improved check_solvent->success Yes adjust_temp->success replace_catalyst->success replace_base->success dry_solvent->success

Caption: A logical diagram for troubleshooting low product yield in the Ullmann condensation.

Validation & Comparative

A Comparative Guide to N-(2,6-Dichlorophenyl)anthranilic acid and Mefenamic Acid: A Structural and Functional Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the structural and functional differences between two key anthranilic acid derivatives: N-(2,6-Dichlorophenyl)anthranilic acid and mefenamic acid. Both compounds share a common anthranilic acid core, a scaffold known for its anti-inflammatory and analgesic properties. However, the distinct substitutions on the secondary amine dictate their specific physicochemical characteristics, pharmacological activities, and toxicological profiles.

Structural Differences

At the heart of their functional divergence lies a key structural dissimilarity. Both molecules are derivatives of anthranilic acid, which consists of a benzene ring substituted with a carboxylic acid and an amino group. The crucial difference is the nature of the aromatic ring attached to the nitrogen atom of the anthranilic acid core.

  • This compound features a 2,6-dichlorophenyl group attached to the nitrogen atom. The presence of two chlorine atoms in the ortho positions of the phenyl ring significantly influences its electronic and steric properties.

  • Mefenamic acid , in contrast, has a 2,3-dimethylphenyl group bonded to the nitrogen. The two methyl groups at the ortho and meta positions of the phenyl ring also impart distinct steric and electronic characteristics.

These seemingly minor structural variations lead to significant differences in their three-dimensional shape, lipophilicity, and ability to interact with biological targets.

Caption: Structural divergence of this compound and mefenamic acid from a common anthranilic acid core.

Physicochemical and Pharmacological Comparison

The structural variations directly translate to differences in key physicochemical and pharmacological parameters. While comprehensive head-to-head experimental data for this compound is limited in publicly available literature, we can infer and compare based on existing data for mefenamic acid and related compounds.

PropertyThis compoundMefenamic Acid
Molecular Formula C₁₃H₉Cl₂NO₂C₁₅H₁₅NO₂
Molecular Weight 282.12 g/mol 241.29 g/mol
IUPAC Name 2-(2,6-dichloroanilino)benzoic acid2-[(2,3-dimethylphenyl)amino]benzoic acid
COX-1 Inhibition (IC₅₀) Data not available40 nM
COX-2 Inhibition (IC₅₀) Data not available3 µM
Aqueous Solubility Very lowLow (~0.004 mg/mL at 37°C)
Permeability Predicted to be high (lipophilic)High

Detailed Experimental Protocols

To facilitate further research and direct comparison, the following are detailed protocols for key experiments cited in the evaluation of these compounds.

Cyclooxygenase (COX) Enzyme Inhibition Assay (Whole Blood Assay)

This assay measures the ability of a compound to inhibit the COX-1 and COX-2 enzymes, which are key to the inflammatory pathway.

Objective: To determine the IC₅₀ values of the test compounds for COX-1 and COX-2.

Materials:

  • Fresh human whole blood

  • Test compounds (dissolved in a suitable solvent like DMSO)

  • Lipopolysaccharide (LPS) for COX-2 induction

  • Arachidonic acid (substrate)

  • Enzyme immunoassay (EIA) kits for Prostaglandin E₂ (PGE₂) and Thromboxane B₂ (TXB₂)

  • Incubator, centrifuge, and microplate reader

Procedure:

  • COX-2 Induction: Aliquots of whole blood are incubated with LPS for 24 hours at 37°C to induce the expression of the COX-2 enzyme.

  • Inhibitor Incubation: The LPS-treated (for COX-2) and untreated (for COX-1) blood samples are pre-incubated with various concentrations of the test compounds for a specified time (e.g., 30 minutes) at 37°C.

  • Enzyme Reaction: Arachidonic acid is added to initiate the enzymatic reaction, and the samples are incubated for a further 30 minutes at 37°C.

  • Reaction Termination and Sample Preparation: The reaction is stopped by placing the samples on ice and centrifuging to separate the plasma.

  • Quantification: The concentrations of PGE₂ (as a measure of COX-2 activity) and TXB₂ (as a measure of COX-1 activity) in the plasma are determined using specific EIA kits according to the manufacturer's instructions.

  • Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to the vehicle control. The IC₅₀ value (the concentration of the compound that causes 50% inhibition) is then determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

COX_Inhibition_Workflow COX Inhibition Assay Workflow cluster_prep Sample Preparation cluster_inhibition Inhibition Step cluster_reaction Enzymatic Reaction cluster_analysis Analysis Blood_Sample Fresh Human Whole Blood LPS_Incubation Incubate with LPS (24h, 37°C) Blood_Sample->LPS_Incubation For COX-2 No_LPS No LPS Treatment Blood_Sample->No_LPS For COX-1 Inhibitor_Incubation Pre-incubate with Test Compound LPS_Incubation->Inhibitor_Incubation No_LPS->Inhibitor_Incubation Add_Arachidonic_Acid Add Arachidonic Acid (30 min, 37°C) Inhibitor_Incubation->Add_Arachidonic_Acid Stop_Reaction Stop Reaction (on ice) Add_Arachidonic_Acid->Stop_Reaction Centrifuge Centrifuge to Separate Plasma Stop_Reaction->Centrifuge EIA_Assay Quantify PGE₂ (COX-2) and TXB₂ (COX-1) by EIA Centrifuge->EIA_Assay Calculate_IC50 Calculate IC₅₀ Values EIA_Assay->Calculate_IC50

Caption: Workflow for determining COX-1 and COX-2 inhibition using a whole blood assay.

Aqueous Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in an aqueous medium.

Objective: To determine the aqueous solubility of the test compounds.

Materials:

  • Test compounds

  • Phosphate-buffered saline (PBS), pH 7.4

  • Shaking incubator or orbital shaker

  • Centrifuge

  • High-performance liquid chromatography (HPLC) system or UV-Vis spectrophotometer

Procedure:

  • Sample Preparation: An excess amount of the test compound is added to a known volume of PBS (pH 7.4) in a sealed vial.

  • Equilibration: The vials are agitated in a shaking incubator at a constant temperature (e.g., 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The suspension is centrifuged at high speed to pellet the undissolved solid.

  • Sample Analysis: A known volume of the supernatant is carefully collected, diluted appropriately, and the concentration of the dissolved compound is determined using a validated analytical method such as HPLC or UV-Vis spectrophotometry.

  • Calculation: The solubility is expressed in mg/mL or µg/mL.

Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a high-throughput method to predict the passive permeability of a compound across a lipid membrane, simulating absorption in the gastrointestinal tract.

Objective: To determine the permeability coefficient (Pe) of the test compounds.

Materials:

  • PAMPA plate system (donor and acceptor plates)

  • Artificial membrane solution (e.g., lecithin in dodecane)

  • Test compounds

  • PBS, pH 7.4

  • UV-Vis microplate reader

Procedure:

  • Membrane Coating: The filter of the donor plate is coated with the artificial membrane solution and the solvent is allowed to evaporate.

  • Compound Addition: The test compounds are dissolved in PBS and added to the wells of the donor plate.

  • Assay Assembly: The acceptor plate is filled with fresh PBS, and the donor plate is placed on top of the acceptor plate, creating a "sandwich".

  • Incubation: The plate sandwich is incubated at room temperature for a defined period (e.g., 4-18 hours) to allow the compounds to diffuse from the donor to the acceptor compartment.

  • Concentration Measurement: After incubation, the concentration of the compound in both the donor and acceptor wells is determined using a UV-Vis microplate reader.

  • Permeability Calculation: The permeability coefficient (Pe) is calculated using the following equation:

    Pe = (-ln(1 - [C_A]/[C_eq])) * (V_A * V_D) / ((V_A + V_D) * A * t)

    Where:

    • C_A is the concentration in the acceptor well

    • C_eq is the equilibrium concentration

    • V_A and V_D are the volumes of the acceptor and donor wells, respectively

    • A is the area of the membrane

    • t is the incubation time

Conclusion

While both this compound and mefenamic acid are rooted in the same pharmacologically active anthranilic acid scaffold, their distinct N-aryl substituents lead to different physicochemical and biological profiles. Mefenamic acid is a well-characterized non-steroidal anti-inflammatory drug with known COX inhibitory activity. This compound, a metabolite of diclofenac, also exhibits anti-inflammatory potential, though its primary mechanism of action and a direct, quantitative comparison of its COX inhibition, solubility, and permeability against mefenamic acid require further experimental investigation. The provided protocols offer a standardized framework for generating such crucial comparative data, which is essential for informed decision-making in drug discovery and development.

Comparative Analysis of the Biological Activity of N-(2,6-Dichlorophenyl)anthranilic Acid Analogs

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the anti-inflammatory and analgesic properties of N-(2,6-Dichlorophenyl)anthranilic acid and its analogs, supported by experimental data and detailed protocols.

This compound and its analogs belong to the fenamate class of non-steroidal anti-inflammatory drugs (NSAIDs). These compounds are primarily recognized for their analgesic, anti-inflammatory, and antipyretic properties. The core structure, consisting of an anthranilic acid moiety linked to a substituted phenyl ring, has been a scaffold for the development of numerous NSAIDs. This guide provides a comparative overview of the biological activities of analogs of this compound, focusing on their mechanisms of action, supported by quantitative data from various studies, and detailed experimental methodologies. While a systematic investigation of a wide range of this compound analogs with varied substitutions is not extensively available in single published studies, this guide synthesizes available data on closely related compounds to provide valuable insights for researchers in the field.

Quantitative Comparison of Biological Activity

The primary mechanism of action of fenamates is the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory cascade. Furthermore, recent studies have highlighted their ability to inhibit the NLRP3 inflammasome, a crucial component of the innate immune system.

In Vitro Cyclooxygenase (COX) Inhibition

The following table summarizes the in vitro inhibitory activity of mefenamic acid, a close structural analog of this compound, and two other novel anthranilic acid derivatives against COX-1 and COX-2 enzymes. The data is presented as the half-maximal inhibitory concentration (IC50).

CompoundStructureCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Mefenamic Acid2-((2,3-dimethylphenyl)amino)benzoic acidData not specifiedData not specifiedLow preference for COX-2[1]
JS-32-(2,3-dimethylphenylamino)-N-(2-(piperazin-1-yl)ethyl)benzamideData not specifiedData not specified5.56[1]
JS-42-(2,3-dimethylphenylamino)-N-(4-bromophenyl)benzamide594.313.70[1]
Meclofenamic AcidN-(2,6-dichloro-m-tolyl)anthranilic acidData not availableData not availablePotent inhibitor[2]

Note: While specific IC50 values for mefenamic acid were not provided in the reference, it was noted to have a low preference for COX-2. Meclofenamic acid is highlighted as a potent anti-inflammatory agent, suggesting significant COX inhibition.

In Vivo Anti-Inflammatory Activity

The carrageenan-induced paw edema model is a standard in vivo assay to evaluate the anti-inflammatory activity of novel compounds. The table below presents the percentage of edema inhibition by various N-aryl anthranilic acid derivatives in this model.

CompoundSubstituent on N-phenyl ringDose (mg/kg)Edema Inhibition (%)Reference
3aH10058.3[3]
3c4-Cl10066.7[3]
Indomethacin-10Significant inhibition[4]
Naproxen-15Significant inhibition[4]

Signaling Pathways

The biological effects of this compound analogs are mediated through the modulation of key inflammatory signaling pathways.

Inhibition of Cyclooxygenase (COX) Pathway

The primary mechanism of action for fenamates is the inhibition of COX-1 and COX-2 enzymes. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are potent mediators of inflammation, pain, and fever. By blocking this pathway, these compounds effectively reduce the inflammatory response.

Arachidonic Acid Arachidonic Acid COX-1 / COX-2 COX-1 / COX-2 Arachidonic Acid->COX-1 / COX-2 Prostaglandins Prostaglandins COX-1 / COX-2->Prostaglandins Inflammation, Pain, Fever Inflammation, Pain, Fever Prostaglandins->Inflammation, Pain, Fever This compound analogs This compound analogs This compound analogs->COX-1 / COX-2

Inhibition of the COX pathway by N-arylanthranilic acid analogs.
Inhibition of the NLRP3 Inflammasome Pathway

Recent evidence has shown that fenamates, including mefenamic acid, can selectively inhibit the NLRP3 inflammasome.[5] This multi-protein complex plays a critical role in the innate immune response by activating caspase-1 and leading to the maturation and release of pro-inflammatory cytokines IL-1β and IL-18. Inhibition of the NLRP3 inflammasome represents a COX-independent anti-inflammatory mechanism.

cluster_cell Macrophage PAMPs/DAMPs PAMPs/DAMPs TLR4 TLR4 PAMPs/DAMPs->TLR4 NF-κB Activation NF-κB Activation TLR4->NF-κB Activation Pro-IL-1β / Pro-IL-18 Pro-IL-1β / Pro-IL-18 NF-κB Activation->Pro-IL-1β / Pro-IL-18 NLRP3 Inflammasome Assembly NLRP3 Inflammasome Assembly NF-κB Activation->NLRP3 Inflammasome Assembly IL-1β / IL-18 (mature) IL-1β / IL-18 (mature) Pro-IL-1β / Pro-IL-18->IL-1β / IL-18 (mature) Caspase-1 (active) Caspase-1 (active) NLRP3 Inflammasome Assembly->Caspase-1 (active) Caspase-1 (active)->IL-1β / IL-18 (mature) cleavage Inflammatory Response Inflammatory Response IL-1β / IL-18 (mature)->Inflammatory Response Fenamates Fenamates Fenamates->NLRP3 Inflammasome Assembly cluster_workflow Drug Discovery Workflow Synthesis of Analogs Synthesis of Analogs In Vitro Screening In Vitro Screening Synthesis of Analogs->In Vitro Screening COX & NLRP3 Assays In Vivo Testing In Vivo Testing In Vitro Screening->In Vivo Testing Carrageenan & Analgesia Models Lead Optimization Lead Optimization In Vivo Testing->Lead Optimization Structure-Activity Relationship Lead Optimization->Synthesis of Analogs Preclinical Studies Preclinical Studies Lead Optimization->Preclinical Studies

References

A Comparative Guide to the Validation of Analytical Methods for N-(2,6-Dichlorophenyl)anthranilic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of validated analytical methods for the quantification of N-(2,6-Dichlorophenyl)anthranilic acid, a non-steroidal anti-inflammatory drug (NSAID). The performance of High-Performance Liquid Chromatography (HPLC), UV-Visible (UV-Vis) Spectrophotometry, and Titrimetry are evaluated based on established validation parameters. The experimental data presented is primarily based on studies of structurally similar compounds, such as Diclofenac and Mefenamic Acid, due to the limited availability of specific validation data for this compound. This information is intended to assist in the selection of the most suitable analytical methodology for specific research and quality control needs.

Data Presentation: Comparison of Analytical Methods

The following tables summarize the quantitative performance of HPLC, UV-Vis Spectrophotometry, and Titrimetry for the analysis of this compound and its analogues.

Table 1: High-Performance Liquid Chromatography (HPLC) Method Validation Parameters

ParameterTypical Performance for Related Compounds (e.g., Diclofenac)
Linearity Range2.5 - 240 µg/mL[1]
Correlation Coefficient (r²)> 0.999[1]
Accuracy (% Recovery)99.97 - 102.58%[1]
Precision (% RSD)< 2.0%[1]
Limit of Detection (LOD)0.04 µg/mL[2]
Limit of Quantitation (LOQ)0.07 µg/mL[2]

Table 2: UV-Visible Spectrophotometry Method Validation Parameters

ParameterTypical Performance for Related Compounds (e.g., Mefenamic Acid)
Linearity Range1 - 60 µg/mL[3][4]
Correlation Coefficient (r²)> 0.998[3][4]
Accuracy (% Assay)92.61 - 98.70%[3]
Precision (% RSD)< 2.0%
Limit of Detection (LOD)0.00794 - 0.571 µg/mL[3][5]
Limit of Quantitation (LOQ)0.02646 - 1.733 µg/mL[3][5]

Table 3: Titrimetric Method Validation Parameters

ParameterTypical Performance for Related Compounds
Accuracy (% Recovery)Satisfactory (Specific values depend on the analyte)[6]
Precision (% RSD)< 2.0%[6]
ApplicabilityAssay of bulk drug substance

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

High-Performance Liquid Chromatography (HPLC)

This method provides high selectivity and sensitivity for the quantification of this compound and is suitable for both bulk drug and pharmaceutical dosage forms.

  • Instrumentation: A standard HPLC system equipped with a UV detector is used.

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for optimal separation.[1]

  • Mobile Phase: A mixture of methanol and water (e.g., 80:20, v/v) is commonly used.[1] The pH may be adjusted with an acid like phosphoric acid to improve peak shape.

  • Flow Rate: A typical flow rate is 1.0 mL/min.[1]

  • Injection Volume: A standard injection volume is 20 µL.[1]

  • Detection Wavelength: UV detection is typically set at the wavelength of maximum absorbance, for example, 280 nm for diclofenac.[1]

  • Sample Preparation: Samples are dissolved in the mobile phase, filtered through a 0.45 µm filter, and then injected into the HPLC system.

UV-Visible Spectrophotometry

This method is simple, rapid, and cost-effective for the routine analysis of this compound in bulk and dosage forms.

  • Instrumentation: A UV-Visible spectrophotometer with a pair of matched quartz cuvettes is required.

  • Solvent: A suitable solvent in which the drug is freely soluble and stable is chosen. For example, mefenamic acid has been analyzed using 1,4-dioxane or methanol.[7]

  • Wavelength of Maximum Absorbance (λmax): The wavelength at which the drug shows maximum absorbance is determined by scanning a dilute solution of the drug over the UV-Vis spectrum. For instance, mefenamic acid has a λmax of around 285 nm in methanol.[4]

  • Calibration Curve: A series of standard solutions of known concentrations are prepared, and their absorbance is measured at the λmax. A calibration curve of absorbance versus concentration is plotted to determine the linearity of the method.

  • Sample Preparation: A known weight of the sample is dissolved in the chosen solvent, and the solution is diluted to fall within the concentration range of the calibration curve. The absorbance of the sample solution is then measured.

Titrimetry

Titrimetric methods are classic analytical techniques that can be used for the assay of the bulk drug. They are based on the acidic nature of the carboxylic acid group in the this compound molecule.

  • Principle: An acid-base titration is performed where the acidic drug is neutralized by a standard basic solution.

  • Reagents:

    • Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M).

    • A suitable solvent to dissolve the drug, such as a mixture of ethanol and water (1:1).[6]

    • An indicator, such as phenolphthalein, or a pH meter for potentiometric titration.[6]

  • Procedure:

    • An accurately weighed amount of the this compound is dissolved in the solvent mixture.

    • A few drops of the indicator are added.

    • The solution is titrated with the standardized NaOH solution until the endpoint is reached (indicated by a color change or a sharp change in pH in potentiometric titration).

    • The amount of drug is calculated based on the volume of NaOH solution consumed.

Mandatory Visualizations

The following diagrams illustrate the workflows for method validation and the logical relationship of key performance attributes.

HPLC_Method_Validation_Workflow start Start: Define Analytical Method Requirements select_conditions Select Chromatographic Conditions (Column, Mobile Phase, etc.) start->select_conditions prep_standards Prepare Standard and Sample Solutions select_conditions->prep_standards robustness Robustness select_conditions->robustness specificity Specificity & Forced Degradation Studies prep_standards->specificity linearity Linearity & Range prep_standards->linearity accuracy Accuracy (Recovery) prep_standards->accuracy precision Precision (Repeatability & Intermediate) prep_standards->precision system_suitability System Suitability Testing prep_standards->system_suitability documentation Complete Validation Report specificity->documentation lod_loq LOD & LOQ Determination linearity->lod_loq linearity->documentation accuracy->documentation precision->documentation lod_loq->documentation robustness->documentation system_suitability->documentation

Caption: Workflow for HPLC Method Validation.

Key_Performance_Attributes cluster_attributes Performance Attributes Method Analytical Method Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision Specificity Specificity Method->Specificity Linearity Linearity Method->Linearity Range Range Method->Range Robustness Robustness Method->Robustness Sensitivity Sensitivity (LOD/LOQ) Method->Sensitivity

Caption: Key Performance Attributes of Analytical Methods.

References

Comparative Analysis of N-(2,6-Dichlorophenyl)anthranilic Acid Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity profile of N-(2,6-Dichlorophenyl)anthranilic acid, a non-steroidal anti-inflammatory drug (NSAID) belonging to the fenamate class. Due to the limited availability of specific cross-reactivity data for this compound, this guide will draw comparisons with structurally and functionally related NSAIDs, primarily diclofenac and mefenamic acid, to provide a comprehensive overview for research and drug development purposes.

The primary mechanism of action for NSAIDs involves the inhibition of cyclooxygenase (COX) enzymes, which exist as two main isoforms: COX-1 and COX-2.[1] COX-1 is constitutively expressed and plays a role in gastrointestinal protection and platelet aggregation, while COX-2 is inducible and mediates inflammation and pain.[1] The cross-reactivity of NSAIDs is largely influenced by their chemical structure and their relative selectivity for inhibiting COX-1 versus COX-2.[2]

Quantitative Comparison of COX Inhibition

The following table summarizes the 50% inhibitory concentration (IC50) values for various NSAIDs against COX-1 and COX-2 enzymes. Lower IC50 values indicate greater potency. The selectivity index (SI), calculated as the ratio of COX-1 IC50 to COX-2 IC50, indicates the relative selectivity for COX-2. A higher SI value suggests greater COX-2 selectivity.

DrugChemical ClassCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Diclofenac Acetic Acid Derivative0.611[3]0.63[3]0.97
Mefenamic Acid Anthranilic Acid Derivative (Fenamate)Data not readily availableData not readily availableData not readily available
Celecoxib Coxib14.2[4]0.42[4]33.8
Ibuprofen Propionic Acid Derivative13[2]370[2]0.035
Indomethacin Indole Acetic Acid Derivative0.063[3]0.48[3]0.13
Meloxicam Enolic Acid (Oxicam) Derivative36.6[3]4.7[3]7.79
Aspirin Salicylate3.57[3]29.3[3]0.12

Experimental Protocols for Cross-Reactivity Assessment

The evaluation of NSAID cross-reactivity is crucial for patient safety and for the development of new anti-inflammatory agents with improved safety profiles. Both in vivo and in vitro methods are employed to assess these reactions.

In Vivo Assessment: Oral Drug Challenge

The oral drug challenge is considered the "gold standard" for diagnosing NSAID hypersensitivity and cross-reactivity.[5] This procedure involves the administration of gradually increasing doses of an NSAID to a patient under strict medical supervision to monitor for adverse reactions.

Protocol Outline:

  • Patient Selection: Patients with a clear history of a hypersensitivity reaction to an NSAID are selected. A thorough medical history is taken to characterize the previous reaction.

  • Informed Consent: The patient is fully informed about the potential risks and benefits of the procedure and provides written informed consent.

  • Drug Selection: The challenge may be performed with the suspected culprit NSAID to confirm sensitivity or with an alternative NSAID to assess for cross-reactivity.

  • Dosage Regimen: A starting dose, typically a fraction of the full therapeutic dose, is administered.[2] Subsequent doses are incrementally increased at fixed intervals (e.g., every hour) until a full therapeutic dose is reached or a reaction is observed.[2]

  • Monitoring: The patient is closely monitored for any signs or symptoms of a hypersensitivity reaction, which can include cutaneous (e.g., urticaria, angioedema), respiratory (e.g., bronchospasm), or systemic (e.g., anaphylaxis) manifestations.[6]

  • Termination Criteria: The challenge is immediately stopped if a clear objective reaction occurs.

  • Management of Reactions: Medical personnel and equipment for managing acute hypersensitivity reactions must be readily available.

In Vitro Assessment: Cellular Assays

In vitro assays provide a safer alternative to in vivo challenges for investigating the mechanisms of NSAID hypersensitivity and for screening new compounds. These assays typically use patient-derived cells (e.g., basophils, peripheral blood mononuclear cells) and measure the release of inflammatory mediators upon exposure to the drug.

Common In Vitro Assays:

  • Basophil Activation Test (BAT): This flow cytometry-based assay measures the upregulation of activation markers (e.g., CD63, CD203c) on the surface of basophils after incubation with the NSAID.[7] An increase in the percentage of activated basophils indicates a positive response.[7]

  • Histamine Release Assay: This assay quantifies the amount of histamine released from isolated basophils or leukocytes upon stimulation with the NSAID.[7]

  • Leukotriene C4 (LTC4) Release Assay: This assay measures the release of cysteinyl leukotrienes, which are key mediators in NSAID-exacerbated respiratory disease, from leukocytes.[7]

Visualizing Pathways and Workflows

Cyclooxygenase (COX) Signaling Pathway

The following diagram illustrates the central role of COX-1 and COX-2 in the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and other physiological processes. NSAIDs exert their effects by inhibiting these enzymes.

COX_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_stimuli Stimuli Membrane_Phospholipids Membrane_Phospholipids Arachidonic_Acid Arachidonic_Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 COX1 COX1 Arachidonic_Acid->COX1 COX2 COX2 Arachidonic_Acid->COX2 PGH2 PGH2 COX1->PGH2 COX2->PGH2 Prostaglandins_Thromboxanes Prostaglandins & Thromboxanes PGH2->Prostaglandins_Thromboxanes Isomerases Physiological_Effects Physiological_Effects Prostaglandins_Thromboxanes->Physiological_Effects Housekeeping Functions Inflammation_Pain Inflammation_Pain Prostaglandins_Thromboxanes->Inflammation_Pain Inflammation & Pain Inflammatory_Stimuli Inflammatory_Stimuli Inflammatory_Stimuli->COX2 Induces Expression NSAIDs NSAIDs NSAIDs->COX1 Inhibition NSAIDs->COX2 Inhibition In_Vitro_Workflow start Start: Patient with Known NSAID Hypersensitivity blood_draw Peripheral Blood Collection start->blood_draw cell_isolation Leukocyte/Basophil Isolation blood_draw->cell_isolation incubation Incubation with Test NSAIDs (e.g., NCE, Comparators) cell_isolation->incubation assays Perform Cellular Assays (BAT, Histamine/LTC4 Release) incubation->assays data_analysis Data Acquisition & Analysis assays->data_analysis results Determine Cross-Reactivity Profile data_analysis->results

References

Comparative Efficacy of N-(2,6-Dichlorophenyl)anthranilic Acid Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of N-(2,6-Dichlorophenyl)anthranilic acid derivatives and related analogues, supported by available experimental data. This class of compounds, a subset of N-arylanthranilic acids (fenamates), has garnered significant interest for its anti-inflammatory and analgesic properties.

Executive Summary

This compound and its derivatives are potent non-steroidal anti-inflammatory drugs (NSAIDs) that primarily exert their therapeutic effects through the inhibition of cyclooxygenase (COX) enzymes. Meclofenamic acid, a notable member of this class, demonstrates time-dependent and functionally irreversible inhibition of COX activity. While direct comparative studies across a range of this compound derivatives are limited in publicly available literature, data from related N-arylanthranilic acid analogues provide valuable insights into their efficacy and selectivity. This guide synthesizes the available quantitative data, details common experimental protocols for efficacy assessment, and visualizes key signaling pathways to aid in further research and development.

Data Presentation: Comparative Efficacy

A direct quantitative comparison of various this compound derivatives is challenged by the limited availability of head-to-head studies. However, research on closely related N-arylanthranilic acid derivatives provides a framework for understanding their potential efficacy. The following table summarizes the in vitro cyclooxygenase inhibitory activity of two novel N-arylanthranilic acid derivatives, JS-3 and JS-4, compared to the established NSAID, mefenamic acid.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50)
Mefenamic Acid21.27.32.9
JS-346.28.35.56
JS-459.04.313.7
Data sourced from a study on novel anthranilic acid derivatives.[1]

Note: A higher COX-2 Selectivity Index indicates a greater selectivity for the COX-2 enzyme, which is often associated with a reduced risk of gastrointestinal side effects.[1]

Key Signaling Pathways

The primary mechanism of action for this compound derivatives involves the inhibition of the cyclooxygenase (COX) pathway, which is central to inflammation and pain. Additionally, these compounds have been shown to interact with other signaling pathways, such as the GPR17 receptor and Hepatitis C Virus NS5B polymerase.

Cyclooxygenase (COX) Inhibition Pathway

N-arylanthranilic acids block the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.

COX_Inhibition_Pathway Cyclooxygenase (COX) Inhibition Pathway Cell_Membrane_Phospholipids Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane_Phospholipids->Arachidonic_Acid Phospholipase A2 COX-1_COX-2 COX-1 / COX-2 Arachidonic_Acid->COX-1_COX-2 Prostaglandins Prostaglandins COX-1_COX-2->Prostaglandins Inflammation_Pain_Fever Inflammation, Pain, Fever Prostaglandins->Inflammation_Pain_Fever N_Aryl_Derivatives N-(2,6-Dichlorophenyl)anthranilic acid derivatives N_Aryl_Derivatives->COX-1_COX-2 Inhibition

Caption: Inhibition of the COX pathway by this compound derivatives.

GPR17 Signaling Pathway

Certain anthranilic acid derivatives have been found to act as antagonists at the G protein-coupled receptor 17 (GPR17), which is implicated in inflammatory diseases.

GPR17_Signaling_Pathway GPR17 Signaling Pathway Antagonism Ligand Ligand (e.g., UDP, LTD4) GPR17 GPR17 Receptor Ligand->GPR17 G_Protein Gαi/o Protein GPR17->G_Protein Activation Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibition cAMP cAMP Adenylyl_Cyclase->cAMP Downstream_Effects Downstream Cellular Effects cAMP->Downstream_Effects N_Aryl_Derivatives N-(2,6-Dichlorophenyl)anthranilic acid derivatives N_Aryl_Derivatives->GPR17 Antagonism

Caption: Antagonism of the GPR17 signaling pathway by certain anthranilic acid derivatives.

Hepatitis C Virus (HCV) NS5B Polymerase Inhibition

Some derivatives have shown potent allosteric inhibition of the HCV NS5B polymerase, an essential enzyme for viral replication.

HCV_NS5B_Inhibition HCV NS5B Polymerase Allosteric Inhibition HCV_RNA_Template HCV RNA Template NS5B_Polymerase NS5B Polymerase HCV_RNA_Template->NS5B_Polymerase Binds to Active Site Viral_RNA_Replication Viral RNA Replication NS5B_Polymerase->Viral_RNA_Replication N_Aryl_Derivatives N-(2,6-Dichlorophenyl)anthranilic acid derivatives Allosteric_Site Allosteric Site N_Aryl_Derivatives->Allosteric_Site Binds to Allosteric_Site->NS5B_Polymerase Conformational Change & Inhibition

Caption: Allosteric inhibition of HCV NS5B polymerase by this compound derivatives.

Experimental Protocols

Standard preclinical models are employed to evaluate the anti-inflammatory and analgesic efficacy of this compound derivatives.

Carrageenan-Induced Paw Edema in Rodents (Anti-inflammatory Assay)

This widely used model assesses the in vivo anti-inflammatory activity of a compound.

Workflow:

Carrageenan_Assay_Workflow Carrageenan-Induced Paw Edema Workflow Acclimatization Animal Acclimatization Grouping Grouping of Animals (Control, Standard, Test) Acclimatization->Grouping Drug_Admin Administration of Test Compound/Vehicle/Standard Grouping->Drug_Admin Carrageenan_Injection Subplantar Injection of Carrageenan (1%) Drug_Admin->Carrageenan_Injection After ~1 hour Paw_Measurement Measure Paw Volume/Thickness at regular intervals (e.g., 1, 2, 3, 4h) Carrageenan_Injection->Paw_Measurement Data_Analysis Calculate % Inhibition of Edema Paw_Measurement->Data_Analysis

Caption: Workflow for the carrageenan-induced paw edema assay.

Methodology:

  • Animals: Typically, Wistar rats or Swiss albino mice are used.

  • Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week prior to the experiment.

  • Grouping: Animals are divided into groups: a control group (vehicle), a standard group (e.g., indomethacin or diclofenac), and test groups receiving different doses of the this compound derivative.

  • Drug Administration: The test compound, vehicle, or standard drug is administered orally or intraperitoneally.

  • Induction of Edema: After a specific period (e.g., 60 minutes) to allow for drug absorption, a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw.

  • Measurement: Paw volume or thickness is measured using a plethysmometer or a digital caliper at baseline and at regular intervals (e.g., 1, 2, 3, and 4 hours) post-carrageenan injection.

  • Calculation: The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Acetic Acid-Induced Writhing Test in Mice (Analgesic Assay)

This model is used to evaluate the peripheral analgesic activity of a compound.

Workflow:

Writhing_Test_Workflow Acetic Acid-Induced Writhing Test Workflow Acclimatization Animal Acclimatization Grouping Grouping of Mice (Control, Standard, Test) Acclimatization->Grouping Drug_Admin Administration of Test Compound/Vehicle/Standard Grouping->Drug_Admin Acetic_Acid_Injection Intraperitoneal Injection of Acetic Acid (e.g., 0.6%) Drug_Admin->Acetic_Acid_Injection After ~30-60 min Observation Observe and Count Writhing for a set period (e.g., 20 min) Acetic_Acid_Injection->Observation After a short latency period Data_Analysis Calculate % Inhibition of Writhing Observation->Data_Analysis

References

A Comparative Guide to the Analysis of Diclofenac and its Key Related Compound, N-(2,6-Dichlorophenyl)anthranilic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methodologies for the quantification of the widely used non-steroidal anti-inflammatory drug (NSAID), diclofenac, and its significant process-related impurity, N-(2,6-dichlorophenyl)anthranilic acid. While initially investigated as a potential metabolite, current evidence strongly indicates that this compound is a key synthetic precursor to diclofenac. Its detection and quantification are crucial for the quality control of diclofenac active pharmaceutical ingredients (APIs) and finished drug products. This document outlines and compares various analytical techniques, presenting supporting experimental data and detailed protocols to aid researchers in selecting the most appropriate method for their specific needs.

Introduction to Diclofenac Metabolism and its Key Precursor

Diclofenac undergoes extensive metabolism in the liver, primarily through hydroxylation and subsequent glucuronidation. The main metabolites include 4'-hydroxydiclofenac and 5-hydroxydiclofenac.[1] The presence of this compound, however, is typically indicative of an impurity from the manufacturing process rather than a metabolic product. The analytical methods discussed herein are suitable for the quantification of both the parent drug, its major metabolites, and this critical impurity.

Comparative Analysis of Analytical Methodologies

A variety of analytical techniques have been employed for the determination of diclofenac and its related compounds in pharmaceutical formulations and biological matrices. The choice of method often depends on the required sensitivity, selectivity, sample matrix, and available instrumentation. The following tables summarize the performance characteristics of the most common analytical techniques.

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC-UV is a widely used technique for the routine analysis of diclofenac in pharmaceutical dosage forms due to its robustness and cost-effectiveness.

ParameterHPLC-UV Method 1HPLC-UV Method 2
Linearity Range 10 - 200 µg/mL[2]20 - 100 µg/mL[3]
Limit of Detection (LOD) 12.5 ng/mL[2]Not Reported
Limit of Quantification (LOQ) Not Reported3.33 µg/mL[3]
Accuracy (% Recovery) 90 - 110%[2]99.41 - 99.84%[3]
Precision (%RSD) ≤ 2%[2]Not Reported
Primary Application Pharmaceutical Dosage Forms[2]Combined Tablet Dosage Forms[3]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity, making it the method of choice for analyzing diclofenac and its metabolites in complex biological matrices such as plasma and urine.

ParameterLC-MS/MS Method 1LC-MS/MS Method 2
Linearity Range 20 - 10,000 ng/mL (for diclofenac)[4]3.9 - 1194 ng/mL
Limit of Quantification (LOQ) 20 ng/mL (for diclofenac)[4]3.9 ng/mL
Accuracy (% Recovery) 90 - 108%[4]Not Reported
Precision (%RSD) ≤ 13% (between-day)[4]Not Reported
Primary Application Mouse Plasma[4]Human Plasma
UV-Visible Spectrophotometry

UV-Visible spectrophotometry is a simple and rapid method suitable for the quantification of diclofenac in bulk drug and simple formulations. However, it lacks the selectivity to differentiate between diclofenac and its impurities or metabolites.

ParameterUV-Vis Method 1UV-Vis Method 2
Linearity Range 10 - 50 µg/mL[5]5 - 30 µg/mL[6]
Limit of Detection (LOD) Not Reported1.10 µg/mL[6]
Limit of Quantification (LOQ) Not Reported3.34 µg/mL[6]
Accuracy (% Recovery) 99.38%[5]100.44% ± 0.81%[6]
Precision (%RSD) Within acceptable limits[5]< 2%[6]
Primary Application Bulk Drug and Formulations[5]Modified-Release Tablets[6]

Experimental Protocols

HPLC-UV Method for Diclofenac in Pharmaceutical Tablets[2]
  • Instrumentation: Waters 1525 binary pump HPLC system with a UV detector.

  • Column: Symmetry C18 column (4.6 mm × 150 mm, 3 µm).

  • Mobile Phase: 0.05 M Orthophosphoric acid (pH 2.0) and Acetonitrile (35:65 v/v).

  • Flow Rate: 2.0 mL/min.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 20 µL.

  • Run Time: 2 minutes.

  • Sample Preparation:

    • Weigh and finely powder 20 tablets.

    • Transfer a quantity of the powder equivalent to 50 mg of diclofenac sodium to a 50 mL volumetric flask.

    • Add 30 mL of methanol and sonicate for 30 minutes.

    • Dilute to volume with methanol and mix well.

    • Centrifuge the solution at 3000 rpm for 5 minutes.

    • Filter the supernatant through a 0.45 µm membrane filter.

    • Further dilute the filtered solution with the mobile phase to achieve a concentration within the calibration range.

LC-MS/MS Method for Diclofenac and its Metabolites in Plasma[4]
  • Instrumentation: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic System: A polar embedded reversed-phase column.

  • Mobile Phase: Gradient elution with a mixture of formic acid and ammonium acetate in water and methanol.

  • Ionization Mode: Positive electrospray ionization.

  • Detection: Multiple Reaction Monitoring (MRM).

  • Sample Preparation:

    • To a 10 µL plasma sample, add an internal standard (e.g., D4-diclofenac).

    • Add a stabilizing solution containing acetic acid and ascorbic acid.

    • Precipitate proteins by adding acetonitrile.

    • Vortex the mixture and then centrifuge at high speed.

    • Take the supernatant, supplement with an equal volume of water, and inject it into the LC-MS/MS system.

Visualizing Key Processes

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

Diclofenac_Metabolism Diclofenac Diclofenac Phase1 Phase I Metabolism (Hydroxylation) Diclofenac->Phase1 CYP2C9, CYP3A4 Metabolite1 4'-Hydroxydiclofenac Phase1->Metabolite1 Metabolite2 5-Hydroxydiclofenac Phase1->Metabolite2 Phase2 Phase II Metabolism (Glucuronidation) Metabolite1->Phase2 UGTs Metabolite2->Phase2 UGTs Glucuronide1 4'-Hydroxy Diclofenac Glucuronide Phase2->Glucuronide1 Glucuronide2 5-Hydroxy Diclofenac Glucuronide Phase2->Glucuronide2 Excretion Excretion Glucuronide1->Excretion Glucuronide2->Excretion

Caption: Metabolic pathway of diclofenac.

Analytical_Workflow Sample Sample Collection (e.g., Plasma, Tablet) Preparation Sample Preparation (e.g., Protein Precipitation, Dilution) Sample->Preparation Analysis Instrumental Analysis (e.g., HPLC, LC-MS/MS) Preparation->Analysis Data Data Acquisition and Processing Analysis->Data Quantification Quantification and Reporting Data->Quantification

Caption: General experimental workflow for analysis.

References

A Comparative Benchmarking of Synthesis Methods for N-(2,6-Dichlorophenyl)anthranilic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the prevalent synthesis methods for N-(2,6-Dichlorophenyl)anthranilic acid, a key intermediate in the development of various pharmaceutical compounds. The analysis focuses on providing objective performance comparisons based on experimental data, detailed methodologies, and visual representations of reaction workflows and biological signaling pathways.

Executive Summary

The synthesis of this compound is critical for the production of several non-steroidal anti-inflammatory drugs (NSAIDs) and other biologically active molecules. This guide benchmarks three primary synthetic routes: the Ullmann Condensation, the Buchwald-Hartwig Amination, and Direct Amination. Each method presents distinct advantages and disadvantages in terms of yield, purity, reaction conditions, and scalability. The Ullmann condensation, a classical approach, offers high yields but often requires harsh reaction conditions. The Buchwald-Hartwig amination provides a more versatile and milder alternative, though catalyst cost can be a factor. Direct amination represents a simpler approach but may be limited by lower yields and the need for acidic conditions.

Comparison of Synthesis Methods

The following table summarizes the key quantitative data for the different synthesis methods of this compound.

MethodKey ReactantsCatalyst/ReagentSolventTemperature (°C)Reaction TimeYield (%)Purity (%)
Ullmann Condensation o-Chlorobenzoic acid, 2,6-DichloroanilineCopper oxide, K₂CO₃- (neat) or high-boiling solvent160-2002 hours82-93>95 (after recrystallization)
Modified Ullmann Potassium 2-bromobenzoate, 2,6-DichloroanilineCopper acetateTetrabutylphosphonium chloride (ionic liquid)170Not Specified85-92High
Buchwald-Hartwig Amination 2-Halobenzoic acid, 2,6-DichloroanilinePalladium catalyst (e.g., Pd(OAc)₂), Ligand (e.g., BINAP)Toluene~1108 hoursGenerally high, specific data not availableHigh
Direct Amination Anthranilic acid, 2,6-DichloroanilineAcidic conditionsNot SpecifiedNot SpecifiedNot SpecifiedVariableVariable

Experimental Protocols

Detailed experimental procedures for each of the benchmarked synthesis methods are provided below.

Ullmann Condensation

This protocol is adapted from a general procedure for the synthesis of N-phenylanthranilic acid.[1]

Materials:

  • o-Chlorobenzoic acid (1 mole equivalent)

  • 2,6-Dichloroaniline (1.66 mole equivalents)

  • Anhydrous potassium carbonate (1.15 mole equivalents)

  • Copper oxide (catalytic amount, e.g., 1 g per 0.26 mole of o-chlorobenzoic acid)

Procedure:

  • In a round-bottomed flask equipped with a reflux condenser, combine o-chlorobenzoic acid, 2,6-dichloroaniline, anhydrous potassium carbonate, and copper oxide.

  • Heat the mixture to reflux using an oil bath for 2 hours.

  • After cooling, remove the excess 2,6-dichloroaniline by steam distillation.

  • To the residual solution, add decolorizing carbon and boil for 15 minutes.

  • Filter the hot solution by suction.

  • Acidify the filtrate with concentrated hydrochloric acid with stirring.

  • Collect the precipitated this compound by filtration, wash with cold water, and air dry.

  • For further purification, the crude product can be recrystallized from a suitable solvent like ethanol or acetic acid.[1]

Buchwald-Hartwig Amination

This is a general protocol for the Buchwald-Hartwig amination of aryl halides.[2]

Materials:

  • Aryl halide (e.g., 2-bromobenzoic acid) (1 equivalent)

  • 2,6-Dichloroaniline (1.5 equivalents)

  • Cesium carbonate (Cs₂CO₃) (2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (0.05 equivalents)

  • BINAP (0.08 equivalents)

  • Toluene

Procedure:

  • In a reaction vessel, combine the aryl halide, 2,6-dichloroaniline, cesium carbonate, palladium(II) acetate, and BINAP in toluene.

  • Degas the mixture and then stir at 110 °C for 8 hours under a nitrogen atmosphere.

  • After cooling, filter the reaction mixture through celite to remove solid residues.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting residue by silica gel column chromatography to obtain the desired product.[2]

Direct Amination

Signaling Pathways and Mechanisms of Action

This compound and its derivatives exhibit a range of biological activities by interacting with several key signaling pathways.

Cyclooxygenase (COX) Inhibition

As a precursor to NSAIDs, this compound is expected to exhibit anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes. This inhibition prevents the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.[3][4]

COX_Inhibition Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Enzymes Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation Target_Compound N-(2,6-Dichlorophenyl)anthranilic acid Target_Compound->COX_Enzymes Inhibits

Caption: Inhibition of the Cyclooxygenase (COX) pathway.

Allosteric Inhibition of HCV NS5B Polymerase

This compound has been identified as a potent allosteric inhibitor of the hepatitis C virus (HCV) NS5B polymerase.[5] It binds to a site distinct from the active site, inducing a conformational change that inhibits the enzyme's RNA-dependent RNA polymerase activity, thereby preventing viral replication.[6][7]

HCV_NS5B_Inhibition cluster_NS5B HCV NS5B Polymerase HCV_NS5B HCV NS5B Polymerase Active_Site Active Site RNA_Replication Viral RNA Replication Active_Site->RNA_Replication Catalyzes Allosteric_Site Allosteric Site Allosteric_Site->Active_Site Induces conformational change (Inhibition) RNA_Template RNA Template RNA_Template->Active_Site NTPs NTPs NTPs->Active_Site Target_Compound N-(2,6-Dichlorophenyl)anthranilic acid Target_Compound->Allosteric_Site Binds to Ryanodine_Receptor_Modulation SR Sarcoplasmic Reticulum (Calcium Store) RyR Ryanodine Receptor (RyR) Ca_ion Ca²⁺ RyR->Ca_ion Release Cellular_Processes Cellular Processes (e.g., Muscle Contraction) Ca_ion->Cellular_Processes Target_Compound N-(2,6-Dichlorophenyl)anthranilic acid derivative Target_Compound->RyR Modulates Synthesis_Workflow Start Starting Materials (e.g., o-Halobenzoic acid, 2,6-Dichloroaniline) Reaction Chemical Synthesis (Ullmann, Buchwald-Hartwig, etc.) Start->Reaction Workup Reaction Workup (e.g., Extraction, Washing) Reaction->Workup Purification Purification (e.g., Recrystallization, Column Chromatography) Workup->Purification Analysis Product Analysis (e.g., NMR, MS, Purity) Purification->Analysis Final_Product Pure this compound Analysis->Final_Product

References

Safety Operating Guide

Safeguarding Your Research: A Guide to Handling N-(2,6-Dichlorophenyl)anthranilic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides crucial safety and logistical guidance for researchers, scientists, and drug development professionals working with N-(2,6-Dichlorophenyl)anthranilic acid. Due to the absence of specific safety data for this compound, a precautionary approach is essential. The following procedures are based on information for structurally related compounds, namely Anthranilic Acid and N-Phenylanthranilic acid, and general best practices for handling potentially hazardous chemical powders.

Hazard Assessment and Personal Protective Equipment (PPE)

Given that this compound is a solid, the primary routes of exposure are inhalation of dust particles, and skin or eye contact. The hazards associated with similar compounds include skin, eye, and respiratory irritation. Therefore, a comprehensive PPE strategy is mandatory to minimize risk.

Minimum Recommended Personal Protective Equipment:

PPE CategorySpecificationRationale
Respiratory Protection NIOSH-approved N95 or higher-rated respiratorTo prevent inhalation of fine dust particles. Required when handling the solid outside of a contained system.
Eye and Face Protection Chemical safety goggles and a face shieldProvides protection against splashes and airborne particles.[1][2]
Hand Protection Chemical-resistant gloves (Nitrile or Neoprene recommended)To prevent skin contact. Gloves should be inspected before use and disposed of after handling.[1]
Body Protection Laboratory coat, long-sleeved clothing, and closed-toe shoesTo protect skin from accidental contact.
Additional Protection Disposable apron or coverallsRecommended for larger quantities or when there is a significant risk of contamination.

Operational Plan: From Receipt to Disposal

A systematic workflow is critical to ensure safety and minimize exposure during the handling of this compound.

Receiving and Storage:
  • Upon receipt, inspect the container for any damage or leaks.

  • Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3]

  • The container should be tightly sealed and clearly labeled.

Handling and Experimental Use:
  • Engineering Controls: All handling of the solid compound that may generate dust must be conducted in a certified chemical fume hood or a glove box to ensure adequate ventilation and containment.[4]

  • Weighing and Aliquoting: Use a balance inside the fume hood or an enclosure. Use anti-static weigh paper or boats to minimize dust generation.

  • Solution Preparation: When dissolving the solid, add it slowly to the solvent to avoid splashing.

  • General Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[3] Do not eat, drink, or smoke in the laboratory.[4]

Spill Management:
  • Minor Spills: In case of a small spill, dampen the material with a suitable solvent (e.g., ethanol) to prevent it from becoming airborne. Carefully sweep or wipe up the material and place it in a sealed container for disposal.

  • Major Spills: Evacuate the area and prevent entry. Alert the appropriate safety personnel.

  • Clean the spill area thoroughly with a decontaminating solution and dispose of all cleaning materials as hazardous waste.

Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous waste.

  • Solid Waste: This includes excess compound, contaminated weigh paper, and disposable PPE (gloves, apron). Collect in a clearly labeled, sealed, and puncture-proof container.

  • Liquid Waste: Solutions containing the compound should be collected in a labeled, sealed, and appropriate waste container. Do not pour down the drain.

  • Disposal Route: All waste must be disposed of through your institution's hazardous waste management program. Follow all local, state, and federal regulations.

Experimental Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_setup Set Up in Fume Hood prep_ppe->prep_setup handle_weigh Weigh Compound prep_setup->handle_weigh Proceed to Handling handle_dissolve Prepare Solution handle_weigh->handle_dissolve handle_experiment Conduct Experiment handle_dissolve->handle_experiment cleanup_decontaminate Decontaminate Work Area handle_experiment->cleanup_decontaminate Proceed to Cleanup cleanup_waste Segregate & Label Waste cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose via Hazardous Waste Stream cleanup_waste->cleanup_dispose cleanup_ppe Doff PPE cleanup_dispose->cleanup_ppe

Caption: Workflow for handling this compound.

Emergency Procedures

In the event of an exposure, immediate action is crucial.

Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[1]
Skin Contact Remove contaminated clothing and wash the affected area thoroughly with soap and water. Seek medical attention if irritation persists.[1]
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Logical Relationship of Safety Measures

compound N-(2,6-Dichlorophenyl) anthranilic acid hazards Potential Hazards (Inhalation, Skin/Eye Contact) compound->hazards controls Control Measures hazards->controls ppe Personal Protective Equipment (Gloves, Goggles, Respirator) controls->ppe eng_controls Engineering Controls (Fume Hood) controls->eng_controls admin_controls Administrative Controls (SOPs, Training) controls->admin_controls safe_handling Safe Handling & Minimized Exposure ppe->safe_handling eng_controls->safe_handling admin_controls->safe_handling

Caption: Hierarchy of controls for safe chemical handling.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.